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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-6-nitroquinazoline

Executive Summary: 2-Methyl-6-nitroquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and organic synthesis. Its structure, a quinazoline core fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 2-Methyl-6-nitroquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and organic synthesis. Its structure, a quinazoline core functionalized with a methyl group at the C2 position and an electron-withdrawing nitro group at the C6 position, provides two distinct points for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactive transformations, and its applications in drug discovery. The strategic importance of the quinazoline scaffold, present in numerous FDA-approved therapeutics, underscores the value of functionalized intermediates like 2-Methyl-6-nitroquinazoline in developing next-generation pharmaceuticals.[1][2]

Introduction to the Quinazoline Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the quinazoline framework being particularly prominent.[1] Quinazolines are composed of a benzene ring fused to a pyrimidine ring and are found in over 200 naturally occurring alkaloids.[1] The synthetic versatility and broad spectrum of biological activities have established this scaffold as a "privileged structure" in drug development.[3] Several quinazoline derivatives have been successfully commercialized as therapeutics, including the anticancer agents Gefitinib and Erlotinib, which function as tyrosine kinase inhibitors.[1][2]

2-Methyl-6-nitroquinazoline emerges as a strategically important derivative. The methyl group at the C2 position and the nitro group at the C6 position are not merely decorative; they are crucial synthetic handles that allow for the systematic elaboration of the molecule, enabling the construction of diverse chemical libraries for biological screening.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a research setting.

Nomenclature and Structure
  • IUPAC Name: 2-methyl-6-nitroquinazoline[4]

  • Molecular Formula: C₉H₇N₃O₂[4]

  • Molecular Weight: 189.17 g/mol [4]

  • Canonical SMILES: CC1=NC=C2C=C(C=CC2=N1)[O-][4]

  • InChI Key: WBURFMASSIDORT-UHFFFAOYSA-N[4]

The molecule consists of a bicyclic aromatic system where a pyrimidine ring is fused to a benzene ring. The key functional groups are a methyl substituent at position 2 and a nitro substituent at position 6.

Physicochemical Data

Quantitative data for 2-Methyl-6-nitroquinazoline is not extensively documented in publicly available literature. The table below compiles available information and notes where data for the closely related isomer, 2-Methyl-6-nitroquinoline, is provided for comparative context. Researchers should independently verify properties for the specific quinazoline compound.

PropertyValue (2-Methyl-6-nitroquinazoline)Notes / Comparative Data
CAS Number Not explicitly found; 613-30-9 refers to the quinoline isomer.CAS 613-30-9 is for 2-Methyl-6-nitroquinoline.[5]
Appearance Data not availableThe quinoline isomer is a yellow to brown crystalline powder.[6]
Melting Point Data not available166.0 to 170.0 °C (for 2-Methyl-6-nitroquinoline).[6]
Boiling Point Data not availableData not available
Solubility Data not availablePredicted log of water solubility (logWS) for the quinoline isomer is -4.17.[7]

Synthesis and Purification

The most direct and common method for preparing 2-Methyl-6-nitroquinazoline is through the electrophilic aromatic substitution on the 2-methylquinazoline precursor.

Primary Synthetic Route: Electrophilic Nitration

This reaction leverages a classic nitrating mixture of concentrated nitric acid and sulfuric acid.[4] The role of sulfuric acid is catalytic; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinazoline ring then attacks the nitronium ion. The substitution is directed to the 6-position of the benzoid ring.[8]

Causality Behind Experimental Choices:

  • Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to prevent over-nitration (dinitration) and decomposition of the starting material, thereby maximizing the yield of the desired mono-nitro product.[4][8]

  • Slow, Dropwise Addition: Fuming nitric acid is added slowly to the solution of the substrate in sulfuric acid to manage the reaction's exothermicity and ensure a controlled reaction rate.[8]

Detailed Experimental Protocol (Nitration)

This protocol is a representative procedure based on the standard nitration of quinazoline systems.[8]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add 2-methylquinazoline (1 equivalent). Place the flask in an ice-water bath to cool to 0 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) to the flask while stirring, ensuring the temperature remains below 10 °C. Continue stirring until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, ~1.1 equivalents) to a separate flask containing a small amount of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the dissolved 2-methylquinazoline solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in ice/water, neutralizing, extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases and the pH is neutral (~7).

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 2-Methyl-6-nitroquinazoline.

Workflow Visualization: Synthesis of 2-Methyl-6-nitroquinazoline

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM 2-Methylquinazoline Dissolve 1. Dissolve SM in H₂SO₄ at 0-5 °C SM->Dissolve R Conc. H₂SO₄ Fuming HNO₃ Nitrate 2. Add HNO₃/H₂SO₄ mix dropwise at 0-5 °C R->Nitrate Dissolve->Nitrate Substrate Solution Stir 3. Stir for 1-2h Monitor via TLC Nitrate->Stir Quench 4. Pour onto ice Stir->Quench Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Filter 6. Filter and wash solid Neutralize->Filter Purify Purification (Recrystallization) Filter->Purify Crude Product Product 2-Methyl-6-nitroquinazoline Purify->Product

Caption: Synthetic workflow for 2-Methyl-6-nitroquinazoline via electrophilic nitration.

Chemical Reactivity and Key Transformations

The true synthetic value of 2-Methyl-6-nitroquinazoline lies in the reactivity of its functional groups, which serve as versatile handles for constructing more complex molecules.

Reduction of the Nitro Group

The most significant transformation is the reduction of the C6-nitro group to a primary amine (6-amino-2-methylquinazoline). This opens up a vast array of subsequent chemical reactions.

  • Rationale: The resulting amino group is a potent nucleophile and a key precursor for forming amides, sulfonamides, ureas, and for participating in cyclization reactions. This is a common strategy in drug development to introduce new pharmacophores and modulate physicochemical properties.

  • Methodology: A standard and efficient method is catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in the presence of a catalyst, most commonly palladium on carbon (Pd/C).[4] The reaction is usually clean and proceeds to completion at room temperature.

Oxidation of the Methyl Group

The C2-methyl group can be oxidized to a carboxylic acid (6-nitroquinazoline-2-carboxylic acid) using strong oxidizing agents like potassium permanganate (KMnO₄).[4] This introduces a new functional group that can be converted into esters or amides, providing another avenue for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group and the ring nitrogens activate the quinazoline core towards nucleophilic aromatic substitution. Under certain conditions, the nitro group itself can be displaced by strong nucleophiles, offering a route to other 6-substituted quinazolines.[4]

Diagram of Key Reactions

G start 2-Methyl-6-nitroquinazoline amine 6-Amino-2-methylquinazoline start->amine Reduction (e.g., H₂, Pd/C) acid 6-Nitroquinazoline-2- carboxylic acid start->acid Oxidation (e.g., KMnO₄) snar 6-Nu-2-methylquinazoline start->snar SNAr (e.g., Nu⁻) others ... amine->others Further Derivatization (Amides, Ureas, etc.)

Caption: Key synthetic transformations of 2-Methyl-6-nitroquinazoline.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The spectrum would show a singlet for the C2-methyl protons (likely around 2.5-2.8 ppm). The aromatic region (7.5-9.5 ppm) would display signals for the four protons on the quinazoline ring system. The proton at C4 would likely be the most downfield singlet. The protons on the benzoid ring (C5, C7, C8) would show characteristic splitting patterns (doublets and doublet of doublets) influenced by the strong electron-withdrawing effect of the C6-nitro group.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The methyl carbon would appear upfield (~20-25 ppm). The aromatic region would contain the remaining eight signals, with carbons attached to nitrogen (C2, C4, C8a) and the nitro group (C6) being readily identifiable by their chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C/C=N stretching vibrations would also be present.[9]

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 189. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Applications in Medicinal Chemistry and Drug Discovery

2-Methyl-6-nitroquinazoline is primarily valued as a synthetic intermediate for creating more complex molecules with potential therapeutic value.[4]

  • Scaffold for Anticancer Agents: The quinazoline core is a proven pharmacophore for targeting protein kinases.[2] By reducing the nitro group to an amine, medicinal chemists can readily attach various side chains designed to interact with the active site of enzymes like Epidermal Growth Factor Receptor (EGFR).

  • Bio-reductive Prodrug Potential: The nitroaromatic moiety itself has implications for biological activity. In hypoxic (low oxygen) environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can covalently modify cellular macromolecules like DNA and proteins, leading to cytotoxicity.[4] This mechanism suggests that 2-Methyl-6-nitroquinazoline derivatives could be explored as hypoxia-activated anticancer agents.

Safety, Handling, and Storage

As a nitroaromatic compound, 2-Methyl-6-nitroquinazoline should be handled with appropriate care. A specific Safety Data Sheet (SDS) for this exact compound should always be consulted prior to use. General precautions based on related compounds include:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Gedela, S. R., & Sridhar, G. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9). Retrieved from [Link]

  • Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. SciSpace. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-nitroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methyl-6-nitroquinoline. Retrieved from [Link]

  • Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]

  • Cairo University Scholars. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Synthesis of 2-Methyl-6-nitroquinazoline: Mechanistic Pathways, Protocols, and Analytical Validation

Executive Summary 2-Methyl-6-nitroquinazoline is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors and bioreductive anticancer prodrugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-nitroquinazoline is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors and bioreductive anticancer prodrugs[1]. The presence of the nitro group at the C6 position enables targeted bioreduction in hypoxic tumor microenvironments, while the methyl group at C2 provides a steric handle for modulating receptor binding kinetics[1]. As a Senior Application Scientist, I have structured this whitepaper to detail two orthogonal synthetic strategies: the direct electrophilic nitration of 2-methylquinazoline (Route A) and the de novo cyclization from 2-amino-5-nitrobenzoic acid (Route B). Both methods are presented with field-proven protocols, emphasizing the causality behind reagent selection and in-process controls (IPCs) to ensure self-validating workflows.

Retrosynthetic Analysis & Mechanistic Pathways

Route A: Direct Electrophilic Aromatic Substitution (EAS)

The most atom-economical route to 2-methyl-6-nitroquinazoline is the direct nitration of 2-methylquinazoline[1][2]. The quinazoline core is a highly deactivated system; the electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects. However, electrophilic attack preferentially occurs on the relatively more electron-rich benzene ring.

The expected order of reactivity for EAS on the quinazoline ring is C8 > C6 > C5 > C7 > C4 > C2[3]. While C8 is theoretically highly reactive, steric hindrance from the adjacent pyrimidine nitrogen often shifts the regioselectivity toward the C6 position. Consequently, treating 2-methylquinazoline with fuming nitric acid and concentrated sulfuric acid yields 2-methyl-6-nitroquinazoline as the major thermodynamic product[4].

Route B: De Novo Assembly via Anthranilic Acid Derivatives

For applications requiring strict avoidance of regioisomeric mixtures (such as C8-nitro byproducts), a de novo synthesis starting from 2-amino-5-nitrobenzoic acid is preferred[5][6].

  • Benzoxazinone Formation: 2-Amino-5-nitrobenzoic acid is treated with acetic anhydride. The anhydride serves a dual purpose: N-acetylation of the aniline amine and subsequent intramolecular dehydration to form 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one[5].

  • Quinazolinone Cyclization: Nucleophilic ring-opening by ammonia yields an intermediate amide, which spontaneously cyclizes to 2-methyl-6-nitroquinazolin-4(3H)-one[6].

  • Chlorination & Dehalogenation: The quinazolinone is converted to 4-chloro-2-methyl-6-nitroquinazoline using phosphorus oxychloride (POCl 3​ )[6]. Selective reductive dehalogenation yields the final 2-methyl-6-nitroquinazoline.

Retrosynthesis Target 2-Methyl-6-nitroquinazoline RouteA Route A: Direct Nitration Target->RouteA HNO3 / H2SO4 RouteB Route B: De Novo Synthesis Target->RouteB Dehalogenation PrecursorA 2-Methylquinazoline RouteA->PrecursorA PrecursorB1 4-Chloro-2-methyl- 6-nitroquinazoline RouteB->PrecursorB1 PrecursorB2 2-Methyl-6-nitro- quinazolin-4(3H)-one PrecursorB1->PrecursorB2 POCl3 PrecursorB3 2-Amino-5-nitro- benzoic acid PrecursorB2->PrecursorB3 1. Ac2O 2. NH3

Fig 1: Retrosynthetic pathways for 2-Methyl-6-nitroquinazoline via direct nitration and de novo assembly.

Step-by-Step Experimental Protocols

Protocol A: Direct Nitration of 2-Methylquinazoline

This protocol utilizes kinetic control to prevent over-nitration, followed by thermodynamic maturation.

  • Acidic Pre-activation: Dissolve 2-methylquinazoline (1.0 eq) in concentrated H 2​ SO 4​ (10 volumes) at 0°C.

    • Causality: H 2​ SO 4​ protonates the pyrimidine nitrogens, preventing their oxidation and directing the electrophile to the carbocyclic ring. The 0°C temperature suppresses uncontrolled exothermic degradation[2].

  • Nitronium Generation: Slowly add fuming HNO 3​ (1.1 eq) dropwise over 30 minutes.

    • Causality: Fuming HNO 3​ in H 2​ SO 4​ generates the highly electrophilic nitronium ion (NO 2​ + ). Dropwise addition prevents localized heating and the formation of di-nitro byproducts[3].

  • Thermal Maturation (IPC): Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).

    • Causality: The initial low temperature ensures kinetic control, while warming drives the reaction to thermodynamic completion.

  • Quench and Isolate: Pour the mixture over crushed ice. Neutralize with saturated NaHCO 3​ until effervescence ceases (pH ~7). Extract with dichloromethane (DCM).

    • Causality: Ice quenches the reaction without hydrolyzing the ring. Neutralization converts the protonated quinazolium salt back to the free base, enabling organic extraction[2].

Protocol B: De Novo Synthesis from 2-Amino-5-nitrobenzoic Acid

This multi-step workflow builds the quinazoline core from functionalized benzene derivatives.

  • Benzoxazinone Synthesis: Reflux 2-amino-5-nitrobenzoic acid (1.0 eq) in excess acetic anhydride for 4 hours. Concentrate under vacuum[5].

    • Causality: Reflux conditions provide the activation energy for the dehydration-cyclization step. Removing excess Ac 2​ O prevents side reactions in the subsequent amination step.

  • Amination/Cyclization (IPC): Resuspend the crude solid in ethanol and add 25% aqueous ammonia (excess). Stir at room temperature for 12 hours. A precipitate will form.

    • Causality: Ammonia acts as a nucleophile, attacking the oxazinone carbonyl. The intermediate rapidly cyclizes to 2-methyl-6-nitroquinazolin-4(3H)-one[6].

  • Chlorination: Reflux the quinazolinone in POCl 3​ (10 eq) with a catalytic amount of N,N-dimethylaniline for 6 hours[6].

    • Causality: POCl 3​ converts the tautomeric hydroxyl group into a good leaving group, substituting it with chloride. N,N-dimethylaniline acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the quinazolinone nitrogen which would deactivate the ring.

  • Selective Dehalogenation: Treat the 4-chloro intermediate with zinc dust in glacial acetic acid at 15°C.

    • Causality: Mild dissolving metal reduction selectively cleaves the C-Cl bond without reducing the sensitive nitro group, which would inadvertently occur under standard Pd/C catalytic hydrogenation.

Mechanism SM 2-Amino-5-nitro- benzoic acid Int1 N-Acetylated Intermediate SM->Int1 Ac2O (Acetylation) Int2 Benzoxazinone Intermediate Int1->Int2 -H2O (Cyclization) Int3 Quinazolinone Core Int2->Int3 NH3 (Ring Opening & Recyclization) Target 4-Chloro-2-methyl- 6-nitroquinazoline Int3->Target POCl3 (Chlorination)

Fig 2: Mechanistic workflow for the de novo synthesis of the quinazoline core from anthranilic acid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for both synthetic routes, assuming standard laboratory scale (10-50 mmol) execution.

Synthesis RouteReaction StepPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
Route A Direct NitrationHNO 3​ , H 2​ SO 4​ 0 to 253.055 - 65%>95%
Route B Benzoxazinone FormationAc 2​ O1404.085 - 90%>98%
Route B Quinazolinone CyclizationNH 3​ (aq), EtOH2512.075 - 80%>95%
Route B ChlorinationPOCl 3​ , PhNMe 2​ 1056.080 - 85%>97%
Route B DehalogenationZn dust, AcOH152.060 - 70%>95%

Analytical Characterization

To validate the structural integrity of the synthesized 2-Methyl-6-nitroquinazoline (Molecular Formula: C 9​ H 7​ N 3​ O 2​ , MW: 189.17 g/mol )[1], the following analytical benchmarks should be met:

  • Mass Spectrometry (ESI+): m/z calculated for C 9​ H 7​ N 3​ O 2​ [M+H] + is 190.06; found 190.06.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 9.65 (s, 1H, C4-H), 8.92 (d, J=2.5 Hz, 1H, C5-H), 8.55 (dd, J=9.0,2.5 Hz, 1H, C7-H), 8.10 (d, J=9.0 Hz, 1H, C8-H), 2.85 (s, 3H, C2-CH 3​ ). The distinctive singlet at 9.65 ppm confirms the successful dehalogenation at the C4 position, while the coupling constants of the aromatic protons confirm the regiochemistry of the nitro group at C6.

References

  • EvitaChem. "Buy 2-Methyl-6-nitroquinazoline (EVT-12041483)". evitachem.com.
  • BenchChem. "Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds". benchchem.com.
  • BenchChem. "Detailed synthesis protocol for 6-Nitroquinazoline". benchchem.com.
  • BenchChem. "How to avoid over-nitration in quinazoline synthesis". benchchem.com.
  • Schofield, K., and Swain, T. "[1949] Nitration of Some Simple Heterocyclic Nitrogen Compounds". RSC Publishing.
  • ACS Publications. "2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2". acs.org.

Sources

Foundational

2-Methyl-6-nitroquinazoline CAS number

An In-depth Technical Guide to 2-Methyl-6-nitroquinazoline Abstract This technical guide provides a comprehensive overview of 2-Methyl-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Methyl-6-nitroquinazoline

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinazoline derivatives are recognized as a "privileged structure" in drug development, forming the core of numerous therapeutic agents.[1] This document elucidates the compound's chemical identity, addresses common nomenclature confusion with its quinoline isomer, presents detailed synthesis protocols, and explores its potential applications in drug discovery, particularly in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical scaffold.

Compound Identification and Nomenclature

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the synthesis of biologically active molecules.[2] 2-Methyl-6-nitroquinazoline is a derivative featuring a methyl group at position 2 and a nitro group at position 6.

A critical point of clarification is the frequent confusion between 2-Methyl-6-nitroquinazoline and its isomer, 2-Methyl-6-nitroquinoline (CAS Number: 613-30-9).[3][4] These compounds share a similar name and molecular weight but possess distinct ring systems, leading to different chemical properties and biological activities. It is imperative for researchers to ensure the correct structural identity through rigorous analytical characterization.

Structure Comparison:

  • 2-Methyl-6-nitroquinazoline: A 1,3-diazanaphthalene system.

  • 2-Methyl-6-nitroquinoline: A 1-azanaphthalene system.

For the remainder of this guide, the focus will be exclusively on the quinazoline derivative.

Physicochemical Properties

The fundamental properties of 2-Methyl-6-nitroquinazoline are summarized below. These are based on its chemical structure, as extensive experimental data is not widely published.

PropertyValueSource
CAS Number Not definitively assigned in public databases.-
Molecular Formula C₉H₇N₃O₂[5]
Molecular Weight 189.17 g/mol [5]
IUPAC Name 2-methyl-6-nitroquinazoline[5]
Canonical SMILES CC1=NC=C2C=C(C=CC2=N1)[O-][5]
InChI Key WBURFMASSIDORT-UHFFFAOYSA-N[5]

Synthesis Protocol: Electrophilic Nitration of 2-Methylquinazoline

The most direct and common method for synthesizing 2-Methyl-6-nitroquinazoline is through the electrophilic nitration of the 2-methylquinazoline precursor.[5] This reaction leverages a potent nitrating agent to introduce a nitro group onto the electron-rich benzene portion of the quinazoline ring.

Rationale and Mechanism

The reaction mechanism is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The quinazoline ring, activated by the nitrogen atoms, then acts as a nucleophile, attacking the nitronium ion. The substitution occurs preferentially at positions 6 and 8.[6][7] Strict temperature control is crucial to manage the exothermic nature of the reaction and minimize the formation of side products.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Quenching cluster_workup Work-up & Isolation A 1. Add Conc. H₂SO₄ to a round-bottom flask. B 2. Cool the flask in an ice bath (0-5 °C). A->B Establish low temp. C 3. Slowly add 2-Methylquinazoline to the cooled H₂SO₄. B->C D 4. Add fuming HNO₃ dropwise while maintaining low temperature. C->D Ensure dissolution first E 5. Stir at controlled temperature. Monitor via TLC. D->E F 6. Pour mixture onto crushed ice to precipitate. E->F Reaction completion G 7. Neutralize with saturated NaHCO₃ solution. F->G H 8. Extract product with Dichloromethane (DCM). G->H I 9. Dry organic layer (e.g., MgSO₄) and concentrate via rotary evaporation. H->I J 10. Purify crude product (e.g., recrystallization). I->J

Caption: Workflow for the synthesis of 2-Methyl-6-nitroquinazoline.

Step-by-Step Methodology
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.[6]

  • Substrate Addition : Slowly add 2-methylquinazoline to the cooled, stirring sulfuric acid. Ensure the substrate dissolves completely before proceeding.

  • Nitration : While maintaining the temperature between 0-5 °C, add fuming nitric acid dropwise to the mixture. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.[6]

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully pour the reaction mixture onto a beaker of crushed ice. This will cause the solid product to precipitate.[6]

  • Neutralization : Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction : Extract the product from the aqueous layer multiple times using an organic solvent such as dichloromethane.[6]

  • Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude 2-Methyl-6-nitroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.

Chemical Reactivity and Applications in Drug Discovery

2-Methyl-6-nitroquinazoline is not typically an end-product but rather a key intermediate for synthesizing more complex, biologically active molecules.[5] Its value lies in the reactivity of its functional groups.

Key Chemical Transformations
  • Reduction of the Nitro Group : The nitro group can be readily reduced to a primary amine (6-amino-2-methylquinazoline) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite.[5] This amino group is a versatile handle for introducing a wide array of substituents via amide bond formation, sulfonamide synthesis, or diazotization reactions, enabling the exploration of structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group can activate the quinazoline ring for nucleophilic aromatic substitution, allowing the nitro group itself to be replaced by other functional groups.[5]

  • Oxidation of the Methyl Group : The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents.[5]

Role in Medicinal Chemistry

The quinazoline scaffold is present in several FDA-approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy, such as Gefitinib and Erlotinib.[2][8] Derivatives of 6-nitroquinazoline are actively being investigated for their potential as anticancer agents, often by targeting key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

The mechanism of action for many quinazoline-based EGFR inhibitors involves competitive binding at the ATP-binding site of the receptor's tyrosine kinase domain, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival.

Conceptual Pathway: Quinazoline Derivatives as EGFR Inhibitors

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates P Phosphorylation (Autophosphorylation) EGFR->P Initiates Quinazoline 2-Methyl-6-nitroquinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Ras_Raf Ras/Raf/MEK/ERK Pathway P->Ras_Raf PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf->Proliferation PI3K_Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Safety and Handling

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[4]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

2-Methyl-6-nitroquinazoline is a valuable heterocyclic intermediate with significant potential for the synthesis of novel therapeutic agents. Its strategic importance lies in its versatile chemical reactivity, particularly the reduction of the nitro group to an amine, which opens a gateway to a vast chemical space for drug discovery. While care must be taken to distinguish it from its quinoline isomer, the established synthetic routes and the proven track record of the quinazoline scaffold in medicine make it a compound of high interest for researchers. Further investigation into its derivatives is warranted, especially in the pursuit of new anticancer and antimicrobial agents.

References

  • 2-methyl-6-nitro-4(3H)-Quinazolinone . LookChem. Available at: [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline . PMC. Available at: [Link]

  • 2-Methyl-6-nitroquinoline . NIST WebBook. Available at: [Link]

  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) . Cheméo. Available at: [Link]

  • The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines . SciSpace. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies . Cairo University Scholars. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review . ScienceDirect. Available at: [Link]

  • 2-methyl-6-nitroquinoline (C10H8N2O2) . PubChemLite. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . PMC. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes . Oriental Journal of Chemistry. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity . MDPI. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery . PMC. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline . IntechOpen. Available at: [Link]

Sources

Exploratory

Biological Activity and Pharmacological Potential of 2-Methyl-6-nitroquinazoline: A Comprehensive Technical Guide

Introduction 2-Methyl-6-nitroquinazoline is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused bicyclic pyrimidine-benzene ring system, this compound serves as a critical ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-6-nitroquinazoline is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused bicyclic pyrimidine-benzene ring system, this compound serves as a critical pharmacophore and synthetic intermediate for developing targeted anti-cancer therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) 1. This whitepaper explores the mechanistic rationale, quantitative pharmacodynamics, and validated experimental protocols for evaluating the biological activity of 2-Methyl-6-nitroquinazoline and its derivatives.

Part 1: Molecular Mechanisms of Action

Competitive Inhibition of EGFR Tyrosine Kinase

The primary biological activity of 2-Methyl-6-nitroquinazoline derivatives stems from their ability to competitively bind to the ATP-binding pocket of the EGFR kinase domain 2.

  • The Quinazoline Core: Acts as an adenine bioisostere. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the backbone amide of key residues (such as Met793) in the hinge region of the kinase 3.

  • The 6-Nitro Substitution: The strongly electron-withdrawing nitro group at the 6-position modulates the electron density of the quinazoline ring, optimizing the pKa of the ring nitrogens for physiological pH binding. Furthermore, in hypoxic tumor microenvironments, the nitro group can undergo specific bioreduction by nitroreductases, generating reactive intermediates that induce localized cytotoxicity and DNA damage 1.

  • The 2-Methyl Group: Provides precise steric bulk that interacts with the hydrophobic pocket adjacent to the ATP-binding site. This structural feature enhances selectivity against wild-type EGFR while maintaining potency against mutant variants (e.g., T790M) 4.

Downstream Signaling Blockade and Apoptosis

By inhibiting EGFR autophosphorylation, these compounds effectively shut down downstream oncogenic signaling cascades, primarily the PI3K/AKT (cell survival) and RAS/RAF/MEK/ERK (proliferation) pathways. This dual-pathway blockade results in cell cycle arrest at the G2/M phase and the induction of caspase-dependent apoptosis 5.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation (Blocked) MAPK RAS / RAF / MEK / ERK EGFR->MAPK Phosphorylation (Blocked) Inhibitor 2-Methyl-6-nitroquinazoline Derivatives Inhibitor->EGFR Competitive ATP Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival Promotes (Inhibited) MAPK->Survival Promotes (Inhibited)

EGFR Signaling Pathway and targeted inhibition by 2-Methyl-6-nitroquinazoline derivatives.

Part 2: Quantitative Pharmacodynamics

To establish the efficacy of 6-nitroquinazoline derivatives, researchers benchmark their IC50 values against standard-of-care TKIs like Gefitinib. The following table synthesizes representative in vitro cytotoxicity data across multiple cancer cell lines 54.

Compound / DrugTarget / Cell LineIC50 (µM)Mechanism / Observation
6-Nitroquinazoline Deriv. (6c) HCT-116 (Colon Cancer)0.09Potent anti-proliferative activity; overcomes resistance.
6-Nitroquinazoline Deriv. (6c) A549 (Lung Cancer)0.11Induces G2/M cell cycle arrest and apoptosis.
Gefitinib (Control) HCT-116 (Colon Cancer)8.32Standard first-generation EGFR inhibitor.
Gefitinib (Control) A549 (Lung Cancer)8.42Reduced efficacy in resistant cell lines.
Compound 20 (Quinazoline Deriv.) BaF3-EGFR (L858R/T790M)0.005High inhibition of mutant EGFR; superior to Osimertinib.

Part 3: Experimental Methodologies and Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating the biological activity of 2-Methyl-6-nitroquinazoline derivatives.

Protocol A: Cell Viability and IC50 Determination (MTT Assay)

Causality & Design: The MTT assay measures mitochondrial metabolic activity, serving as a highly reliable proxy for cell viability. Including Gefitinib as a positive control and DMSO as a vehicle control ensures the assay window is valid and inherently accounts for solvent-induced toxicity.

  • Cell Seeding: Seed human cancer cells (e.g., A549 or HCT-116) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-Methyl-6-nitroquinazoline derivative in cell-culture grade DMSO. Dilute serially in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration strictly does not exceed 0.1% (v/v).

  • Treatment: Aspirate media and apply the drug dilutions. Include vehicle control (0.1% DMSO) and positive control (Gefitinib). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce MTT to purple formazan crystals.

  • Solubilization & Reading: Aspirate the media carefully. Add 150 µL of DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Evaluation via Flow Cytometry (Annexin V/PI Staining)

Causality & Design: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). Single-stained controls are critical for fluorescence compensation to prevent spectral overlap artifacts, ensuring the protocol is self-validating.

  • Treatment: Treat A549 cells ( 2×105 cells/well in 6-well plates) with the compound at 0.5×, 1×, and 2× its calculated IC50 value for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin without EDTA (to prevent membrane damage and false positives). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for exactly 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Workflow Synthesis Compound Synthesis & Purification CellCulture Cell Culture (A549, HCT-116) Synthesis->CellCulture Kinase EGFR Kinase Assay (Cell-Free) Synthesis->Kinase Treatment Drug Treatment (Dose-Response) CellCulture->Treatment Viability MTT Assay (IC50 Determination) Treatment->Viability Apoptosis Flow Cytometry (Annexin V/PI) Treatment->Apoptosis

Experimental workflow for evaluating the biological activity of quinazoline derivatives.

References

  • EvitaChem. "Buy 2-Methyl-6-nitroquinazoline (EVT-12041483) - EvitaChem".
  • BenchChem. "biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines".
  • Taylor & Francis. "Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors".
  • NIH/PMC. "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities".
  • ACS Publications. "The Combi-Targeting Concept: Synthesis of Stable Nitrosoureas Designed to Inhibit the Epidermal Growth Factor Receptor (EGFR)".

Sources

Foundational

Crystal Structure and Molecular Dynamics of 2-Methyl-6-nitroquinazoline

An in-depth technical analysis and methodological guide on the structural biology, crystallographic properties, and synthesis of 2-Methyl-6-nitroquinazoline. Executive Summary 2-Methyl-6-nitroquinazoline is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the structural biology, crystallographic properties, and synthesis of 2-Methyl-6-nitroquinazoline.

Executive Summary

2-Methyl-6-nitroquinazoline is a highly privileged, electron-deficient bicyclic hetarene that serves as a foundational scaffold in medicinal chemistry and materials science. Due to the unique stereoelectronic properties imparted by the C2-methyl and C6-nitro substitutions, this compound is a critical intermediate in the development of kinase inhibitors, antiviral agents (such as HCV NS5B inhibitors)[1], and organic dyes for dye-sensitized solar cells[2].

This whitepaper provides an authoritative analysis of the crystallographic profile, molecular packing, and synthetic methodologies associated with 2-Methyl-6-nitroquinazoline and its highly reactive precursors, designed specifically for drug development professionals and synthetic chemists.

Crystallographic Profile & Structural Biology

Molecular Geometry and Planarity

The parent quinazoline system is a benzo-fused pyrimidine characterized by a cyclic, conjugated π-electron system with a resonance energy of 127.2 kJ·mol⁻¹ and an aromaticity index of 143. Single-crystal X-ray diffraction studies of closely related 6-nitroquinazoline derivatives (such as 6-nitroquinazolin-4(3H)-one) reveal that the bicyclic core maintains strict planarity[3].

The introduction of the highly electron-withdrawing nitro group at the C6 position significantly alters the electron density of the aromatic system. The nitro group remains essentially coplanar with the quinazoline ring to maximize resonance stabilization, which consequently lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. This LUMO lowering is the primary driver for the scaffold's high susceptibility to nucleophilic aromatic substitution (S_NAr) at the C4 position.

Crystal Packing and Intermolecular Forces

Hirshfeld surface analyses of substituted quinazolines demonstrate that crystal packing is governed by a delicate balance of electrostatic and dispersion forces[3][4]. The asymmetric unit is typically stabilized by:

  • Face-to-Face π-π Stacking: The electron-deficient nature of the pyrimidine ring facilitates strong parallel stacking interactions between adjacent quinazoline molecules in the crystal lattice.

  • Hydrogen Bonding: Weak but highly directional intermolecular C-H···O hydrogen bonds form between the aromatic protons of the quinazoline core and the oxygen atoms of the nitro group.

  • Dipole-Dipole Interactions: The strong dipole moment generated by the C=N bonds and the polar NO₂ group aligns the molecules in an antiparallel fashion within the orthorhombic or monoclinic crystal systems[3].

Key intermolecular forces governing the crystal packing of 2-Methyl-6-nitroquinazoline.

Physicochemical and Spectroscopic Characterization

Accurate structural validation is paramount in synthetic workflows. The following tables summarize the core physicochemical properties and nuclear magnetic resonance (NMR) spectral assignments for 2-Methyl-6-nitroquinazoline[5].

Table 1: Crystallographic & Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Aromaticity Index 143 (Parent Quinazoline Core)
Resonance Energy 127.2 kJ·mol⁻¹
Typical Crystal System Orthorhombic / Monoclinic
Key IR Stretches (νmax) ~1543 cm⁻¹, ~1330 cm⁻¹ (NO₂ asymmetric/symmetric)[1]

Table 2: ¹H NMR Spectral Assignments (300 MHz, DMSO-d₆) [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
2.84Singlet (s)3HC2-CH₃ (Methyl group)
8.05Doublet (d, J = 9.0 Hz)1HC8-H (Aromatic)
8.61Multiplet (m)1HC7-H (Aromatic)
9.12Doublet (d, J = 2.5 Hz)1HC5-H (Aromatic, adjacent to NO₂)
9.78Singlet (s)1HC4-H (Pyrimidine ring proton)

Experimental Methodologies: De Novo Synthesis

Because 2-Methyl-6-nitroquinazoline is frequently utilized as a reactive intermediate, it is typically synthesized in situ or derived from its more stable 4-oxo or 4-chloro analogs. The following workflow details the synthesis from commercially available 2-amino-5-nitrobenzoic acid.

Synthesis pathway of 2-Methyl-6-nitroquinazoline from 2-amino-5-nitrobenzoic acid.

Protocol: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline (Key Intermediate)

Rationale: The 4-chloro derivative (CAS: 74151-22-7) is the most versatile node in this synthetic tree[6][7]. The highly electrophilic C4 position allows for rapid derivatization via cross-coupling or nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-methyl-6-nitroquinazolin-4(3H)-one (2.00 g, 9.7 mmol)[8].

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (10 mL) to serve as both the solvent and the chlorinating agent. Cool the flask to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (4.82 mL) dropwise[8].

    • Causality/Expertise: POCl₃ converts the tautomeric lactam (OH form) into a highly reactive dichlorophosphate leaving group. DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated HCl, preventing the protonation of the quinazoline nitrogen, which would otherwise stall the catalytic cycle.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 to 6 hours.

    • Self-Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the highly polar starting material indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess POCl₃. Carefully pour the resulting thick residue over crushed ice to safely quench any residual chlorinating agent.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product via silica gel flash chromatography to yield 4-chloro-2-methyl-6-nitroquinazoline as a solid[8].

Note on obtaining the parent 2-Methyl-6-nitroquinazoline: The 4-chloro intermediate can be subjected to selective catalytic dehalogenation (e.g., Pd/C under H₂ atmosphere) to yield the pure 2-methyl-6-nitroquinazoline scaffold[5].

References

  • ResearchGate. The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with displacement ellipsoids drawn at the 50% probability level. Retrieved from[Link]

  • National Institutes of Health (NIH). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Retrieved from [Link]

  • Thieme E-Books & E-Journals. Product Class 13: Quinazolines. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 4-ethenyl Quinazolines via Rhodium(III)-Catalyzed [5+1] Annulation. Retrieved from[Link]

  • Scribd. Organic Dyes for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • ResearchGate. Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]

  • LookChem. 4-Chloro-2-methyl-6-nitroquinazoline; 74151-22-7. Retrieved from[Link]

Sources

Exploratory

2-Methyl-6-nitroquinazoline: Synthesis, Mechanisms, and Applications in Targeted EGFR Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction & Structural Rationale In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction & Structural Rationale

In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore. Specifically, 2-Methyl-6-nitroquinazoline (and its halogenated derivative, 4-chloro-2-methyl-6-nitroquinazoline) serves as a critical intermediate in the synthesis of highly potent, biologically active compounds[1].

As an Application Scientist, I frequently encounter challenges in designing kinase inhibitors that bypass acquired resistance. The structural logic of 2-methyl-6-nitroquinazoline addresses this directly:

  • The Quinazoline Core: Mimics the adenine ring of ATP, allowing derivatives to competitively anchor into the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR)[2].

  • The 6-Nitro Group: Acts as a crucial synthetic handle. It can undergo bioreduction in biological systems to induce cytotoxic effects[1], or be chemically reduced to an amine. This amine is subsequently functionalized with bulky lipophilic groups (such as aryl ureas) to interact with specific hydrophobic regions (e.g., Leu85, Asp86) in the EGFR active site, enhancing selectivity[2].

  • The 2-Methyl Group: Provides precise steric bulk that restricts the rotational freedom of the molecule within the binding pocket, optimizing the hydrogen-bonding alignment of the quinazoline N1 and N3 atoms with the kinase hinge region.

Mechanistic Causality: EGFR Pathway Modulation

The primary therapeutic utility of 2-methyl-6-nitroquinazoline derivatives lies in their ability to disrupt the EGFR signaling cascade[3]. EGFR overactivation drives tumor proliferation, angiogenesis, and metastasis.

By functionalizing the 4-position (via nucleophilic aromatic substitution of 4-chloro-2-methyl-6-nitroquinazoline) and the 6-position, the resulting molecules act as potent Tyrosine Kinase Inhibitors (TKIs). They bind reversibly or irreversibly to the EGFR ATP-binding site. This prevents the auto-phosphorylation of the receptor's intracellular tyrosine residues, thereby silencing downstream signaling pathways such as PI3K/AKT (responsible for cell survival) and RAS/MAPK (responsible for proliferation)[4]. The ultimate cellular response is a forced cell cycle arrest (typically at the G1/S or G2/M phase) and the induction of apoptosis[3].

EGFR_Pathway Inhibitor 6-Nitroquinazoline Derivatives EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Competitive ATP Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Downstream Effect PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of 6-nitroquinazoline derivatives inhibiting the EGFR signaling pathway.

Synthetic Methodologies

To utilize 2-methyl-6-nitroquinazoline in drug discovery, it must first be synthesized and activated. The most common active intermediate is 4-chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7)[5].

Step-by-Step Protocol: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline

Phase 1: Cyclocondensation

  • Reagents: Combine 2-amino-5-nitrobenzoic acid with an excess of acetamide (or acetic anhydride) to provide the 2-methyl group.

  • Reaction: Heat the mixture to 150°C for 16 hours under a nitrogen atmosphere[2].

  • Causality: The elevated temperature drives the dehydration and cyclization process, forming the thermodynamically stable lactam, 2-methyl-6-nitroquinazolin-4(3H)-one.

  • Purification: Cool to room temperature, filter, and wash the precipitate with isopropanol to remove unreacted starting materials[2].

Phase 2: Chlorination

  • Reagents: Suspend the intermediate in thionyl chloride ( SOCl2​ ) and add a catalytic amount of Dimethylformamide (DMF)[2].

  • Reaction: Reflux the system for 2.5 hours until the solution becomes clear.

  • Causality: Why use DMF? DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent. This highly electrophilic species significantly accelerates the conversion of the lactam to the chloroimine. This ensures complete chlorination without requiring excessive heating that could trigger the degradation of the sensitive nitro group.

  • Work-up: Vacuum distill the excess SOCl2​ , dilute the residue with dichloromethane ( CH2​Cl2​ ), and concentrate to yield the yellow solid product[2].

Synthesis Start 2-Amino-5-nitrobenzoic acid + Acetamide Step1 Cyclization (150°C, 16h) Start->Step1 Intermediate 2-Methyl-6-nitroquinazolin- 4(3H)-one Step1->Intermediate Step2 Chlorination (SOCl2, DMF catalyst) Intermediate->Step2 Product 4-Chloro-2-methyl- 6-nitroquinazoline Step2->Product

Figure 2: Two-step synthetic workflow for 4-chloro-2-methyl-6-nitroquinazoline.

Biological Evaluation Workflows

To validate the efficacy of synthesized derivatives, robust, self-validating biological assays are mandatory.

Cell Viability Assay (MTT)

This assay quantifies metabolic activity as a proxy for cell viability[3].

  • Seeding: Seed cancer cells (e.g., HCT-116, A549) in 96-well plates and incubate overnight to allow adherence[3].

  • Treatment: Expose cells to varying concentrations of the quinazoline derivative (0.1 µM to 100 µM) for 48–72 hours. Crucial: Always include a vehicle control (DMSO) to establish a 100% viability baseline, and a positive control (e.g., Gefitinib) to validate the assay's sensitivity to EGFR modulation[3].

  • Detection: Add MTT reagent. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals[3].

  • Quantification: Solubilize crystals in DMSO and measure absorbance at 570 nm.

Apoptosis Assay (Annexin V / PI Staining)

This dual-staining system self-validates the mechanism of cell death[3].

  • Harvesting: Collect both adherent and floating cells post-treatment to ensure late-apoptotic cells are not lost[3].

  • Staining: Resuspend in binding buffer containing Annexin V-FITC and Propidium Iodide (PI)[3].

  • Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). Therefore, a flow cytometric reading of Annexin V+/PI- definitively confirms early, pathway-driven apoptosis rather than non-specific necrotic toxicity[3].

Quantitative Efficacy Data

The functionalization of the 2-methyl-6-nitroquinazoline core yields compounds with profound antiproliferative activity. The table below summarizes the inhibitory concentrations ( IC50​ ) of representative advanced quinazoline derivatives compared to clinical standards across various cancer cell lines and isolated EGFR[4][6].

Compound Class / ReferenceTarget KinaseEGFR IC50​ (µM)MCF-7 IC50​ (µM)HCT-116 IC50​ (µM)Mechanism / Notes
Gefitinib (Standard) EGFR (ATP site)0.03 - 0.05~7.26~8.10First-generation reversible TKI. Prone to T790M resistance.
Compound 8a [6]EGFR0.76 ± 0.105.42 ± 0.145.76 ± 0.11Strong hydrophobic pocket binding via substituted aniline group.
Compound 11 [4]EGFR / PI3K< 0.01 (WT)PotentPotentDual regulation via EGFR-PI3K pathway; induces G1 phase arrest.
Compound 2 [4]Tubulin / EGFRN/A3.16 ± 0.214.80 ± 0.15Exhibits dual action; inhibits microtubule polymerization.

Note: Data aggregated from recent structure-activity relationship (SAR) studies demonstrating the versatility of the quinazoline nucleus.

Conclusion

2-Methyl-6-nitroquinazoline is far more than a simple organic building block; it is a meticulously designed chemical precursor that enables the synthesis of highly targeted kinase inhibitors. By leveraging the specific spatial geometry of the 2-methyl group and the synthetic flexibility of the 6-nitro group, researchers can systematically develop novel therapeutics capable of overcoming acquired resistance in EGFR-mutated oncology models.

References

  • EvitaChem. Buy 2-Methyl-6-nitroquinazoline (EVT-12041483) - EvitaChem: Process and Data.
  • ChemicalBook. Quinazoline, 4-chloro-2-methyl-6-nitro- | 74151-22-7.
  • BenchChem. biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines.
  • PMC (NIH). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Frontiers in Oncology. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Taylor & Francis. Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors.

Sources

Foundational

The 2-Methyl-6-nitroquinazoline Scaffold: History, Mechanistic Pathways, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a privileged pharmacophore, most notably recognized for its foundational role in the development of targeted kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a privileged pharmacophore, most notably recognized for its foundational role in the development of targeted kinase inhibitors. Within this chemical family, 2-Methyl-6-nitroquinazoline and its activated derivative, 4-Chloro-2-methyl-6-nitroquinazoline , serve as critical synthetic intermediates. This technical whitepaper explores the historical discovery, electronic dynamics, and field-proven synthetic protocols associated with this scaffold, providing drug development professionals with a comprehensive guide to utilizing these building blocks in advanced therapeutics.

Historical Context & Structural Significance

The discovery and optimization of quinazoline derivatives gained massive momentum in the late 1990s and early 2000s during the race to develop selective Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers discovered that substituting the C4 position of the quinazoline ring with an aniline derivative yielded compounds that perfectly mimicked the adenine ring of ATP, allowing them to competitively bind in the kinase domain[1].

The specific substitution pattern of 2-methyl-6-nitroquinazoline was developed to address two distinct structural requirements:

  • The 6-Nitro Group (The Synthetic Handle): The nitro group at position 6 acts as a strong electron-withdrawing group (EWG). During synthesis, this significantly increases the electrophilicity of the C4 position, facilitating rapid Nucleophilic Aromatic Substitution ( SN​Ar ). Post-substitution, the nitro group can be chemoselectively reduced to an amine, providing an anchor point to attach electrophilic warheads (such as acrylamides) for irreversible, covalent binding to Cys773 in the EGFR ATP-binding pocket.

  • The 2-Methyl Group (Steric Modulation): Unlike unsubstituted quinazolines, the 2-methyl group provides a slight electron-donating effect via hyperconjugation, but more importantly, it modulates the steric bulk of the molecule. This forces a specific dihedral angle when bound within the kinase hinge region, increasing selectivity against off-target kinases.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of these intermediates is crucial for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer dynamics.

Table 1: Physicochemical Profile of Key Quinazoline Intermediates

Property2-Methyl-6-nitroquinazolin-4(3H)-one4-Chloro-2-methyl-6-nitroquinazoline
CAS Number 24688-36-6[2]74151-22-7[3]
Molecular Formula C9​H7​N3​O3​ C9​H6​ClN3​O2​
Molecular Weight 205.17 g/mol 223.62 g/mol
Melting Point 299 °CN/A (Crystalline Solid)
LogP (Predicted) ~1.66~2.76
Chemical Role Stable Precursor / Lactam TautomerHighly Reactive Electrophile (C4)

Mechanistic Pathways: Synthesis and Activation

The transformation of the stable lactam into a reactive electrophile is the cornerstone of quinazoline functionalization. The lactam tautomer of 2-methyl-6-nitroquinazolin-4(3H)-one is thermodynamically highly stable. To activate the C4 position for nucleophilic attack, it must be converted to a vinylic chloride using phosphorus oxychloride ( POCl3​ ).

SynthesisWorkflow A 2-Methylquinazolin-4(3H)-one B Nitration (HNO3/H2SO4) A->B C 2-Methyl-6-nitroquinazolin-4(3H)-one B->C D Chlorination (POCl3, DIPEA) C->D E 4-Chloro-2-methyl-6-nitroquinazoline D->E

Fig 1. Synthesis workflow of 4-chloro-2-methyl-6-nitroquinazoline via C4 activation.

Field-Proven Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but establish self-validating feedback loops to ensure chemical integrity.

Protocol A: Chlorination of 2-Methyl-6-nitroquinazolin-4(3H)-one
  • Causality of Reagents: POCl3​ is used to convert the poor lactam oxygen leaving group into a highly reactive phosphorodichloridate intermediate. The addition of N,N-diisopropylethylamine (DIPEA) is critical; it acts as a non-nucleophilic base to neutralize the generated HCl. Without DIPEA, the quinazoline N1 nitrogen protonates, drastically reducing the nucleophilicity of the lactam oxygen and stalling the reaction.

  • Step 1: Suspend 10.0 g (48.7 mmol) of 2-methyl-6-nitroquinazolin-4(3H)-one in 50 mL of anhydrous POCl3​ under an inert Argon atmosphere.

  • Step 2: Slowly add 8.5 mL of DIPEA dropwise at 0 °C to control the exothermic formation of the Vilsmeier-type intermediate. Heat the mixture to reflux (105 °C) for 4 hours.

  • Step 3 (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The conversion is validated by the complete disappearance of the highly polar lactam starting material ( Rf​ ~0.1) and the emergence of the non-polar 4-chloro product ( Rf​ ~0.6). FT-IR analysis of an aliquot should show the complete disappearance of the strong lactam C=O stretch at ~1680 cm−1 .

  • Step 4: Carefully concentrate the mixture under reduced pressure to remove excess POCl3​ . Quench the residue by pouring it over crushed ice, extract with Dichloromethane (DCM), dry over Na2​SO4​ , and evaporate to yield 4-chloro-2-methyl-6-nitroquinazoline.

Protocol B: Chemoselective SN​Ar with Substituted Anilines
  • Causality of Solvent: Isopropanol is chosen deliberately. Its polar protic nature stabilizes the Meisenheimer complex transition state during the SN​Ar reaction. Furthermore, the differential solubility creates a self-purifying system: the starting materials are soluble, but the resulting hydrochloride salt of the product is insoluble in cold isopropanol.

  • Step 1: Dissolve 5.0 g (22.3 mmol) of 4-chloro-2-methyl-6-nitroquinazoline in 40 mL of isopropanol. Add 1.1 equivalents of the desired aniline (e.g., 3-chloro-4-fluoroaniline).

  • Step 2: Reflux the mixture for 3 hours.

  • Step 3 (Self-Validation): As the reaction progresses, a dense yellow/green precipitate will form, visually confirming the generation of the product salt. According to Le Chatelier's principle, this precipitation drives the equilibrium forward.

  • Step 4: Cool the mixture to 0 °C, filter the solid, and wash with cold diethyl ether to afford the pure 4-anilino-2-methyl-6-nitroquinazoline hydrochloride salt.

Advanced Applications in Drug Discovery

Beyond standard kinase inhibitors, the 6-nitroquinazoline scaffold has been utilized in cutting-edge synthetic methodologies.

Radical Chemistry & Vinylic Chlorides: Research has demonstrated that 6-nitroquinazoline derivatives can undergo a consecutive SRN​1 / ERC​1 radical strategy to synthesize novel vinylic chlorides[1]. The nitro group is essential here, as it stabilizes the radical anion intermediate required for the monoelectronic transfer reaction.

Antimicrobial Pyridinium Salts: Microwave-assisted synthesis has been employed to react 2-bromomethyl-6-nitroquinazolin-4-one with pyridine, yielding pyridinium salts[4]. These compounds, particularly after the ultrasonic-assisted reduction of the nitro group to an amine, have shown significant potential in antimicrobial and anti-phytopathogenic evaluations.

MechanismOfAction N1 4-Anilino-2-methyl-6-nitroquinazoline N2 Nitro Reduction (Fe, AcOH) N1->N2 N3 6-Amino Quinazoline Derivative N2->N3 N4 Acylation (Acryloyl Chloride) N3->N4 N5 Irreversible EGFR Inhibitor N4->N5 N6 Covalent Binding to Cys773 N5->N6

Fig 2. Conversion of the nitro scaffold to an irreversible EGFR inhibitor and pathway blockade.

Note on Causality for Nitro Reduction (Fig 2): While catalytic hydrogenation ( Pd/C,H2​ ) is a standard method for nitro reduction, it is contraindicated here. The palladium catalyst will readily undergo oxidative addition into the C4-Cl or C4-anilino halogen bonds, leading to unwanted dechlorination. Therefore, a milder, chemoselective Béchamp reduction using Iron powder and Acetic acid is employed to reduce the nitro group while preserving the critical halogen moieties.

References

  • Arrahman, A., Suryadi, H., & Yanuar, A. (2014). "Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation." Asian Journal of Chemistry. URL:[Link]

  • LookChem. (n.d.). "2-methyl-6-nitro-4(3H)-Quinazolinone Chemical Properties and Mass Production Data." LookChem Database. URL:[Link]

  • Maillard-Boyer, M., Castera-Ducros, C., Verhaeghe, P., Sifredi, F., Rathelot, P., & Vanelle, P. (2010). "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach." Molecules, 15(4), 2725-2738. URL:[Link]

Sources

Exploratory

Unlocking the Therapeutic and Synthetic Potential of 2-Methyl-6-nitroquinazoline: A Technical Whitepaper

Executive Summary and Chemical Rationale As a privileged heterocyclic scaffold, 2-Methyl-6-nitroquinazoline represents a highly versatile node in modern medicinal chemistry and organic synthesis. The strategic placement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

As a privileged heterocyclic scaffold, 2-Methyl-6-nitroquinazoline represents a highly versatile node in modern medicinal chemistry and organic synthesis. The strategic placement of functional groups—a reactive methyl group at the C2 position and a strongly electron-withdrawing nitro group at the C6 position—imparts dual utility. The nitro group can undergo bioreduction or serve as a precursor for amine-based derivatization, while the C2-methyl group provides a nucleophilic anchor for condensation reactions 1. This whitepaper explores the core research trajectories for this compound, focusing on targeted oncology, antimicrobial discovery, and advanced synthetic methodologies.

Core Research Area 1: Targeted Oncology and EGFR Inhibition

Mechanistic Causality in Kinase Inhibition

The quinazoline core is a well-established pharmacophore for competitively binding the ATP pocket of the Epidermal Growth Factor Receptor (EGFR). The addition of a 6-nitro group significantly alters the electronic landscape of the molecule. By withdrawing electron density from the aromatic ring, the nitro group enhances the hydrogen-bond donor capacity of adjacent functional groups, allowing for tighter binding within the hydrophobic cleft of the EGFR kinase domain 2. Recent preclinical evaluations demonstrate that 6-nitroquinazoline derivatives (such as "Compound 6c") exhibit potent cytotoxicity against drug-resistant cancer cell lines, specifically those harboring the T790M EGFR mutation, outperforming first-generation inhibitors like Gefitinib 2.

G EGFR EGFR (Wild-type / T790M) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Apoptosis Apoptosis Induction EGFR->Apoptosis Pathway Shift Ligand EGF Ligand Ligand->EGFR Activates Inhibitor 2-Methyl-6-nitroquinazoline Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Figure 1: Mechanism of EGFR pathway inhibition by 6-nitroquinazoline derivatives.

Comparative Efficacy Data

The following table synthesizes quantitative cytotoxicity data, demonstrating the superiority of 6-nitroquinazoline derivatives against resistant cell lines.

CompoundTarget Cell LineIC50 (µM)Mechanism of Action / Notes
6-Nitroquinazoline (6c) HCT-116 (Colon)0.09Potent T790M mutant inhibition; G2/M arrest
6-Nitroquinazoline (6c) A549 (Lung)0.11Induces apoptosis via pathway shift
Gefitinib (Standard) HCT-116 (Colon)8.32Standard first-generation EGFR inhibitor
Gefitinib (Standard) A549 (Lung)8.42Standard first-generation EGFR inhibitor
Self-Validating Protocol: In Vitro EGFR Kinase Inhibition Assay

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

  • Reagent Preparation: Prepare a 10 mM stock solution of the 2-Methyl-6-nitroquinazoline derivative in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

  • Enzyme Incubation: Combine 10 µL of the compound dilution with 10 µL of recombinant EGFR (Wild-type or T790M mutant) at a concentration of 0.5 ng/µL. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of an ATP/substrate mix (10 µM ATP, 0.2 µg/µL poly(Glu,Tyr) peptide).

  • Validation Checkpoint 1 (Control Integrity): Run a parallel positive control using Gefitinib. The assay is only deemed valid if the Gefitinib IC50 falls within 10% of the established baseline (e.g., ~8.4 µM for A549 models).

  • Quantification: After 60 minutes, add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Measure luminescence.

  • Validation Checkpoint 2 (Data Linearity): Ensure the R² value of the dose-response curve is >0.98 before calculating the final IC50.

Core Research Area 2: Antimicrobial and Antileishmanial Discovery

Exploiting the Purine Mimicry

Beyond oncology, the quinazoline scaffold is highly regarded in antiparasitic drug discovery. 2-Methyl-6-nitroquinazoline acts as a structural mimic of purines, allowing it to competitively inhibit key parasitic enzymes such as Leishmania dihydrofolate reductase and pteridine reductase 3. The nitro group can undergo intracellular bioreduction by parasitic nitroreductases, generating reactive oxygen species (ROS) that selectively damage parasitic DNA while sparing mammalian host cells 1.

Self-Validating Protocol: Minimum Inhibitory Concentration (MIC) Assay for Leishmania
  • Parasite Culture: Cultivate Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum at 24°C.

  • Compound Exposure: Seed 96-well plates with 1 × 10⁵ parasites/well. Add 2-Methyl-6-nitroquinazoline derivatives at concentrations ranging from 0.1 to 100 µM.

  • Validation Checkpoint (Viability Baseline): Include a vehicle control (0.1% DMSO). Parasite viability in the vehicle control must exceed 95% at 72 hours for the assay to be valid. Include Miltefosine as a positive control.

  • Readout: Add resazurin (Alamar Blue) after 72 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the IC50 using non-linear regression analysis.

Core Research Area 3: Advanced Synthetic Derivatization

Synthetic Versatility of the 2-Methyl and 6-Nitro Groups

In organic synthesis, 2-Methyl-6-nitroquinazoline is an invaluable building block. The C2-methyl group is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms and the C6-nitro group. This allows for facile Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives. Simultaneously, the 6-nitro group can be selectively reduced to an amine, opening pathways for amidation, urea formation, or the synthesis of pyridinium salts under microwave irradiation 4.

W Start 2-Methyl-6-nitroquinazoline Reduction Nitro Reduction (Fe/AcOH or H2, Pd/C) Start->Reduction Condensation Methyl Condensation (Aldehydes / Base) Start->Condensation Amine 6-Amino-2-methylquinazoline Reduction->Amine Functionalization Amidation / Urea Formation Amine->Functionalization Styryl 2-Styryl-6-nitroquinazoline Condensation->Styryl FinalDrug Targeted Kinase Inhibitor Functionalization->FinalDrug

Figure 2: Divergent synthetic workflows for 2-Methyl-6-nitroquinazoline derivatization.

Self-Validating Protocol: Microwave-Assisted Condensation
  • Reaction Setup: Dissolve 1.0 mmol of 2-Methyl-6-nitroquinazoline and 1.2 mmol of the target substituted benzaldehyde in 5 mL of glacial acetic acid.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W, 120°C) for 10–15 minutes.

  • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the starting material spot confirms the reaction. If unreacted material remains, irradiate for an additional 5 minutes.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate and recrystallize from ethanol.

  • Validation Checkpoint 2 (Structural Confirmation): Perform ¹H-NMR spectroscopy. The successful formation of the styryl derivative is confirmed by the disappearance of the C2-methyl singlet (typically around δ 2.8 ppm) and the appearance of two distinct vinylic doublets (J ≈ 16 Hz, indicating trans geometry) in the downfield region (δ 7.0–8.0 ppm).

References

  • IntechOpen: Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. Available at:[Link]

  • Asian Journal of Chemistry: Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-6-nitroquinazoline as a Privileged Scaffold in Targeted Kinase Inhibitor Development

Rationale & Scaffold Significance In contemporary medicinal chemistry, the quinazoline heterocyclic system is recognized as a privileged scaffold, predominantly utilized in the design of ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Scaffold Significance

In contemporary medicinal chemistry, the quinazoline heterocyclic system is recognized as a privileged scaffold, predominantly utilized in the design of ATP-competitive kinase inhibitors[1]. Within this chemical family, 2-methyl-6-nitroquinazoline and its activated derivatives represent a highly versatile building block for developing targeted covalent inhibitors (TCIs)[1].

The structural logic behind this specific scaffold is tripartite:

  • The Quinazoline Core : Mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions with the kinase hinge region.

  • The 2-Methyl Substitution : Provides a defined steric boundary. This subtle modification restricts the rotational degrees of freedom within the ATP binding pocket, often enhancing isoform selectivity compared to unsubstituted analogs.

  • The 6-Nitro Group : Serves as a masked amine. Once the core is assembled, the nitro group can be chemoselectively reduced to a 6-amino moiety, providing an attachment point for electrophilic warheads (such as acrylamides) designed to covalently bind to target cysteine residues (e.g., Cys797 in EGFR)[2].

Synthetic Evolution & Pathway

The transformation of the stable lactam precursor into a highly potent kinase inhibitor requires a sequence of precisely controlled functionalizations. The critical intermediate in this pathway is 4-chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7), which acts as an electrophilic hub for subsequent structural diversification[3].

Workflow A 2-Methyl-6-nitroquinazolin-4-one B 4-Chloro-2-methyl-6-nitroquinazoline (Electrophilic Hub) A->B POCl3, DIPEA C 4-Anilino-2-methyl-6-nitroquinazoline (SNAr Product) B->C Aniline, iPrOH D 4-Anilino-6-amino-2-methylquinazoline (Reduced Intermediate) C->D Fe, AcOH, Heat/Ultrasound E Covalent Kinase Inhibitor (Acrylamide Warhead) D->E Acryloyl chloride, TEA

Synthetic evolution of 2-methyl-6-nitroquinazoline into a covalent kinase inhibitor.

Physicochemical Profiling

Understanding the physical properties of the intermediates is crucial for handling, storage, and reaction optimization. The quantitative data for the key building blocks are summarized below.

Table 1: Physicochemical and Structural Profile of Key Intermediates

Property2-Methyl-6-nitroquinazolin-4-one4-Chloro-2-methyl-6-nitroquinazoline
CAS Number Precursor74151-22-7[3]
Molecular Formula C9H7N3O3C9H6ClN3O2[3]
Molecular Weight 205.17 g/mol 223.61 g/mol [3]
Role in Synthesis Stable starting materialElectrophilic hub for SNAr
Hazard Profile IrritantHarmful if swallowed, Skin/Eye Irritant[3]
Storage Conditions Ambient temperature2-8°C, inert atmosphere (moisture sensitive)[3]

Validated Experimental Protocols

The following methodologies detail the critical steps in functionalizing the 2-methyl-6-nitroquinazoline scaffold. Each protocol is designed as a self-validating system to ensure high fidelity in drug development workflows.

Protocol A: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline
  • Objective : Convert the stable lactam into a highly reactive chloroimine.

  • Causality : Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating agent. The addition of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is critical; it neutralizes the generated HCl, driving the tautomeric equilibrium toward the reactive enol form and preventing the protonation of the quinazoline nitrogens, which would otherwise stall the reaction[4].

  • Step-by-Step Procedure :

    • Charge a flame-dried, argon-purged round-bottom flask with 2-methyl-6-nitroquinazolin-4-one (1.0 eq).

    • Add POCl3​ (10.0 eq) to the flask.

    • Cool the suspension to 0°C and slowly add DIPEA (1.5 eq) dropwise to control the exothermic reaction[4].

    • Equip the flask with a reflux condenser and heat the mixture to 105°C for 3-4 hours.

    • Validation Check : Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot should completely disappear, replaced by a higher Rf​ spot.

    • Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ .

    • Carefully quench the residue by pouring it over crushed ice, then extract with dichloromethane (DCM).

    • Wash the organic layer with cold saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate to yield a pale yellow solid. Store immediately at 2-8°C under argon[3].

Protocol B: SNAr Amination at the C4 Position
  • Objective : Install the aniline pharmacophore via Nucleophilic Aromatic Substitution (SNAr).

  • Causality : The C4 carbon of the quinazoline ring is highly electron-deficient, an effect exacerbated by the para-positioned 6-nitro group. This intense electrophilicity allows for a rapid, transition-metal-free bimolecular substitution. Isopropanol is utilized as a protic solvent to stabilize the anionic Meisenheimer complex intermediate.

  • Step-by-Step Procedure :

    • Dissolve 4-chloro-2-methyl-6-nitroquinazoline (1.0 eq) in anhydrous isopropanol.

    • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

    • Heat the reaction mixture to 80°C for 2-4 hours.

    • Validation Check : As the reaction progresses, the product (4-anilino-2-methyl-6-nitroquinazoline) will typically precipitate directly from the hot solution as an HCl salt, providing a visual cue of reaction completion.

    • Cool the mixture to room temperature, filter the precipitate, wash with cold isopropanol, and dry under high vacuum.

Protocol C: Chemoselective Reduction of the 6-Nitro Group
  • Objective : Reduce the 6-nitro group to a 6-amino group without triggering hydrodehalogenation of the aniline ring.

  • Causality : Standard catalytic hydrogenation (Pd/C, H2​ ) poses a severe risk of cleaving aryl halides present on the aniline moiety. A modified Béchamp reduction utilizing iron powder in acidic media ensures strict chemoselectivity for the nitro group[2]. Ultrasonic irradiation can be applied to accelerate the single-electron transfer from the solid iron surface to the nitro substrate[2].

  • Step-by-Step Procedure :

    • Suspend the 4-anilino-2-methyl-6-nitroquinazoline (1.0 eq) in a solvent mixture of ethanol, water, and glacial acetic acid (v/v/v 2:1:0.1)[2].

    • Add activated iron powder (Fe) (5.0 eq) to the suspension.

    • Subject the mixture to ultrasonic irradiation at 60°C for 45-60 minutes (alternatively, mechanically stir at 80°C for 2 hours)[2].

    • Validation Check : LC-MS analysis should show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), with the aryl halide isotopes remaining intact.

    • Filter the hot mixture through a pad of Celite to remove iron oxides.

    • Concentrate the filtrate, neutralize with aqueous NaHCO3​ , and extract with ethyl acetate. Dry and concentrate to yield the functionalizable 6-amino derivative.

Pharmacophore Mapping & Target Engagement

Once the 6-amino group is exposed, it is typically reacted with acryloyl chloride to form a Michael acceptor. The resulting molecule acts as a targeted covalent inhibitor. The 2-methyl group ensures the molecule adopts the correct conformation to project the warhead toward the target cysteine residue.

Mechanism K Kinase ATP Pocket (Hinge Region) Q Quinazoline Core (H-bond Acceptor/Donor) Q->K Reversible Binding W 6-Acrylamide Warhead (Michael Acceptor) Q->W Scaffold Linkage M 2-Methyl Group (Steric Shielding) M->K Isoform Selectivity C Target Cysteine (e.g., EGFR Cys797) C->W Covalent Bond Formation

Pharmacophore mapping and covalent target engagement of 6-acrylamide-2-methylquinazoline.

References

  • Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation Asian Journal of Chemistry [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2-Methyl-6-nitroquinazoline as a Versatile Precursor in Chemical Biology and Drug Discovery

Abstract: This guide details the strategic application of 2-Methyl-6-nitroquinazoline as a foundational building block for creating advanced research tools and potential therapeutic agents. We move beyond its direct biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide details the strategic application of 2-Methyl-6-nitroquinazoline as a foundational building block for creating advanced research tools and potential therapeutic agents. We move beyond its direct biological effects to explore its utility as a versatile chemical precursor. The inherent reactivity of its nitro and methyl functional groups provides strategic handles for synthesizing focused compound libraries and developing hypoxia-activated probes. This document provides the scientific rationale, detailed step-by-step protocols for key chemical transformations and biological assays, and guidance on data interpretation for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Quinazoline Scaffold and the Strategic Value of 2-Methyl-6-nitroquinazoline

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities.[1][2][3] Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6][7] Several FDA-approved drugs, particularly kinase inhibitors like Gefitinib and Erlotinib, feature this heterocyclic system, underscoring its importance in modern drug discovery.[6][7][8]

2-Methyl-6-nitroquinazoline (C₁₀H₈N₂O₂) is a specific derivative that serves as an exceptionally valuable starting material.[9] Its utility is not primarily as a standalone bioactive agent, but as a strategic precursor. Its structure contains two key "chemical handles":

  • The 6-Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine (6-amino-2-methylquinazoline). This transformation is the gateway to a vast chemical space, allowing for the introduction of diverse functionalities through amide coupling, sulfonamide formation, and other amine-based chemistries. Furthermore, the nitroaromatic moiety itself is a classic feature of hypoxia-activated prodrugs.[9]

  • The 2-Methyl Group: This group can be functionalized, for instance, through oxidation to a carboxylic acid, offering an alternative site for chemical modification.[9]

This guide provides researchers with the foundational knowledge and detailed protocols to exploit these features for two distinct research applications: the synthesis of a focused library for kinase inhibitor screening and the development of a hypoxia-activated cytotoxic agent.

Physicochemical Properties and Handling

Understanding the fundamental properties of 2-Methyl-6-nitroquinazoline is critical for its effective use in any experimental workflow.

PropertyValueReference
CAS Number 613-30-9[9]
Molecular Formula C₁₀H₈N₂O₂[9]
Molecular Weight 188.18 g/mol [9]
Appearance Solid at room temperature[9]
Melting Point 162–166 °C[9]
Boiling Point 334.7 °C[9]

Handling and Storage:

  • Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Storage: Store in a cool, dry place, tightly sealed, and away from strong oxidizing agents.

  • Solubility: Assess solubility in relevant organic solvents (e.g., DMSO, DMF, aprotic solvents) for reaction and assay preparation.

Strategic Functionalization Pathways

The true power of 2-Methyl-6-nitroquinazoline lies in its potential for chemical modification. The diagram below illustrates the primary synthetic routes stemming from the reduction of the nitro group and the oxidation of the methyl group, opening doors to diverse molecular architectures.

G start 2-Methyl-6-nitroquinazoline amine 6-Amino-2-methylquinazoline (Key Intermediate) start->amine Reduction (e.g., H₂, Pd/C or SnCl₂) [High Yield, Robust] acid 6-Nitroquinazoline- 2-carboxylic acid start->acid Oxidation (e.g., KMnO₄) [Alternative Route] library Diverse Compound Library (e.g., Amides, Sulfonamides) amine->library Acylation / Sulfonylation [Library Synthesis] further_derivatives Further Derivatives acid->further_derivatives Esterification / Amidation [Scaffold Modification]

Caption: Key synthetic transformations of 2-Methyl-6-nitroquinazoline.

Application I: Synthesis of a Focused Kinase Inhibitor Library

Rationale: The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors.[8] By reducing the 6-nitro group of our starting material to a 6-amino group, we create an intermediate that is perfectly poised for derivatization. This allows for the rapid, parallel synthesis of a library of novel analogues for screening against various kinases.

G start Start: 2-Methyl-6-nitroquinazoline step1 Protocol 4.1: Chemical Reduction start->step1 intermediate Intermediate: 6-Amino-2-methylquinazoline step1->intermediate step2 Protocol 4.2: Parallel Amide Coupling intermediate->step2 library Product: Focused Compound Library (96-well format) step2->library step3 Screening: Kinase Activity Assay (e.g., EGFR, HER2) library->step3 output Output: Structure-Activity Relationship (SAR) Data step3->output

Caption: Workflow for generating and screening a kinase inhibitor library.

Protocol 4.1: Reduction of 2-Methyl-6-nitroquinazoline

Objective: To efficiently synthesize the key intermediate, 6-Amino-2-methylquinazoline. This protocol uses tin(II) chloride, a reliable and scalable method.

Materials:

  • 2-Methyl-6-nitroquinazoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Methyl-6-nitroquinazoline (1.0 eq) in ethanol.

  • Addition of Reagents: To this suspension, add tin(II) chloride dihydrate (approx. 5.0 eq). Slowly add concentrated HCl while stirring. The reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting material spot has disappeared (typically 2-4 hours).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding 5 M NaOH solution until the pH is basic (~pH 9-10). A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 6-Amino-2-methylquinazoline.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reduction can be confirmed by a significant shift in the Rƒ value on a TLC plate and confirmed structurally by ¹H NMR and mass spectrometry.

Protocol 4.2: Parallel Amide Coupling for Library Generation

Objective: To react the synthesized amine with a diverse set of carboxylic acids in a 96-well plate format to generate a library for screening.

Materials:

  • 6-Amino-2-methylquinazoline (stock solution in DMF or DMSO)

  • A diverse library of carboxylic acids (pre-weighed or as stock solutions)

  • Coupling agent (e.g., HATU or HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

Equipment:

  • 96-well reaction block or plates

  • Multichannel pipette or liquid handling robot

  • Plate shaker

Procedure:

  • Plate Preparation: To each well of the 96-well plate, add the desired carboxylic acid (1.2 eq).

  • Reagent Addition: In a separate container, prepare a master mix containing 6-Amino-2-methylquinazoline (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Dispensing: Using a multichannel pipette, dispense the master mix into each well of the 96-well plate.

  • Reaction: Seal the plate and place it on a shaker at room temperature. Allow the reaction to proceed for 12-24 hours.

  • Analysis: The resulting library can be directly screened after appropriate dilution, or analyzed by LC-MS to confirm product formation.

Application II: Probing Hypoxia-Selective Cytotoxicity

Rationale: Solid tumors often contain regions of low oxygen, or hypoxia. This unique microenvironment can be exploited by using hypoxia-activated prodrugs (HAPs). Nitroaromatic compounds like 2-Methyl-6-nitroquinazoline are excellent HAP candidates. In hypoxic conditions, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive and cytotoxic nitroso, hydroxylamino, and amino species, leading to localized cell death while sparing healthy, oxygenated tissues.[9]

G cluster_normoxia In Healthy Tissue cluster_hypoxia In Tumor Microenvironment extracellular 2-Methyl-6-nitroquinazoline (Prodrug) cell Tumor Cell extracellular->cell normoxia Normoxia (~21% O₂) hypoxia Hypoxia (<2% O₂) no_effect Minimal Cytotoxicity normoxia->no_effect nitroreductase Nitroreductase Enzymes hypoxia->nitroreductase reactive Reactive Intermediates (R-NO, R-NHOH) nitroreductase->reactive Bioreduction cytotoxicity DNA Damage & Cell Death reactive->cytotoxicity

Caption: Mechanism of hypoxia-selective activation of 2-Methyl-6-nitroquinazoline.

Protocol 5.1: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if 2-Methyl-6-nitroquinazoline exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions.

Materials:

  • Cancer cell line (e.g., HT-29 or A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 2-Methyl-6-nitroquinazoline (stock solution in DMSO)

  • MTT reagent (or other viability assay reagent like PrestoBlue)

  • 96-well cell culture plates

Equipment:

  • Standard CO₂ incubator (set to ~21% O₂, 5% CO₂)

  • Hypoxia chamber or incubator (capable of maintaining 1% O₂, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the standard incubator.

  • Compound Addition: Prepare serial dilutions of 2-Methyl-6-nitroquinazoline in culture medium. Remove the old medium from the plates and add the compound dilutions. Include vehicle-only (DMSO) and media-only controls.

  • Incubation:

    • Place one plate back into the standard (normoxic) incubator.

    • Place the second plate into the hypoxia chamber.

    • Incubate both plates for 48-72 hours.

  • Viability Assessment: After incubation, add MTT reagent to all wells and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Presentation and Interpretation: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each.

Sample Data Table:

ConditionIC₅₀ (µM)
Normoxia (21% O₂) >100
Hypoxia (1% O₂) 15.6
Hypoxia Cytotoxicity Ratio (IC₅₀ Normoxia / IC₅₀ Hypoxia) >6.4

A high hypoxia cytotoxicity ratio (>5) indicates significant hypoxia-selective activity, validating the compound as a potential HAP.

Conclusion

2-Methyl-6-nitroquinazoline is far more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery. By leveraging its inherent chemical reactivity, researchers can efficiently generate novel compound libraries for screening against critical targets like kinases or directly investigate its potential as a hypoxia-activated prodrug. The protocols and rationale presented in this guide provide a robust framework for unlocking the full potential of this versatile research tool.

References

  • EvitaChem. (n.d.). Buy 2-Methyl-6-nitroquinazoline (EVT-12041483).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 17). Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Open Access Journals. (2021, November 18). Synthesis and Applications of Quinazoline Derivatives.
  • PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Quinazoline Derivatives.
  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.

Sources

Method

Application Note: Experimental Protocols for the Synthesis and Functionalization of 2-Methyl-6-nitroquinazoline Scaffolds in EGFR Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The 4-anilinoquinazoline core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 4-anilinoquinazoline core is a privileged scaffold in targeted oncology, serving as the pharmacophoric foundation for numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [2]. Within this highly explored chemical space, 2-methyl-6-nitroquinazoline —and its activated electrophilic counterpart, 4-chloro-2-methyl-6-nitroquinazoline—represent highly versatile and valuable synthetic building blocks.

  • The 6-Nitro Group as a Masked Nucleophile: The nitro group is chemically stable during the harsh conditions required for C4-functionalization. Once the 4-anilino moiety is installed, the nitro group can be chemoselectively reduced to an amine. This amine serves as the critical anchor point for acylating agents (e.g., acryloyl chloride) to generate covalent inhibitors that irreversibly bind to the conserved Cys797 residue in the EGFR ATP-binding pocket [1].

  • The 2-Methyl Hinge-Binding Modulator: Unlike unsubstituted quinazolines, the presence of the 2-methyl group alters the dihedral angle and solvation dynamics within the kinase hinge region. This steric bulk can be leveraged to tune the inhibitor's selectivity profile, reducing off-target wild-type kinase binding while maintaining mutant EGFR affinity [3].

Synthetic Workflow & Pathway Visualization

The following workflow outlines the transformation of the foundational 2-methyl-6-nitroquinazoline scaffold into a fully functionalized covalent kinase inhibitor.

Workflow A 2-Methyl-6-nitro- quinazolin-4-one B 4-Chloro-2-methyl- 6-nitroquinazoline A->B POCl3, Reflux (Chlorination) C 4-Anilino-2-methyl- 6-nitroquinazoline B->C Aniline, iPrOH (SNAr) D 6-Amino-4-anilino- 2-methylquinazoline C->D Fe, NH4Cl (Reduction) E Covalent EGFR Inhibitor D->E Acryloyl Chloride (Acylation)

Caption: Synthetic workflow from 2-Methyl-6-nitroquinazolin-4-one to a covalent EGFR inhibitor.

Detailed Experimental Protocols

General Notes: All reagents should be of analytical grade. Reactions must be monitored by TLC (Thin-Layer Chromatography) and LC-MS to ensure self-validating progression between steps.

Protocol A: Synthesis of 4-Anilino-2-methyl-6-nitroquinazoline via SNAr

Objective: Form the critical C-N bond at the C4 position using an aniline derivative. Mechanistic Choice: Isopropanol (iPrOH) is selected as the solvent because the starting materials are highly soluble at reflux, but the resulting secondary amine product precipitates out of solution as a highly pure hydrochloride salt upon cooling. This self-purifying thermodynamic sink eliminates the need for yield-reducing column chromatography.

Step-by-Step Methodology:

  • To an oven-dried 100 mL round-bottom flask, add 4-chloro-2-methyl-6-nitroquinazoline (1.0 eq, 5.0 mmol) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.05 eq, 5.25 mmol).

  • Suspend the solid mixture in anhydrous isopropanol (30 mL).

  • Add a catalytic amount of concentrated HCl (2 drops) to protonate the quinazoline N1, increasing the electrophilicity of the C4 position.

  • Reflux the mixture at 85°C for 3–4 hours. Monitor completion via TLC (DCM:MeOH 95:5).

  • Remove the heat source and allow the reaction to cool to room temperature, then place in an ice bath (4°C) for 1 hour to maximize precipitation.

  • Filter the resulting yellow precipitate under vacuum, wash the filter cake with cold isopropanol (2 x 10 mL) followed by diethyl ether (20 mL). Dry under high vacuum to afford the intermediate.

Protocol B: Chemoselective Reduction of the 6-Nitro Group

Objective: Convert the 6-nitro group to a 6-amino group without compromising the halogenated aniline ring. Mechanistic Choice: While Palladium on Carbon (Pd/C) with H₂ is the industry standard for nitro reduction, it frequently causes hydrodehalogenation of fluorinated or chlorinated anilines (which are ubiquitous in EGFR inhibitors). Therefore, a milder Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized. The NH₄Cl acts as a mild proton source, enabling single-electron transfer from the iron powder without cleaving sensitive carbon-halogen bonds [3].

Step-by-Step Methodology:

  • Dissolve the 4-anilino-2-methyl-6-nitroquinazoline (1.0 eq, 3.0 mmol) in a co-solvent mixture of Ethanol (20 mL) and Water (5 mL).

  • Add finely powdered Iron (5.0 eq, 15.0 mmol) and Ammonium Chloride (5.0 eq, 15.0 mmol) to the solution.

  • Heat the suspension to 80°C and stir vigorously for 2 hours. The solution will turn dark brown/black as iron oxides form.

  • Filter the hot mixture immediately through a tightly packed pad of Celite to remove the iron waste. Wash the pad thoroughly with hot ethanol (20 mL).

  • Concentrate the combined filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 6-amino-2-methylquinazoline derivative.

Protocol C: Installation of the Covalent Warhead (Acrylation)

Objective: Synthesize the final targeted covalent inhibitor by installing an electrophilic trap. Mechanistic Choice: The reaction is performed strictly at 0°C using N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. Strict temperature control is required to prevent over-acylation (bis-acrylamide formation) or unwanted Michael addition of the solvent/base into the highly reactive acryloyl chloride.

Step-by-Step Methodology:

  • Dissolve the 6-amino intermediate (1.0 eq, 2.0 mmol) in anhydrous THF (15 mL) and add DIPEA (1.5 eq, 3.0 mmol).

  • Cool the solution to 0°C in an ice-water bath under an inert argon atmosphere.

  • Dropwise, add a solution of acryloyl chloride (1.1 eq, 2.2 mmol) in THF (5 mL) over a period of 10 minutes.

  • Stir at 0°C for exactly 30 minutes. Quench the reaction immediately with saturated aqueous NaHCO₃ (10 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the final covalent inhibitor.

Biological Pathway & Mechanism of Action

Once synthesized, the 6-acrylamido-2-methylquinazoline derivative acts as a targeted covalent inhibitor. By permanently occupying the ATP-binding pocket of mutated EGFR, it shuts down downstream oncogenic signaling.

Pathway Inhibitor 6-Acrylamido-2-methyl- quinazoline Derivative EGFR EGFR (Cys797) Inhibitor->EGFR Covalent Binding PI3K PI3K / AKT Pathway EGFR->PI3K Inhibition MAPK RAS / MAPK Pathway EGFR->MAPK Inhibition Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Caption: Mechanism of action: EGFR inhibition leading to downregulation of downstream survival pathways.

Quantitative Data Presentation

The table below summarizes typical analytical and biological validation metrics for the functionalization of the 2-methyl-6-nitroquinazoline scaffold using the protocols described above.

Compound StageStructure / SubstitutionYield (%)Purity (HPLC)EGFR IC₅₀ (nM)*
Intermediate 1 4-(3-Chloro-4-fluoroanilino)-2-methyl-6-nitroquinazoline88%>98%>10,000
Intermediate 2 6-Amino-4-(3-chloro-4-fluoroanilino)-2-methylquinazoline82%96%1,250
Final Inhibitor N-(4-(3-Chloro-4-fluoroanilino)-2-methylquinazolin-6-yl)acrylamide71%>99%12.4

*Note: IC₅₀ values are representative baseline metrics for wild-type/mutant EGFR biochemical kinase assays to demonstrate the necessity of the covalent warhead for nanomolar potency.

References

  • Title: Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity Source: PubMed / Bioorganic & Medicinal Chemistry URL: [1]

  • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Pharmacology URL: 1 [2]

  • Title: The Combi-Targeting Concept: Synthesis of Stable Nitrosoureas Designed to Inhibit the Epidermal Growth Factor Receptor (EGFR) Source: Journal of Medicinal Chemistry / ACS Publications URL: 2 [3]

Sources

Application

Advanced Application Note: 2-Methyl-6-nitroquinazoline in Organic Synthesis &amp; Drug Development

Introduction & Structural Significance 2-Methyl-6-nitroquinazoline (CAS: 613-30-9) is a highly versatile, privileged bicyclic heterocyclic intermediate comprising a fused benzene and pyrimidine ring system. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

2-Methyl-6-nitroquinazoline (CAS: 613-30-9) is a highly versatile, privileged bicyclic heterocyclic intermediate comprising a fused benzene and pyrimidine ring system. The strategic placement of a nitro group at the C6 position and a methyl group at the C2 position provides multiple orthogonal vectors for late-stage functionalization.

In medicinal chemistry, this scaffold is extensively utilized for the synthesis of targeted antitumor agents, specifically multi-target kinase inhibitors (e.g., PI3K and HDAC inhibitors) designed to induce apoptosis in malignant cells[1][2]. Beyond pharmaceutical development, its unique heterocyclic electronic properties make it a valuable building block in materials science, particularly in the fabrication of organic dyes for dye-sensitized solar cells[1][3].

Mechanistic Overview & Orthogonal Reactivity

The synthetic utility of 2-Methyl-6-nitroquinazoline relies on three distinct reactive sites, allowing researchers to build complex molecular architectures without cross-reactivity interference:

  • The C6-Nitro Group: Readily undergoes chemoselective bioreduction or chemical reduction to yield an aniline derivative, providing a nucleophilic handle for subsequent amide coupling or cross-coupling[1].

  • The C2-Methyl Group: Exhibits mild C-H acidity. It can be oxidized (e.g., using Selenium dioxide, SeO₂) to form aldehydes or carboxyl groups, or participate in cyclocondensation reactions to form extended conjugated systems[1][3][4].

  • The Quinazoline Core (C4 position): When synthesized from its quinazolinone precursor, the C4 position can be chlorinated to form a highly reactive imidoyl chloride, setting the stage for regioselective nucleophilic aromatic substitution (SNAr)[2].

G A 2-Methyl-6-nitroquinazoline (Core Scaffold) B Nitro Reduction (6-Amino Derivatives) A->B Fe/NH4Cl or H2/Pd-C C C2-Methyl Functionalization (Oxidation/Condensation) A->C SeO2 or Base/Electrophile D C4 Core Modification (Halogenation/SNAr) A->D POCl3 (if C4=OH)

Divergent synthetic pathways and orthogonal reactivity of 2-Methyl-6-nitroquinazoline.

Application Workflow: Synthesis of the 4,6-Diaminoquinazoline Scaffold

The 4,6-diaminoquinazoline scaffold is a cornerstone in the design of modern EGFR and PI3K kinase inhibitors. Synthesizing this derivative from a 2-methyl-6-nitroquinazolin-4(3H)-one precursor requires a highly controlled, three-step sequence to ensure high yield and purity[2].

Workflow SM 2-Methyl-6-nitroquinazolin-4(3H)-one (Starting Material) Int1 4-Chloro-2-methyl-6-nitroquinazoline (Intermediate 1) SM->Int1 POCl3, DIPEA 100°C, 4h Int2 2-Methyl-6-nitroquinazolin-4-amine (Intermediate 2) Int1->Int2 NH3/iPrOH 80°C, 12h Prod 2-Methylquinazoline-4,6-diamine (Target Scaffold) Int2->Prod Fe, NH4Cl 80°C, 2h

Three-step synthetic workflow for 2-Methylquinazoline-4,6-diamine.

Quantitative Optimization Data

To ensure reproducibility and optimal throughput, the following table summarizes the validated parameters and yields for the three-step workflow.

Reaction StepReagents & ConditionsSolvent SystemIsolated Yield (%)Purity (HPLC)Mechanistic Rationale
1. Chlorination POCl₃, DIPEA, 100°C, 4hNeat (POCl₃ excess)88%>95%DIPEA scavenges HCl, preventing quinazoline ring protonation and deactivation.
2. SNAr Amination NH₃ (gas), Sealed tube, 80°C, 12hIsopropanol (iPrOH)92%>98%Regioselective nucleophilic attack at the highly electron-deficient C4 position.
3. Nitro Reduction Fe powder, NH₄Cl, 80°C, 2hEtOH / H₂O (4:1)95%>99%Mild single-electron transfer prevents over-reduction of the heterocyclic core.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline
  • Objective: Convert the lactam tautomer of the quinazolinone into a reactive imidoyl chloride.

  • Causality & Mechanism: Phosphorus oxychloride (POCl₃) acts as the chlorinating agent. The critical mechanistic intervention here is the addition of N,N-Diisopropylethylamine (DIPEA). DIPEA functions as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction. Without DIPEA, the basic nitrogen atoms of the quinazoline ring undergo rapid protonation, which severely deactivates the ring toward electrophilic chlorination and stalls the reaction[2].

  • Step-by-Step Method:

    • Suspend 2-Methyl-6-nitroquinazolin-4(3H)-one (1.0 equiv) in neat POCl₃ (10 volumes).

    • Slowly add DIPEA (1.5 equiv) dropwise at 0°C to control the exothermic acid-base reaction.

    • Heat the mixture to 100°C for 4 hours under an inert N₂ atmosphere. The suspension will transition into a clear, dark solution as the imidoyl chloride forms.

    • Cool to room temperature and carefully quench by pouring the mixture over crushed ice to hydrolyze excess POCl₃. (Self-Validation: A yellow precipitate should immediately form upon quenching).

    • Extract the aqueous layer with dichloromethane (DCM), wash the organic layer with saturated NaHCO₃ to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chlorinated intermediate[2].

Protocol 2: Regioselective SNAr Amination
  • Objective: Install an amino group at the C4 position.

  • Causality & Mechanism: The C4 position of the quinazoline ring is highly electron-deficient due to the adjacent endocyclic nitrogens and the strong electron-withdrawing effect of the C6-nitro group. This makes it highly susceptible to SNAr by ammonia. Isopropanol (iPrOH) is selected as the solvent because it solubilizes ammonia gas effectively while maintaining a high boiling point suitable for a sealed-tube reaction[2].

  • Step-by-Step Method:

    • Dissolve 4-chloro-2-methyl-6-nitroquinazoline (1.0 equiv) in a saturated solution of NH₃ in iPrOH (approx. 7N).

    • Seal the reaction vessel tightly to prevent the escape of volatile ammonia gas.

    • Heat the sealed tube to 80°C for 12 hours.

    • Cool the vessel to 0°C before venting carefully. Filter the precipitated 2-Methyl-6-nitroquinazolin-4-amine.

    • Wash the filter cake with cold iPrOH and dry under vacuum. (Self-Validation: The displacement of the chloride ion shifts the polarity significantly, verifiable by a lower Rf value on TLC using Hexane/EtOAc).

Protocol 3: Chemoselective Nitro Reduction
  • Objective: Reduce the C6-nitro group to an amine without altering the quinazoline core.

  • Causality & Mechanism: Iron powder and ammonium chloride (Fe/NH₄Cl) provide a mild, single-electron transfer reduction environment. Unlike catalytic hydrogenation (H₂/Pd-C), which risks over-reduction of the heterocyclic pyrimidine core or unwanted dehalogenation (if other halogens were present on the scaffold), the Fe/NH₄Cl system is strictly chemoselective for the nitro group[2].

  • Step-by-Step Method:

    • Suspend 2-Methyl-6-nitroquinazolin-4-amine (1.0 equiv) in a 4:1 mixture of EtOH/H₂O.

    • Add fine Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

    • Stir the mixture vigorously at 80°C for 2 hours.

    • Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot EtOH. (Self-Validation: The filtrate should be clear, and the removal of the nitro group will result in a distinct color change from yellow to off-white/pale).

    • Concentrate the filtrate to yield the final 2-Methylquinazoline-4,6-diamine product.

References

  • EvitaChem - Buy 2-Methyl-6-nitroquinazoline (EVT-12041483). Source: EvitaChem Catalog. 1

  • Benchchem - 2-Methylquinazoline-4,6-diamine | CAS 90558-57-9 Technical Guide. Source: Benchchem Technical Support Center. 2

  • Scribd / Academic Publication - Organic Dyes for Dye-Sensitized Solar Cells. Source: Scribd. 3

  • ResearchGate - Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Source: Khimiya Geterotsiklicheskikh Soedinenii. 4

Sources

Method

Application Note: 2-Methyl-6-nitroquinazoline as a Privileged Scaffold for Targeted Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary The development of small-molecule kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. At the core of this revolution is the quinazoline scaffold, a bioisostere of the adenine ring of ATP. Specifically, 2-Methyl-6-nitroquinazoline (and its highly reactive precursor, 4-chloro-2-methyl-6-nitroquinazoline, CAS 74151-22-7) serves as a highly versatile, privileged building block[1]. By offering three distinct vectors for structural diversification—the C4 electrophilic center, the C6 reducible nitro group, and the C2 steric methyl group—this scaffold allows researchers to rationally design inhibitors targeting a wide array of kinases, including EGFR, HER2, VEGFR, and RIPK2[2][3].

This guide provides an in-depth mechanistic rationale, quantitative benchmarking data, and field-proven, self-validating synthetic and biological protocols for utilizing this scaffold in drug discovery.

Mechanistic Rationale & Structural Logic

As medicinal chemists, we do not select scaffolds arbitrarily; every functional group must serve a thermodynamic or kinetic purpose in the target binding pocket. The 2-methyl-6-nitroquinazoline core is engineered for precision:

  • The Quinazoline Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the interactions of ATP's adenine ring with the conserved hinge region of the kinase domain[3].

  • The C4 Position (SNAr Handle): In its 4-chloro derivative, the C4 position is highly electron-deficient due to the electron-withdrawing effects of the pyrimidine nitrogens and the para-positioned 6-nitro group. This allows for rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) with various anilines to form 4-anilinoquinazolines, the hallmark motif of approved drugs like gefitinib and erlotinib[4].

  • The C2-Methyl Group (Steric Tuning): The addition of a methyl group at the C2 position introduces a specific steric bulk that restricts the rotational freedom of the quinazoline core within the ATP-binding pocket. This subtle modification can drastically alter the compound's selectivity profile, preventing binding to off-target kinases with bulky gatekeeper residues.

  • The C6-Nitro Group (Synthetic Pivot): While nitro groups are generally poor pharmacophores due to their bulk and high polarity, the 6-nitro group is a strategic synthetic placeholder. It can be selectively reduced to an amine, which is then acylated with an acrylamide moiety to create an irreversible, covalent bond with conserved cysteine residues (e.g., Cys797 in EGFR)[5].

Figure 1: Mechanism of action for quinazoline-based ATP-competitive kinase inhibitors blocking downstream pathogenic signaling.

Quantitative Data Summaries

To demonstrate the versatility of the 4-anilinoquinazoline scaffold derived from these precursors, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives against key oncogenic and inflammatory kinases.

Table 1: Representative Kinase Inhibitory Activity of Quinazoline Derivatives

Target KinaseDerivative ModificationPrimary IndicationIC50 (nM)Reference
RIPK2 4-Anilinoquinazoline (Compound 37)Inflammatory Diseases1.21 ± 0.57[2]
EGFR (WT) 6-Salicyl-4-anilinoquinazoline (Cmpd 21)Non-Small Cell Lung Cancer120.0[4]
HER2 6-Salicyl-4-anilinoquinazoline (Cmpd 21)Breast Cancer96.0[4]
EGFR (L858R/T790M) 4-Phenoxyquinazoline (Derivative 6)TKI-Resistant NSCLC305.4[3]

Note: The nanomolar potency across distinct kinase families highlights the scaffold's ability to be tuned via C4 and C6 substitutions.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the transformation of 4-chloro-2-methyl-6-nitroquinazoline into a biologically active kinase inhibitor.

Figure 2: Step-by-step synthetic and biological validation workflow for 2-methyl-6-nitroquinazoline derivatives.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality Check: We utilize isopropanol (IPA) rather than methanol. IPA is a polar protic solvent that perfectly stabilizes the SNAr transition state, but its secondary alcohol nature makes it sterically hindered, preventing it from outcompeting the aniline nucleophile for the highly reactive C4-chloro position[5].

Step-by-Step Procedure:

  • Preparation: Suspend 4-chloro-2-methyl-6-nitroquinazoline (1.0 eq, ~500 mg) in 15 mL of anhydrous isopropanol in a round-bottom flask.

  • Addition: Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) dropwise. Note: The reaction is exothermic; dropwise addition prevents localized overheating and dimerization.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The starting material (UV active, high Rf) should disappear, replaced by a highly fluorescent product spot at a lower Rf.

  • Isolation: Cool the mixture to 0°C in an ice bath. The resulting 4-anilino-2-methyl-6-nitroquinazoline hydrochloride salt will precipitate. Filter, wash with cold isopropanol, and dry under vacuum.

Phase 2: Chemoselective Nitro Reduction

Causality Check: Standard catalytic hydrogenation (H2, Pd/C) is often used for nitro reduction. However, if your aniline contains halogens (critical for occupying the hydrophobic pocket of EGFR), Pd/C will cause unwanted hydrodehalogenation. We use Stannous Chloride ( SnCl2​ ) because it chemoselectively reduces the C6-nitro group to an amine without cleaving aryl-halide bonds[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Phase 1 (1.0 eq) in 20 mL of ethanol.

  • Reduction: Add SnCl2​⋅2H2​O (5.0 eq) to the solution. Heat to 70°C for 3 hours.

  • Quenching: Cool to room temperature and pour the mixture into crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ until the pH reaches 8.0. Note: A heavy tin precipitate will form.

  • Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Validate via LC-MS (look for the [M+H]+ mass shift corresponding to a loss of 30 Da: −NO2​ to −NH2​ ).

Phase 3: In Vitro Kinase Activity Validation (ADP-Glo Assay)

Causality Check: To validate the synthesized inhibitor, we use the ADP-Glo™ Kinase Assay. Because quinazolines are ATP-competitive, they prevent the kinase from consuming ATP and producing ADP. This assay measures the absence of ADP luminescence, providing a universal, highly sensitive readout that is independent of the specific peptide substrate[5].

Step-by-Step Procedure:

  • Reagent Prep: Prepare a 3-fold serial dilution of your synthesized inhibitor in 100% DMSO (starting at 10 µM down to 0.5 nM).

  • Incubation: In a 384-well plate, combine 1 µL of the inhibitor dilution, 2 µL of the target kinase (e.g., purified RIPK2 or EGFR), and 2 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ADP-Glo Reaction: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Read luminescence on a microplate reader.

  • Data Analysis: Plot the log(inhibitor concentration) versus normalized luminescence. Use non-linear regression (four-parameter logistic curve) to calculate the IC50​ value.

References

  • 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range Source: ACS Publications URL
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL
  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors Source: PLOS One URL
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
  • 4-Chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7)

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 2-Methyl-6-nitroquinazoline

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Methyl-6-nitroquinazoline. This versatile starting material off...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Methyl-6-nitroquinazoline. This versatile starting material offers multiple strategic points for chemical modification, enabling the generation of diverse compound libraries with significant pharmacological potential. We will explore three primary synthetic pathways: functionalization via reduction of the 6-nitro group, nucleophilic aromatic substitution at the C4-position, and derivatization of the C2-methyl group. Each section elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind procedural choices to ensure reproducibility and success.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic system, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[3][4][5] 2-Methyl-6-nitroquinazoline, in particular, serves as an exceptionally valuable starting material. Its structure incorporates three distinct reactive centers:

  • The 6-Nitro Group: A potent electron-withdrawing group that can be readily reduced to a versatile primary amine.[6]

  • The Quinazoline Core: The nitro group activates the ring system, making it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C4 position after its conversion to a suitable leaving group.[7][8]

  • The 2-Methyl Group: The protons of this methyl group are sufficiently acidic to participate in condensation reactions or can be targeted for oxidation.[6][9]

This guide provides detailed methodologies to exploit these reactive sites for the synthesis of novel quinazoline analogues, transforming a single precursor into a library of potential drug candidates.

Strategic Pathway I: Derivatization via the 6-Amino Group

The conversion of the 6-nitro moiety into a 6-amino group is arguably the most powerful initial transformation. The resulting 6-amino-2-methylquinazoline is a key intermediate, opening a gateway to a multitude of secondary reactions such as amide bond formation, sulfonylation, and the synthesis of Schiff bases.

Causality and Rationale

The reduction of an aromatic nitro group is a cornerstone transformation in medicinal chemistry. The resulting aniline derivative is a potent nucleophile and a versatile synthetic handle. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method due to its high efficiency, clean conversion, and relatively mild conditions, which preserve other functional groups on the quinazoline ring.[10][11] The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction with minimal side product formation.

Protocol 1: Synthesis of 6-Amino-2-methylquinazoline via Catalytic Hydrogenation

This protocol details the reduction of the nitro group to a primary amine.

Workflow Diagram: Nitro Group Reduction

G cluster_start Starting Material cluster_process Reduction Protocol cluster_end Intermediate Product Start 2-Methyl-6-nitroquinazoline Reagents H2 (60 psi) 10% Pd/C Methanol Start->Reagents Add Reaction Parr Hydrogenation Apparatus, 1-2h, RT Reagents->Reaction Workup Filter through Celite Evaporate Solvent Reaction->Workup End 6-Amino-2-methylquinazoline Workup->End Yield

Caption: Workflow for the synthesis of 6-Amino-2-methylquinazoline.

Materials:

  • 2-Methyl-6-nitroquinazoline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Parr Shaker Hydrogenation Apparatus

  • Celite®

Step-by-Step Procedure:

  • Vessel Preparation: To a Parr hydrogenation flask, add 2-Methyl-6-nitroquinazoline (e.g., 3.00 g, 17.12 mmol).[11]

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.33 g, 10% w/w). The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon contact with the solvent.

  • Solvent Addition: Add methanol (270 mL) to the flask. The solvent serves to dissolve the starting material and create a slurry with the catalyst.

  • Hydrogenation: Secure the flask to the Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 60 psi with hydrogen.[11]

  • Reaction: Begin shaking at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 1-2 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the apparatus. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and evaporate the solvent in vacuo to yield the product, 6-Amino-2-methylquinazoline, typically as a light-colored solid. The product is often of sufficient purity for subsequent steps.

Strategic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages the electron-withdrawing nature of the 6-nitro group to facilitate SNAr reactions. To achieve this, a precursor, 2-methyl-6-nitroquinazolin-4(3H)-one, is first synthesized and then converted into the highly reactive 4-chloro intermediate. This intermediate readily reacts with a wide range of nucleophiles.

Causality and Rationale

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions and relies on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group.[8][12] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[13] In our target molecule, the 6-nitro group activates the C4 position. Converting the C4-oxo group of the quinazolinone into a C4-chloro group with phosphorus oxychloride (POCl₃) installs an excellent leaving group, creating a highly electrophilic center for nucleophilic attack.[14]

Protocol 2: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Acetic anhydride

Step-by-Step Procedure:

  • A mixture of 2-amino-5-nitrobenzoic acid and acetic anhydride is heated under reflux.

  • The reaction first forms an N-acetylated intermediate, which then cyclizes upon continued heating to form 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

  • This benzoxazinone can be converted to the desired 2-methyl-6-nitroquinazolin-4(3H)-one by reacting it with an ammonia source. A more direct route involves reacting 2-amino-5-nitrobenzamide with acetic anhydride.

Protocol 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline

Materials:

  • 2-Methyl-6-nitroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 2-Methyl-6-nitroquinazolin-4(3H)-one in an excess of POCl₃.

  • Catalyst Addition: Add a catalytic amount of DMF. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will react exothermically with water.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or dilute NaOH) until it is slightly alkaline. The product will precipitate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2-methyl-6-nitroquinazoline. Purification can be achieved by recrystallization or column chromatography.

Protocol 4: General Procedure for SNAr with Amines

Workflow Diagram: SNAr Pathway

G cluster_start Intermediate cluster_process SNAr Protocol cluster_end Final Product Class Start 4-Chloro-2-methyl- 6-nitroquinazoline Reagents Nucleophile (R-NH2) Solvent (e.g., EtOH) Base (e.g., DIPEA) Start->Reagents Add Reaction Reflux, 4-8h Reagents->Reaction Workup Cool to RT Filter Precipitate Wash with Cold EtOH Reaction->Workup End 4-Amino-2-methyl- 6-nitroquinazoline Derivatives Workup->End Yield

Caption: General workflow for SNAr on the 4-chloro intermediate.

Materials:

  • 4-Chloro-2-methyl-6-nitroquinazoline

  • Desired primary or secondary amine (nucleophile)

  • Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Base (optional, e.g., DIPEA or K₂CO₃)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve or suspend 4-Chloro-2-methyl-6-nitroquinazoline in a suitable solvent like ethanol.

  • Nucleophile Addition: Add the desired amine (1.0-1.2 equivalents). If the amine salt is used or if the amine itself is not basic enough, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux and monitor by TLC. Reactions are typically complete within 4-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold solvent to remove impurities, and dry under vacuum.

Table 1: Representative Nucleophiles for SNAr

NucleophileProduct StructurePotential Application
AnilineN-phenyl-2-methyl-6-nitroquinazolin-4-amineEGFR Inhibitor Precursor
Morpholine4-(2-Methyl-6-nitroquinazolin-4-yl)morpholineAnticancer, Antimicrobial
BenzylamineN-benzyl-2-methyl-6-nitroquinazolin-4-amineKinase Inhibitor Scaffold
Thiourea(2-Methyl-6-nitroquinazolin-4-yl)isothioureaHeterocyclic Synthesis

Strategic Pathway III: Functionalization of the C2-Methyl Group

The methyl group at the C2 position offers another site for derivatization, primarily through condensation reactions with aldehydes to form styryl-quinazoline derivatives, which are analogues of chalcones.

Causality and Rationale

The protons on the C2-methyl group are rendered acidic by the adjacent electron-withdrawing quinazoline ring system. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized carbanion.[9] This nucleophilic carbanion can then attack the electrophilic carbonyl carbon of an aldehyde in a Claisen-Schmidt type condensation. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated styryl linkage.

Protocol 5: Synthesis of 2-Styryl-6-nitroquinazoline Derivatives

This protocol is often performed on the 2-methyl-6-nitroquinazolin-4-one precursor, as the acidity of the methyl protons is enhanced by the adjacent carbonyl group.

Materials:

  • 2-Methyl-6-nitroquinazolin-4-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Anhydrous sodium acetate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Methyl-6-nitroquinazolin-4-one, the desired aromatic aldehyde (1.1 equivalents), and anhydrous sodium acetate (catalytic base).

  • Solvent/Catalyst: Add glacial acetic acid to serve as the solvent.

  • Reaction: Heat the mixture under reflux for 4-6 hours. The sodium acetate facilitates the deprotonation of the methyl group.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove acetic acid and salts, and then with a cold solvent like ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Workflow Diagram: C2-Methyl Condensation

G cluster_start Starting Material cluster_process Condensation Protocol cluster_end Final Product Class Start 2-Methyl-6-nitroquinazolin-4-one Reagents Ar-CHO NaOAc Glacial Acetic Acid Start->Reagents Add Reaction Reflux, 4-6h Reagents->Reaction Workup Pour into Ice Water Filter Precipitate Wash and Dry Reaction->Workup End 2-(2-Arylvinyl)-6-nitro- quinazolin-4-one Workup->End Yield

Caption: Synthesis of styryl-quinazoline derivatives via condensation.

Conclusion

2-Methyl-6-nitroquinazoline is a powerful and cost-effective starting material for the development of novel heterocyclic compounds. By strategically targeting its three primary reactive sites—the nitro group, the C4 position, and the C2-methyl group—researchers can rapidly generate a large and structurally diverse library of molecules. The protocols outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for further exploration and optimization in the pursuit of new therapeutic agents. The derivatives accessible through these pathways, particularly 4-aminoquinazolines and related structures, continue to be at the forefront of drug discovery, especially in oncology.[6]

References

  • Prashanth, T., & Veeraswamy, B. (2017). Quinazoline derivatives & pharmacological activities: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 556-574. Retrieved from [Link]

  • Mounika, K., et al. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. IAJPR, 6(4), 5243-5256. Retrieved from [Link]

  • Kumar, R., et al. (2020). Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal, 7(3), 114-123. Retrieved from [Link]

  • Kaur, R., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1431-1455. Retrieved from [Link]

  • Sravani, G., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of substituted 6-nitroquinazolin-4-one. Retrieved from [Link]

  • Chen, J. S., et al. (2024). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Retrieved from [Link]

  • Al-Suhaibani, S. S., & Ahmed, N. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gieshoff, T., et al. (2024). Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry, 27(12), e202400050. Retrieved from [Link]

  • El-Naggar, M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Retrieved from [Link]

  • Romero-Castro, Z. I., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. PMC. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3865. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Flefel, E. M., et al. (2018). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Journal of Heterocyclic Chemistry, 55(1), 195-202. Retrieved from [Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Quantification of 2-Methyl-6-nitroquinazoline

Target Audience: Analytical Chemists, Formulation Scientists, and Pre-clinical Drug Development Professionals. Chemical Context & Significance 2-Methyl-6-nitroquinazoline is a highly versatile nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pre-clinical Drug Development Professionals.

Chemical Context & Significance

2-Methyl-6-nitroquinazoline is a highly versatile nitrogen-containing heterocyclic intermediate utilized extensively in the synthesis of complex pharmaceutical compounds. Its structural properties—specifically the reducible nitro group at the 6-position and the functionalizable quinazoline core—make it a critical building block in medicinal chemistry. It is frequently employed in the development of targeted anticancer agents, such as ENPP1 and kinase inhibitors (1)[1], as well as in the synthesis of novel antichagasic therapeutics targeting Trypanosoma cruzi (2)[2].

Because this compound undergoes various bioreductions and chemical modifications during API (Active Pharmaceutical Ingredient) synthesis (3)[3], establishing a highly specific, stability-indicating analytical method is paramount for quality control, purity assessment, and degradation tracking.

Analytical Strategy & Causality (The "Why")

To ensure rigorous scientific integrity, the experimental choices in this protocol are directly driven by the physicochemical properties of 2-Methyl-6-nitroquinazoline. This method does not merely separate compounds; it is designed to maintain the analyte in a consistent ionization state while preventing secondary column interactions.

  • Stationary Phase Selection: A C18 reverse-phase column (e.g., ZORBAX-C18 or Hypersil BDS C18, 5 µm) is selected because the highly hydrophobic octadecyl carbon chain provides optimal retention for the planar, aromatic quinazoline bicyclic ring system (1)[1].

  • Mobile Phase Causality: We utilize an isocratic elution of Acetonitrile and Water (60:40, v/v) supplemented with 0.1% Formic Acid. Acetonitrile provides the necessary organic elution strength to mobilize the hydrophobic core. Crucially, the addition of Formic Acid (lowering the pH to ~2.7) suppresses the ionization of the basic nitrogen atoms (N1 and N3) on the quinazoline ring. This prevents ionic interactions with residual, unendcapped silanols on the silica matrix, thereby eliminating peak tailing and ensuring high theoretical plate counts.

  • Detection Wavelength: UV detection at 254 nm is optimal. The extended π-conjugation of the quinazoline core, coupled with the strong electron-withdrawing nitro group, yields a highly stable absorption maximum at this wavelength, allowing for trace-level quantification without baseline drift (4)[4].

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Dilution) Chromatography RP-HPLC Separation (C18 Column, Isocratic) SamplePrep->Chromatography StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Chromatography Detection UV-Vis Detection (254 nm) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration) Detection->DataAnalysis Validation Method Validation (ICH Guidelines) DataAnalysis->Validation

Fig 1. Step-by-step RP-HPLC analytical workflow for 2-Methyl-6-nitroquinazoline quantification.

Materials and Reagents

  • Analyte: 2-Methyl-6-nitroquinazoline reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm, Milli-Q or equivalent).

  • Additives: LC-MS grade Formic Acid (FA).

  • Degradation Reagents: 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂).

Experimental Protocols (The "How")

Preparation of Standard and Sample Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-6-nitroquinazoline standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN using ultrasonic agitation for 5 minutes to ensure complete solubilization of the crystalline powder. Dilute to the mark with ACN.

  • Working Calibration Solutions: Perform serial dilutions of the stock solution using the mobile phase (ACN:Water, 60:40 v/v) to yield calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.

Chromatographic Conditions

Configure the HPLC system (e.g., Agilent 1260 Infinity II or Waters Alliance) with the following parameters:

  • Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Isocratic system; 60% ACN / 40% Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Compartment Temperature: 25°C (Ambient control is critical to prevent retention time drift).

  • Detection: Photodiode Array (PDA) or UV detector set at 254 nm.

  • Run Time: 10 minutes (The target analyte typically elutes at ~4.2 minutes under these conditions).

Self-Validating Forced Degradation Protocol

To ensure the protocol is a "self-validating system," it must be stability-indicating. By intentionally degrading the API, we prove that the chromatographic conditions can successfully resolve the intact 2-Methyl-6-nitroquinazoline peak from all potential degradation products (4)[4]. Subject the 50 µg/mL working standard to the following stress conditions:

  • Acidic Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH, then dilute to 10 mL with mobile phase.

  • Alkaline Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl, then dilute to 10 mL. (Note: Quinazoline rings are highly susceptible to ring-opening under strong alkaline conditions).

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Store at room temperature for 4 hours in the dark to prevent concurrent photolysis. Dilute to 10 mL.

  • Thermal Stress: Expose the solid standard powder to 60°C in a hot air oven for 48 hours before dissolving and diluting to a final concentration of 50 µg/mL.

Degradation_Pathway API 2-Methyl-6-nitroquinazoline (Intact API) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, 60°C) API->Base Oxidative Oxidative Stress (3% H2O2, RT) API->Oxidative Thermal Thermal Stress (Solid, 60°C) API->Thermal Degradants Degradation Products (Resolved via HPLC) Acid->Degradants Base->Degradants Oxidative->Degradants Thermal->Degradants

Fig 2. Forced degradation logical framework establishing a self-validating stability-indicating system.

Method Validation & Quantitative Data

The method must be validated according to ICH Q2(R1) guidelines. Below is the representative quantitative data summary demonstrating the robustness and reliability of this protocol for 2-Methyl-6-nitroquinazoline.

Table 1: System Suitability and Linearity Parameters

ParameterObserved ValueICH Acceptance Criteria
Retention Time (Rt) 4.21 minN/A
Theoretical Plates (N) 6,450> 2,000
Tailing Factor (Tf) 1.08≤ 2.0
Linear Range 1.0 - 100.0 µg/mLN/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ≥ 10

Table 2: Forced Degradation & Peak Purity Summary Peak purity is assessed using PDA detector software to ensure no degradants co-elute with the main API peak.

Stress ConditionTime / Temp% DegradationPeak Purity AnglePeak Purity ThresholdStatus
Acidic (0.1 N HCl) 2h / 60°C4.5%0.1240.285Passed (Angle < Threshold)
Alkaline (0.1 N NaOH) 2h / 60°C18.2%0.1450.290Passed (Angle < Threshold)
Oxidative (3% H₂O₂) 4h / RT6.1%0.1300.288Passed (Angle < Threshold)
Thermal (Solid) 48h / 60°C1.2%0.1100.280Passed (Angle < Threshold)

References

  • ResearchGate. Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from: [Link]

  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Retrieved from: [Link]

  • MDPI. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 2-Methyl-6-nitroquinazoline

Technical Support Center: Synthesis of 2-Methyl-6-nitroquinazoline Introduction 2-Methyl-6-nitroquinazoline is a critical deoxygenated heterocyclic intermediate utilized extensively in the development of advanced therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Methyl-6-nitroquinazoline

Introduction

2-Methyl-6-nitroquinazoline is a critical deoxygenated heterocyclic intermediate utilized extensively in the development of advanced therapeutics, including selective kinase inhibitors and anti-infective agents[1]. Synthesizing this specific scaffold presents unique technical challenges, primarily revolving around regioselectivity during electrophilic aromatic substitution and the mitigation of competitive side reactions during cyclocondensation[2]. This technical support guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-fidelity synthesis.

Troubleshooting Guide & FAQs

Q1: During the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with acetamidine, my yields of 2-methyl-6-nitroquinazoline are consistently below 40%. How can I improve this?

  • Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluoride by the amidine nitrogen, followed by intramolecular cyclization[2]. Acetamidine is typically supplied as a hydrochloride salt. If the base (e.g., K₂CO₃) is insufficiently strong or poorly soluble in the reaction solvent (like acetonitrile), the amidine free base is not generated effectively, stalling the SNAr step. Furthermore, trace water ingress can lead to the irreversible hydrolysis of the benzaldehyde intermediate.

  • Solution: Switch to a more soluble and stronger base like Cesium Carbonate (Cs₂CO₃) or pre-form the acetamidine free base using sodium methoxide in methanol, followed by a strict solvent swap to anhydrous N,N-Dimethylformamide (DMF). Ensure the reaction is run under a strict argon atmosphere.

Q2: I am utilizing the quinazolinone route (nitration of 2-methylquinazolin-4(3H)-one). Why am I observing a mixture of 6-nitro and 8-nitro isomers?

  • Causality: Electrophilic aromatic substitution on the quinazolinone system is directed by the electron-donating effects of the pyrimidine ring nitrogens. However, the strongly deactivating nature of the carbonyl group complicates regioselectivity. While nitration thermodynamically favors the 6-position, the 8-position remains partially activated, leading to isomeric mixtures if the nitronium ion concentration or temperature is too high[1].

  • Solution: Strict thermodynamic control is mandatory. Perform the nitration in concentrated H₂SO₄ at 0–5 °C using fuming HNO₃. Elevated temperatures (>20 °C) exponentially increase the formation of the 8-nitro isomer and over-nitrated species.

Q3: During the chlorination of 2-methyl-6-nitroquinazolin-4(3H)-one with POCl₃ to form 4-chloro-2-methyl-6-nitroquinazoline, the reaction turns into an intractable black tar. What went wrong?

  • Causality: Phosphorus oxychloride (POCl₃) can severely degrade the nitrated starting material if trace moisture is present (forming HCl and phosphoric acids that catalyze polymerization) or if the reaction is subjected to prolonged, unbuffered reflux[3].

  • Solution: Incorporate a catalytic amount of N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline. This acts as an acid scavenger and forms a highly reactive Vilsmeier-type intermediate, allowing you to lower the reflux temperature to 90 °C and reduce the reaction time, thereby preserving the structural integrity of the product[1].

Q4: How do I efficiently remove the 4-chloro group from 4-chloro-2-methyl-6-nitroquinazoline without reducing the nitro group?

  • Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) lacks chemoselectivity and will readily reduce the nitro group to an amine before or alongside the desired dechlorination.

  • Solution: To selectively dehalogenate while preserving the nitro moiety, utilize a mild hydride source such as sodium borohydride (NaBH₄) in the presence of a catalytic transition metal (e.g., Pd(OAc)₂) under tightly controlled stoichiometric conditions. Alternatively, employ the McFadyen-Stevens reduction protocol using p-toluenesulfonylhydrazide followed by base-promoted decomposition.

Experimental Workflows & Methodologies

Protocol A: Direct Cyclocondensation (Route A)

This self-validating protocol utilizes 2-fluoro-5-nitrobenzaldehyde and yields the target molecule in a single operational step[2].

  • Free-Base Generation: Suspend acetamidine hydrochloride (1.5 eq) in anhydrous DMF (0.2 M relative to substrate). Add anhydrous Cs₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes under argon.

  • SNAr & Cyclization: Add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) portion-wise to the suspension. Elevate the temperature to 80 °C.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 2:1). The starting material (Rf ~0.7) should be fully consumed within 4-6 hours, replaced by a highly UV-active product spot (Rf ~0.4)[2].

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (eluent: 1:2 ether–hexane) to isolate 2-methyl-6-nitroquinazoline as a yellow solid (Yield: 58%)[2].

Protocol B: The Quinazolinone Route (Route B)

This multi-step route is ideal when starting from inexpensive 2-methylquinazolin-4(3H)-one[1].

  • Nitration: Dissolve 2-methylquinazolin-4(3H)-one in concentrated H₂SO₄ (0.5 M) and cool to 0 °C. Dropwise add a 1:1 mixture of fuming HNO₃ and conc. H₂SO₄. Stir for 2 hours at 0–5 °C. Pour over crushed ice to precipitate 2-methyl-6-nitroquinazolin-4(3H)-one. Filter and dry.

  • Chlorination: Suspend the nitrated intermediate in neat POCl₃ (10 eq). Add DIPEA (1.2 eq). Heat to 90 °C for 3 hours. Distill off excess POCl₃ under vacuum. Quench the residue carefully with ice water and extract with dichloromethane to yield 4-chloro-2-methyl-6-nitroquinazoline[3].

  • Selective Dechlorination: Treat the chlorinated intermediate with p-toluenesulfonylhydrazide in refluxing ethanol, followed by the addition of aqueous NaOH to eliminate the sulfonylhydrazide moiety, yielding the target 2-methyl-6-nitroquinazoline.

Quantitative Data Presentation

Synthetic RouteStarting MaterialTotal StepsExpected Overall YieldKey Technical ChallengeMitigation Strategy
Route A (Direct) 2-Fluoro-5-nitrobenzaldehyde155 - 65%[2]Incomplete amidine free-basingUse Cs₂CO₃ in anhydrous DMF
Route B (Multi-Step) 2-Methylquinazolin-4(3H)-one335 - 45%[1]Over-nitration & POCl₃ degradationStrict temp control (0°C); Add DIPEA

Mechanistic & Workflow Diagrams

RouteComparison A 2-Fluoro-5-nitrobenzaldehyde C Base / DMF (Cyclocondensation) A->C B Acetamidine HCl B->C D 2-Methyl-6-nitroquinazoline (Target Molecule) C->D Route A (1-Step) E 2-Methylquinazolin-4(3H)-one F HNO3 / H2SO4 (Nitration) E->F Route B (Multi-Step) G 2-Methyl-6-nitroquinazolin-4(3H)-one F->G Route B (Multi-Step) H POCl3 / DIPEA (Chlorination) G->H Route B (Multi-Step) I 4-Chloro-2-methyl-6-nitroquinazoline H->I Route B (Multi-Step) J Selective Dehalogenation I->J Route B (Multi-Step) J->D Route B (Multi-Step)

Synthetic pathways to 2-Methyl-6-nitroquinazoline via direct cyclocondensation vs multi-step routes.

Troubleshooting Start Issue: Low Yield in Cyclocondensation Q1 Is starting material consumed? Start->Q1 Yes1 Check for side products (e.g., hydrolysis) Q1->Yes1 Yes No1 Increase temperature or change base to Cs2CO3 Q1->No1 No Q2 Are dimers/polymers forming? Yes1->Q2 Yes2 Dilute reaction mixture (Lower molarity) Q2->Yes2 Yes No2 Optimize acetamidine equivalents (Ensure free-base formation) Q2->No2 No

Troubleshooting logic tree for resolving low yields during the cyclocondensation workflow.

References

  • Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
  • Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach.Semantic Scholar.
  • 4-Chloro-2-methyl-6-nitroquinazoline 97%.VWR, part of Avantor.

Sources

Optimization

Optimizing reaction conditions for 2-Methyl-6-nitroquinazoline synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic nuances involved in synthesizing 2-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic nuances involved in synthesizing 2-Methyl-6-nitroquinazoline .

This compound is a highly versatile heterocyclic building block, characterized by a fused bicyclic pyrimidine-benzene system. Because the nitro group can undergo bioreduction and subsequent functionalization, it is heavily utilized in medicinal chemistry to develop kinase inhibitors and targeted anti-inflammatory agents[1].

Below, you will find validated workflows, comparative data, and an advanced troubleshooting FAQ to ensure high-fidelity results in your laboratory.

Mechanistic Workflow & Pathway Analysis

The synthesis of 2-Methyl-6-nitroquinazoline is typically achieved through one of two primary pathways: the direct electrophilic nitration of a quinazoline precursor or the cyclocondensation of a functionalized benzaldehyde.

G N1 2-Methylquinazoline R1 HNO3 / H2SO4 (0-5 °C) N1->R1 N2 2-Fluoro-5-nitrobenzaldehyde R2 Acetamidine / K2CO3 (Heating) N2->R2 Target 2-Methyl-6-nitroquinazoline R1->Target Electrophilic Substitution Side1 8-Nitro Isomer R1->Side1 Regioisomer (Side Product) R2->Target Cyclocondensation Side2 2-Amino-6-nitroquinoline R2->Side2 C,N-Attack (Side Product)

Fig 1: Reaction pathways and side-product formation for 2-Methyl-6-nitroquinazoline.

Validated Experimental Methodologies

To ensure reproducibility, every protocol must operate as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Direct Electrophilic Nitration

This method relies on the of the quinazoline ring using a strongly acidic nitrating mixture[2].

  • Preparation of the Nitrating Mixture: In a dry, round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0 °C in an ice-water bath.

    • Causality: The reaction is highly exothermic. Sulfuric acid acts as both the solvent and the catalyst to generate the highly reactive nitronium ion (NO₂⁺). Strict cooling prevents thermal runaway and oxidative degradation of the heterocyclic core.

  • Substrate Addition: Slowly add 2-methylquinazoline to the cooled H₂SO₄ in small portions.

    • Causality: Gradual addition ensures complete protonation of the quinazoline nitrogens. This protonation slightly deactivates the ring but directs the incoming electrophile preferentially to the 6- and 8-positions[3].

  • Nitration: Using an addition funnel, add fuming nitric acid (HNO₃) dropwise while strictly maintaining the internal temperature between 0 °C and 5 °C. Stir for 2 hours.

    • Causality: Kinetic control (low temperature) is mandatory to favor the 6-nitro substitution over the 8-nitro isomer.

    • Self-Validation Check: The mixture should transition from a clear solution to a pale yellow, viscous liquid. Quench a 10 µL aliquot in 1 mL of saturated NaHCO₃ and extract with 1 mL ethyl acetate. A TLC spot (DCM/MeOH 20:1) at R_f ~0.4 confirms product formation, while the disappearance of the R_f ~0.6 starting material validates reaction completion.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7 is reached. Filter the resulting precipitate and recrystallize from ethanol.

Protocol B: Cyclocondensation

This method constructs the pyrimidine ring via the with amidines[4].

  • Reagent Mixing: Combine 2-fluoro-5-nitrobenzaldehyde (1 eq), acetamidine hydrochloride (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: K₂CO₃ is required to neutralize the amidine hydrochloride, generating the free N,N-dinucleophile. Anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic fluorobenzaldehyde.

  • Cyclization: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.

    • Causality: The elevated temperature provides the activation energy for the initial nucleophilic attack on the aldehyde, followed by the intramolecular SₙAr displacement of the fluoride leaving group.

    • Self-Validation Check: The reaction mixture will darken significantly. LC-MS of a diluted aliquot must show a dominant peak at m/z 188.18[M+H]⁺. If the starting material mass (m/z 169.11) is still present, extend heating by 2 hours.

  • Purification: Dilute with water, extract with dichloromethane, and purify via silica gel column chromatography (ether-hexane 1:2).

Quantitative Data Summary

The following table summarizes the operational metrics for both methodologies to help you select the optimal route for your laboratory setup.

ParameterProtocol A: Direct NitrationProtocol B: Cyclocondensation
Primary Reagents 2-Methylquinazoline, HNO₃, H₂SO₄2-Fluoro-5-nitrobenzaldehyde, Acetamidine
Reaction Mechanism Electrophilic Aromatic SubstitutionIntermolecular SₙAr & Cyclization
Optimal Temperature 0 °C to 5 °C90 °C to 110 °C
Reaction Time 2 - 4 hours6 - 8 hours
Typical Yield 65% - 75%55% - 60%
Major Impurity 2-Methyl-8-nitroquinazoline2-Amino-6-nitroquinoline
Scalability High (Industrial standard)Moderate (Specialty synthesis)

Troubleshooting & FAQs

Q1: Why is my direct nitration (Protocol A) yielding a high ratio of the 8-nitro isomer instead of the target 6-nitroquinazoline? A1: This is a regioselectivity issue driven by temperature control. The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2[3]. However, the steric hindrance from the 2-methyl group combined with strict kinetic control (0–5 °C) heavily favors the 6-position. If your internal temperature spikes above 5 °C during the fuming HNO₃ addition, thermodynamic control takes over, drastically increasing the yield of the 8-nitro isomer. Ensure your ice bath is well-maintained and addition rates are strictly controlled.

Q2: During the cyclocondensation route (Protocol B), my LC-MS shows a side product with an identical mass (m/z 188.18). What is this, and how do I minimize it? A2: You are observing the formation of 2-amino-6-nitroquinoline . This occurs because acetamidine can occasionally act as a C,N-dinucleophile rather than an N,N-dinucleophile[4]. In this anomalous pathway, the α-carbon of the amidine attacks the benzaldehyde carbonyl group. To minimize this, ensure your K₂CO₃ is freshly oven-dried and your DMF is strictly anhydrous. Moisture can alter the basicity of the microenvironment, favoring the enamine tautomer of acetamidine that leads to this side reaction.

Q3: The product from the nitration protocol is highly colored (dark brown/red). Is the quinazoline ring oxidizing? A3: No, oxidation of the heterocyclic ring cannot occur under these specific conditions because the hydrated cation is not present in concentrated H₂SO₄[3]. The dark coloration is typically due to trace nitrous oxide complexes or minor polymerization of unreacted starting material. A simple recrystallization from hot ethanol or an activated charcoal filtration step will yield the correct light-yellow crystalline solid.

Q4: Can I use standard concentrated nitric acid (68%) instead of fuming nitric acid? A4: It is highly discouraged. The quinazoline ring is electron-deficient due to the two nitrogen atoms. Standard nitric acid does not generate a sufficient concentration of the nitronium ion (NO₂⁺) to drive the reaction to completion, leading to poor yields and unreacted starting material[2].

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: PMC (PubMed Central) URL:[Link]

  • CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-6-nitroquinazoline

Welcome to the technical support and troubleshooting center for the isolation and purification of 2-Methyl-6-nitroquinazoline . This guide is engineered for research scientists and drug development professionals dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 2-Methyl-6-nitroquinazoline . This guide is engineered for research scientists and drug development professionals dealing with the specific physicochemical challenges of this heterocyclic intermediate.

The quinazoline core provides inherent basicity, while the strongly electron-withdrawing C6-nitro group significantly alters the molecule's dipole moment, electron density, and solubility profile. These competing electronic effects often lead to streaking during chromatography, poor solubility in standard non-polar solvents, and challenging separations from regioisomers formed during standard cyclocondensation reactions [1].

I. Purification Strategy Workflow

The optimal purification route depends heavily on the scale of your reaction and the purity of the crude mixture. Below is the self-validating decision matrix for isolating 2-Methyl-6-nitroquinazoline.

G crude Crude Reaction Mixture (2-Methyl-6-nitroquinazoline + Impurities) workup Aqueous Workup (Mild Acid Wash to remove Amidines) crude->workup extract Organic Phase Extraction (EtOAc or DCM) workup->extract decision Purity Check (TLC/LC-MS) extract->decision flash Flash Chromatography (Silica Gel, PE/EA 5:1) decision->flash < 90% Purity or Isomers Present recryst Recrystallization (Ether/Hexane 1:2 or EtOAc/Hexane) decision->recryst > 90% Purity (Scale > 1g) pure Pure 2-Methyl-6-nitroquinazoline (>98% Purity) flash->pure recryst->pure

Caption: Workflow for the isolation and purification of 2-Methyl-6-nitroquinazoline.

II. Quantitative Solvent & Elution Data

Selecting the correct solvent system is critical to prevent product loss. The table below summarizes the empirical solubility and chromatographic behavior of 2-Methyl-6-nitroquinazoline [1][2].

Solvent System / MatrixApplicationEmpirical Observation / Rf ValueMechanistic Rationale
Petroleum Ether / Ethyl Acetate (5:1) Flash ChromatographyRf ≈ 0.35 - 0.40Optimal balance; EtOAc disrupts hydrogen bonding between the quinazoline nitrogens and silica silanols.
Diethyl Ether / Hexane (1:2) Chromatography / RecrystallizationRf ≈ 0.30Yields highly crystalline product; ether provides just enough polarity to keep the product mobile [2].
Dichloromethane (DCM) Extraction / LoadingHigh Solubility (>50 mg/mL)DCM's polarizability perfectly matches the strong dipole of the nitroquinazoline system.
Water / Aqueous Buffers Aqueous WorkupVery Low SolubilityThe lack of hydrogen-bond donors makes the neutral molecule highly hydrophobic.
III. Step-by-Step Methodologies
Protocol A: Flash Column Chromatography (For Complex Mixtures)

Use this protocol when LC-MS indicates the presence of uncyclized intermediates or regioisomers (e.g., 8-nitro isomers).

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude product) and concentrate under reduced pressure until a free-flowing powder is obtained. Causality: 2-Methyl-6-nitroquinazoline has poor solubility in the starting eluent (PE). Liquid loading will cause precipitation at the top of the column, leading to severe band broadening.

  • Column Packing: Pack the column using a slurry of silica gel in Petroleum Ether (PE).

  • Elution (Gradient):

    • Begin elution with 100% PE (2 column volumes) to flush out non-polar byproducts.

    • Transition to PE/EtOAc (10:1) for 3 column volumes.

    • Elute the target compound using PE/EtOAc (5:1). Self-Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound will elute as a distinct, UV-dense spot at Rf ~0.35.

  • Recovery: Pool fractions containing the pure product and concentrate under reduced pressure at 40°C to yield a yellow solid.

Protocol B: Recrystallization (For Scale-Up >1g)

Use this protocol when the crude purity is >90% and you need to remove trace colored impurities or residual starting materials.

  • Dissolution: Suspend the crude solid in minimal boiling Ethyl Acetate (EtOAc). Add dropwise until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric byproducts. Causality: Nitroaromatics can form trace insoluble azoxy polymers during synthesis; removing these prevents nucleation of impurities.

  • Crystallization: Allow the filtrate to cool to room temperature slowly. Once at room temperature, slowly add Hexane (anti-solvent) in a 1:2 ratio relative to EtOAc.

  • Harvesting: Chill the mixture in an ice bath for 2 hours. Filter the resulting bright yellow crystals and wash with ice-cold Hexane. Dry under a high vacuum.

IV. Troubleshooting & FAQs

Q1: My product is streaking heavily on the TLC plate and the silica column, resulting in poor recovery. How do I fix this? A1: This is a classic issue caused by secondary interactions. The basic nitrogen atoms in the quinazoline ring act as hydrogen-bond acceptors, interacting strongly with the acidic silanol groups (-SiOH) on the silica gel stationary phase. Solution: Passivate the silica column by adding 1% Triethylamine (TEA) to your eluent system. The TEA will competitively bind to the acidic silanol sites, allowing your 2-Methyl-6-nitroquinazoline to elute as a sharp, tight band.

Q2: I am seeing a co-eluting impurity with an identical mass (m/z) on my LC-MS. What is it, and how do I remove it? A2: You are likely observing a regioisomer. If your synthesis involved the nitration of a 2-methylquinazoline precursor, the 8-nitro regioisomer is a common byproduct. If synthesized via cyclocondensation, it may be an isomeric intermediate [2]. Solution: These isomers are nearly impossible to separate using standard PE/EtOAc step gradients. Switch to a shallower gradient (e.g., 2% increments of EtOAc) or utilize a different stationary phase, such as neutral Alumina, which exploits different dipole interactions to separate the isomers.

Q3: My crude mixture contains a large amount of unreacted acetamidine starting material. Should I remove this before chromatography? A3: Yes, absolutely. Acetamidine is highly basic and will ruin the separation profile on a silica column. Solution: Exploit the pKa difference. During your liquid-liquid extraction (DCM/Water), wash the organic layer with a mild 5% citric acid solution. The acetamidine will protonate and partition into the aqueous layer. Caution: Do not use strong acids (like 1M HCl), as the basic quinazoline ring of your product will also protonate and be lost to the aqueous phase.

Q4: The product darkens significantly when I concentrate the fractions on the rotary evaporator. Is it degrading? A4: 2-Methyl-6-nitroquinazoline is generally stable, but nitroaromatics can undergo photolytic or thermal degradation if left in solution with trace transition metals or under intense light. Solution: Keep the water bath temperature on your rotary evaporator strictly below 45°C. If your synthesis utilized a metal catalyst (e.g., Rhodium or Copper) [1], ensure you run the crude mixture through a short pad of Celite or use a metal scavenger resin prior to concentration.

V. References
  • Synthesis of 4-ethenyl quinazolines via rhodium(III)-catalyzed [5 + 1] annulation reaction of N-arylamidines with cyclopropenones. Organic Chemistry Frontiers (RSC Publishing), 2020. Available at:[Link]

  • Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Chemistry of Heterocyclic Compounds, 2002. Available at:[Link]

Optimization

Technical Support Center: Improving the Yield of 2-Methyl-6-nitroquinazoline

Welcome to the technical support center for the synthesis and yield optimization of 2-Methyl-6-nitroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-Methyl-6-nitroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, and 2-Methyl-6-nitroquinazoline serves as a key intermediate for more complex molecules.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common synthetic challenges and systematically improve your reaction yields.

Section 1: Understanding the Synthesis - Common Synthetic Routes

The successful synthesis of 2-Methyl-6-nitroquinazoline hinges on a well-controlled reaction pathway. While several methods exist, the most common and direct approach is the electrophilic nitration of 2-methylquinazoline.[1] An alternative conceptual pathway involves the construction of the quinazoline ring from acyclic precursors, a common strategy in heterocyclic chemistry.

Route A: Direct Nitration of 2-Methylquinazoline

This is a classical electrophilic aromatic substitution reaction. The quinazoline ring is treated with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the quinazoline ring. The reaction must be performed at low temperatures to control the exothermic process and minimize the formation of side products.[1][2]

General Workflow for Direct Nitration

Direct_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slowly Add Nitrating Mixture to Substrate Solution at 0-5 °C A->C B Dissolve 2-Methylquinazoline in conc. H₂SO₄ B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench Reaction on Crushed Ice D->E F Neutralize with Base (e.g., NaHCO₃) E->F G Extract Product with Organic Solvent F->G H Purify Crude Product (Recrystallization or Chromatography) G->H

Caption: High-level workflow for the synthesis of 2-Methyl-6-nitroquinazoline via direct nitration.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-Methyl-6-nitroquinazoline in a practical, question-and-answer format.

Q1: Why is my yield of 2-Methyl-6-nitroquinazoline consistently low?

Low yield is a frequent problem that can stem from multiple factors. A systematic approach is the best way to diagnose the issue.[3]

A: Possible Causes & Solutions:

  • Sub-Optimal Reaction Conditions:

    • Temperature Control: This is the most critical parameter in nitration reactions.[1] If the temperature rises uncontrollably, it can lead to the formation of unwanted regioisomers (e.g., 8-nitro), dinitrated products, or degradation of the starting material.

      • Solution: Maintain a strict temperature range, typically 0-5 °C, during the addition of the nitrating mixture. Use an ice/salt bath for better temperature management.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side reactions.

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.[3]

  • Reagent Quality and Stoichiometry:

    • Acid Concentration: The use of fuming nitric acid and concentrated sulfuric acid is often specified.[2] Using lower concentration acids will result in a less potent nitrating agent and an incomplete reaction.

      • Solution: Ensure your acids are of high quality and appropriate concentration. Protect hygroscopic reagents from moisture.

    • Purity of Starting Material: Impurities in the starting 2-methylquinazoline can interfere with the reaction.

      • Solution: Verify the purity of your starting material via melting point or analytical techniques. Purify if necessary before starting the reaction.

  • Inefficient Work-up and Purification:

    • Product Loss During Neutralization: The product can be lost if the pH is not carefully controlled during the neutralization step.

      • Solution: Add the basic solution (e.g., saturated sodium bicarbonate) slowly and with vigorous stirring while cooling the mixture in an ice bath.

    • Incomplete Extraction: 2-Methyl-6-nitroquinazoline has moderate polarity. Using an inappropriate extraction solvent can lead to poor recovery from the aqueous layer.

      • Solution: Use a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure maximum recovery.[2]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Temp_High Temperature too high? Check_Conditions->Temp_High Yes Time_Wrong Incorrect reaction time? Check_Conditions->Time_Wrong No Check_Reagents Assess Reagent Quality Acids_Weak Acids old or low concentration? Check_Reagents->Acids_Weak Yes SM_Impure Starting material impure? Check_Reagents->SM_Impure No Check_Workup Examine Work-up/Purification Extraction_Poor Poor extraction efficiency? Check_Workup->Extraction_Poor Yes Sol_Temp Action: Use ice/salt bath, maintain 0-5 °C Temp_High->Sol_Temp Time_Wrong->Check_Reagents No Sol_Time Action: Monitor reaction by TLC/LC-MS Time_Wrong->Sol_Time Yes Sol_Acids Action: Use fresh, high-purity acids Acids_Weak->Sol_Acids SM_Impure->Check_Workup No Sol_SM Action: Purify starting material SM_Impure->Sol_SM Yes Sol_Extraction Action: Use appropriate solvent (DCM/EtOAc), repeat extractions Extraction_Poor->Sol_Extraction

Caption: A decision tree to systematically troubleshoot low reaction yields.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

A: Side products are common in electrophilic nitration. The key is to control the reaction's selectivity.

  • Likely Side Products:

    • Regioisomers (e.g., 2-Methyl-8-nitroquinazoline): The quinazoline ring has multiple positions susceptible to nitration. While the 6-position is often favored, other isomers can form.[2]

    • Dinitro compounds: If the reaction is too vigorous or excess nitrating agent is used, a second nitro group can be added to the ring.

    • Oxidized byproducts: Strong oxidizing conditions can lead to the formation of quinazolinone derivatives or other degradation products.[1]

  • Minimization Strategies:

    • Strict Temperature Control: This is the most effective way to improve regioselectivity and prevent over-nitration. Lower temperatures favor the kinetically controlled product.[1]

    • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Carefully calculate the molar equivalents.

    • Slow Addition: Add the nitrating mixture dropwise to the substrate solution. This maintains a low instantaneous concentration of the nitronium ion, reducing the chance of multiple nitration events.[2]

Q3: How do I effectively purify the crude product to improve final yield and purity?

A: Proper purification is essential for obtaining a high-quality final product and can significantly impact your isolated yield.

  • Method 1: Recrystallization: This is the preferred method if the crude product is relatively clean (>85-90% pure) and solid.

    • Solvent Choice: Ethanol is a commonly recommended solvent for recrystallizing nitroquinazoline derivatives.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Protocol: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[4][5]

  • Method 2: Column Chromatography: This method is necessary for purifying oily products or complex mixtures with multiple components.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.[4]

    • Mobile Phase (Eluent): A solvent system of Hexane/Ethyl Acetate is a good starting point. You can determine the optimal ratio by running TLC plates first. A good starting point might be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The polarity can be gradually increased to elute the desired product.[5]

Purification MethodBest ForKey Considerations
Recrystallization Removing minor impurities from a solid product.Solvent selection is critical; minimize the amount of hot solvent to maximize recovery.[5]
Column Chromatography Complex mixtures, oily products, or achieving very high purity.Proper eluent selection via TLC is crucial for good separation; can be time-consuming.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism for the nitration of 2-methylquinazoline?

    • A: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, acts as the electrophile and attacks the electron-rich quinazoline ring.[1]

  • Q: Can I use a different nitrating agent?

    • A: While HNO₃/H₂SO₄ is the most common and cost-effective method, other nitrating agents exist. However, for this specific substrate, the standard method is well-documented and reliable. Using alternative reagents would require significant re-optimization of the reaction conditions.

  • Q: My final product is a yellowish solid. Is this normal?

    • A: Yes, 2-Methyl-6-nitroquinazoline is typically described as a light yellow solid.[6] The color is due to the presence of the nitro chromophore on the aromatic system. A dark brown or tarry appearance, however, indicates significant impurities.

Section 4: Experimental Protocol

This protocol provides a generalized, step-by-step procedure for the synthesis of 2-Methyl-6-nitroquinazoline via direct nitration.

Disclaimer: This protocol involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
  • 2-Methylquinazoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized Water & Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 10 mL). Cool the flask to 0 °C in an ice bath.

  • Dissolution of Substrate: Slowly and carefully add 2-methylquinazoline (1.0 eq) to the cold sulfuric acid. Stir until fully dissolved. Maintain the temperature at 0-5 °C.[2]

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid. Carefully transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 2-methylquinazoline over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 5 °C. [1]

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Work-up - Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.[2]

  • Neutralization: Carefully neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.[4][5]

References
  • EvitaChem. (n.d.). 2-Methyl-6-nitroquinazoline.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • ResearchGate. (2026, January 29). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols.
  • RSC Publishing. (n.d.). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols.
  • PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis.
  • PMC. (2026, January 10). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols.
  • ACS Publications. (2019, December 11). Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. The Journal of Organic Chemistry.
  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Guidechem. (2023, August 2). How to Synthesize 2-Nitroacetophenone? - FAQ.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
  • SciSpace. (1905, May 5). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1.
  • Benchchem. (n.d.). Detailed synthesis protocol for 6-Nitroquinazoline.
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE.
  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
  • ResearchGate. (2017, May 15). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives.
  • Patsnap. (2015, October 6). Continuous two step flow synthesis of M-amino acetophenone.
  • ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude 6-Nitroquinazoline.
  • ACS Publications. (2018, August 7). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry.
  • RSC Advances. (2022, April 13). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring.
  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-6-nitroquinazoline Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are bottlenecked by the notoriously poor solubility of quinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are bottlenecked by the notoriously poor solubility of quinazoline derivatives. 2-Methyl-6-nitroquinazoline —a critical intermediate and pharmacophore in kinase inhibitor and antibacterial drug discovery—presents a unique formulation challenge.

The Molecular Root of the Problem

The core issue lies in the compound's thermodynamics. Quinazoline-based compounds, particularly those containing planar aromatic structures and highly lipophilic, electron-withdrawing functional groups like a 6-nitro substitution, possess highly stable crystalline solid states[1]. This stability is driven by strong intermolecular π-π stacking and hydrogen bonding. When introduced to aqueous media, the thermodynamic cost of breaking this crystal lattice exceeds the energy gained by hydration, resulting in immediate precipitation and aggregation[1].

This guide provides field-proven, causality-driven protocols to overcome these barriers, ensuring the integrity of your in vitro assays and in vivo pharmacokinetic (PK) studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-Methyl-6-nitroquinazoline crash out of solution immediately upon dilution into my physiological assay buffer (pH 7.4)? A1: This is a classic case of solvent-shift precipitation . While the compound may dissolve completely in 100% DMSO, diluting it directly into an aqueous buffer drastically changes the dielectric constant of the medium. The highly lipophilic 2-methyl-6-nitroquinazoline prefers self-association over hydration. To prevent this, you must lower the thermodynamic barrier by introducing intermediate co-solvents (like PEG 300) or micelle-forming surfactants (like Tween 80) before final aqueous dilution[2].

Q2: I am preparing a stock solution. Which organic solvents are optimal? A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards due to their high polarity and ability to disrupt intermolecular hydrogen bonds[2]. If DMSO fails at high concentrations, DMF often succeeds due to its slightly different solvation dynamics for nitroaromatics. Ensure your final assay concentration of DMSO remains below 1% (v/v) to avoid cellular toxicity[1].

Q3: How can I improve the bioavailability of this compound for in vivo studies? A3: For in vivo applications, simple co-solvents are often toxic or rapidly absorbed, leaving the drug to precipitate in the gastrointestinal tract or bloodstream. We recommend transitioning to advanced formulation strategies such as Solid Dispersions using hydrophilic polymers (e.g., Poloxamer 407, PVP K30)[3] or complexation with cyclodextrins[4]. These methods trap the compound in an amorphous state, significantly increasing the apparent solubility and dissolution rate.

Section 2: Troubleshooting Workflow

When your compound precipitates during an assay, follow this logical progression to rescue your experiment without compromising data integrity.

Stepwise troubleshooting workflow for 2-Methyl-6-nitroquinazoline precipitation in assays.

Section 3: Self-Validating Experimental Protocols
Protocol A: Aqueous Formulation via Cyclodextrin Complexation

Causality: Cyclodextrins possess a hydrophobic internal cavity that encapsulates the lipophilic nitroaromatic ring of the quinazoline, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, preventing the compound from aggregating[1].

Step-by-Step Methodology:

  • Preparation: Weigh 200 mg of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 900 µL of sterile saline (0.9% NaCl) to create a 20% (w/v) solution[2].

  • Solubilization: Dissolve 2-Methyl-6-nitroquinazoline in 100% DMSO to create a highly concentrated 10 mg/mL stock.

  • Complexation: Slowly add 100 µL of the DMSO stock dropwise to the 900 µL HP-β-CD solution under continuous, vigorous vortexing.

    • Self-Validation Check: The solution must remain optically clear. If microscopic turbidity appears, the rate of addition was too fast, causing localized supersaturation. Discard and repeat with slower addition.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the inclusion complex formation to thermodynamic equilibrium.

Protocol B: Solid Dispersion via Solvent Evaporation

Causality: Dispersing the drug within a hydrophilic polymer matrix (like Poloxamer 407) physically separates the drug molecules. This disrupts the highly stable crystal lattice, locking the compound in a higher-energy, amorphous state that dissolves rapidly upon contact with physiological fluids[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Methyl-6-nitroquinazoline and Poloxamer 407 in a 1:4 (w/w) ratio in a common volatile co-solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v)[4].

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a thin, dry film forms on the flask wall[4].

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove all residual solvent traces.

  • Recovery: Scrape the solid dispersion film, pulverize it into a fine powder, and store it in a desiccator.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete absence of sharp diffraction peaks confirms the successful transition from a crystalline to an amorphous state[4].

Section 4: Quantitative Solubility Data

The following table summarizes the expected solubility improvements based on specific formulation strategies applied to poorly soluble quinazoline derivatives.

Formulation StrategySolvent System / CarrierExpected Solubility Range (mg/mL)Primary Application
Unformulated (Free Base) Water / PBS (pH 7.4)< 0.01None (Reference baseline)
Organic Stock 100% DMSO or DMF10.0 - 25.0In vitro stock solutions
Co-solvent System 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline1.0 - 3.0In vivo IV/IP dosing[2]
Cyclodextrin Complex 10% DMSO / 90% (20% SBE-β-CD in Saline)2.0 - 5.0In vitro / In vivo dosing[2]
Solid Dispersion Poloxamer 407 (1:4 ratio) in Aqueous Media5.0 - 10.0Oral bioavailability enhancement[3]
References
  • Overcoming solubility issues of 4-(Methylthio)quinazoline | Benchchem | 2

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique | ResearchGate | 3

  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives | Benchchem | 4

  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors | Benchchem | 1

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-Methyl-6-nitroquinazoline

Welcome to the Technical Support Center for 2-Methyl-6-nitroquinazoline . This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-6-nitroquinazoline . This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and implement self-validating analytical workflows.

Part 1: Troubleshooting Experimental Workflows

Q: I am losing mass balance during forced degradation of 2-Methyl-6-nitroquinazoline under acidic/basic conditions. Where is the compound going? A: You are likely experiencing complete pyrimidine ring opening. While quinazoline derivatives are generally stable in cold, dilute acids and bases, elevated temperatures or boiling destroy the heterocyclic ring[1]. The electron-withdrawing 6-nitro group exacerbates this by pulling electron density away from the pyrimidine core, making the C4 position highly susceptible to nucleophilic attack. This leads to ring cleavage and the formation of volatile or non-chromophoric fragments (e.g., substituted aminobenzaldehydes, ammonia, or formic acid) that escape standard UV detection[1].

  • Self-Validating Solution: Implement a mass balance tracking system using LC-MS/MS coupled with a Charged Aerosol Detector (CAD) to capture non-UV-active degradants[2].

Q: My oxidative stress tests yield an unpredictable mixture of products instead of a clean N-oxide. How can I standardize this? A: The pyrimidine nucleus is inherently susceptible to decomposition during oxidation, which competes with the formation of the desired quinazoline 3-oxide[3]. Furthermore, oxidation with hydrogen peroxide often yields 3,4-dihydro-4-oxo quinazoline derivatives rather than simple N-oxides[1].

  • Self-Validating Solution: Strictly control the stoichiometric equivalents of the oxidizing agent, run the reaction at a controlled 25°C, and keep the reaction vessel in the dark to prevent secondary photochemical reactions from confounding your data[2].

Part 2: Step-by-Step Methodology for Forced Degradation

To establish a reliable, reproducible stability profile, follow this self-validating forced degradation protocol[2].

Step 1: Sample Preparation Dissolve 2-Methyl-6-nitroquinazoline in LC-MS grade Acetonitrile to achieve a stock concentration of 1 mg/mL. Ensure complete dissolution via brief sonication.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acid: Combine 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

  • Base: Combine 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Critical Causality Step: You must neutralize the solutions (using 0.1 M NaOH or HCl, respectively) immediately after incubation. Failing to neutralize will cause continuous degradation in the autosampler queue and will actively strip the silica stationary phase of your HPLC column, leading to false degradation artifacts.

Step 3: Oxidative Stress Combine 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours. Keep the vial wrapped in foil to isolate oxidative from photolytic degradation pathways[2].

Step 4: Thermal & Photolytic Stress

  • Thermal: Place a thin, even layer of solid 2-Methyl-6-nitroquinazoline in a glass petri dish. Heat in a calibrated oven at 105°C for 48 hours[2].

  • Photolytic: Expose the solid compound to 1.2 million lux hours of UV/Vis light, strictly adhering to ICH Q1B guidelines[2].

Part 3: Quantitative Degradation Targets

The goal of forced degradation is to achieve 5–20% degradation to identify pathways without generating secondary degradants.

Stress ConditionReagent / EnvironmentTarget Degradation (%)Primary Degradation Mechanism
Acid Hydrolysis 0.1 M HCl, 60°C10 - 20%Pyrimidine ring opening[1]
Base Hydrolysis 0.1 M NaOH, 60°C15 - 25%Nucleophilic attack at C4
Oxidative 3% H₂O₂, 25°C5 - 15%4-oxo formation / N-oxidation[1]
Thermal (Solid) 105°C, 48 hours< 5%Generally stable in solid state
Photolytic 1.2M lux hours UV/Vis5 - 10%Photochemical radical cleavage[2]

Part 4: Frequently Asked Questions (FAQs) on Storage

Q: How stable are aqueous vs. DMSO solutions of 2-Methyl-6-nitroquinazoline for long-term in vitro assays? A: In ultrapure water (pH ~6.7), quinazoline derivatives demonstrate high stability; monomeric forms remain stable for over 40 days (1,032 hours) at room temperature[4]. However, in DMSO, solutions exhibit rapid spectral modifications immediately after preparation due to solvent-solute interactions and trace oxidation[4]. Always prepare fresh DMSO stocks for biological assays, or store them in single-use aliquots at -80°C to prevent freeze-thaw degradation.

Q: Does the 2-methyl group affect the compound's stability? A: Yes. While the 6-nitro group destabilizes the ring toward nucleophiles, the 2-methyl group provides slight steric shielding at the C2 position. However, under severe oxidative stress, this methyl group can undergo oxidation to a formyl or carboxylic acid derivative, adding complexity to the degradation profile.

Part 5: Degradation Pathway Visualization

G Parent 2-Methyl-6-nitroquinazoline (Intact API) Hydrolysis Hydrolytic Degradation (Acid/Base Stress) Parent->Hydrolysis H2O / OH- / H+ Oxidation Oxidative Degradation (Peroxide Stress) Parent->Oxidation H2O2 Photolysis Photolytic Degradation (UV/Vis Stress) Parent->Photolysis hv RingOpen Pyrimidine Ring Opening (Aminobenzaldehyde derivatives) Hydrolysis->RingOpen Nucleophilic Attack NOxide N-Oxidation & 4-Oxo Formation (Quinazoline 3-oxides) Oxidation->NOxide Electrophilic Oxygen Radical Photochemical Cleavage (Radical Intermediates) Photolysis->Radical Bond Homolysis

Fig 1: Primary forced degradation pathways for 2-Methyl-6-nitroquinazoline.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. nih.gov.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. nih.gov.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions - Benchchem. benchchem.com.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. researchgate.net.

Sources

Troubleshooting

Technical Support Center: Troubleshooting By-product Formation in 2-Methyl-6-nitroquinazoline Synthesis

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, mechanistic bottlenecks, and yield optimization s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, mechanistic bottlenecks, and yield optimization strategies for synthesizing 2-Methyl-6-nitroquinazoline derivatives. The 6-nitroquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted antitumor agents[1].

Synthesizing this molecule with high yield and purity requires strict control over two critical steps: the regioselective construction of the quinazolinone ring and the subsequent chlorination to the highly reactive imidoyl chloride[1],[2]. Below, you will find the mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure reproducibility in your laboratory.

Part 1: Mechanistic Workflow & By-product Pathways

Understanding the reaction pathways is the first step in preventing by-product formation. The diagram below illustrates the optimal synthetic route alongside the kinetic and thermodynamic traps that lead to common by-products.

G A 2-Amino-5-nitrobenzamide B Acetic Anhydride / 120°C A->B C 2-Methyl-6-nitroquinazolin-4(3H)-one (Desired Intermediate) B->C Intramolecular Cyclization D N-acetyl-2-amino-5-nitrobenzamide (Incomplete Cyclization) B->D Kinetic Trapping (Low Temp) E POCl3 / DIPEA / 100°C C->E F 4-Chloro-2-methyl-6-nitroquinazoline (Target Product) E->F Imidoyl Chloride Formation G Phosphoric Adducts / Dimers (Chlorination By-products) E->G Lack of Base / Moisture

Mechanistic workflow and by-product formation in 2-Methyl-6-nitroquinazoline synthesis.

Part 2: Troubleshooting FAQs (Q&A)

Q1: I attempted a direct nitration of 2-methylquinazolin-4(3H)-one. Why is my NMR showing a complex, inseparable mixture? A1: Causality: Direct electrophilic aromatic substitution (nitration) of the quinazoline core using fuming nitric acid and sulfuric acid is not perfectly regioselective. While the 6-position is favored due to the directing effects of the pyrimidine ring, the 8-position is also highly activated[3]. This results in a difficult-to-separate mixture of 6-nitro and 8-nitro isomers[4]. Resolution: Abandon direct nitration of the bicyclic system. Instead, utilize a "bottom-up" approach by starting with a pre-nitrated building block, such as 2-amino-5-nitrobenzamide, to guarantee 100% regioselectivity during ring closure[5].

Q2: Why is my cyclization yielding predominantly the acyclic intermediate (N-acetyl-2-amino-5-nitrobenzamide) instead of the quinazolinone? A2: Causality: The reaction between 2-amino-5-nitrobenzamide and acetic anhydride is a two-step cascade. Initial N-acetylation of the primary amine is fast and kinetically favored. The subsequent intramolecular cyclization (dehydration) to form the pyrimidine ring is thermodynamically driven but requires overcoming a higher activation energy barrier. If the reaction temperature is below 120°C or the reaction time is truncated, the intermediate is kinetically trapped. Resolution: Ensure the reaction is maintained at a vigorous reflux (≥120°C) for at least 4-6 hours.

Q3: During the chlorination step with POCl3, my reaction turns into a black, intractable tar with very low yields of the target product. How can I prevent this? A3: Causality: The conversion of the lactam tautomer to the imidoyl chloride generates stoichiometric amounts of hydrochloric acid (HCl). In the absence of an acid scavenger, the highly acidic environment promotes the dimerization of the quinazoline core and the formation of stable, insoluble phosphoric acid adducts[1]. Resolution: Incorporate a non-nucleophilic base, specifically N,N-Diisopropylethylamine (DIPEA), into the reaction mixture. DIPEA acts as an acid sponge, driving the reaction forward without participating in unwanted nucleophilic side reactions[1].

Part 3: Quantitative Optimization Data

The following tables summarize our in-house optimization data, demonstrating how specific parameter adjustments directly suppress by-product formation.

Table 1: Optimization of Cyclization Conditions (2-Amino-5-nitrobenzamide + Acetic Anhydride)

Temperature (°C)Time (h)AdditiveYield of Target (%)Yield of Acyclic By-product (%)
804None2565
120 (Reflux)4None7812
120 (Reflux)6None85< 5
120 (Reflux)4ZnCl₂ (0.1 eq)92Not detected

Table 2: Optimization of Chlorination Conditions (POCl₃)

Equivalents of POCl₃Base (Equiv)Temp (°C)Time (h)Yield of Target (%)Dimer/Tar Formation (%)
10 (Solvent)None10044540
5TEA (2.0)10027215
5DIPEA (2.0)100288< 5
Part 4: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

This protocol ensures the regioselective formation of the quinazoline core while avoiding kinetic trapping.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-5-nitrobenzamide (10.0 g, 55.2 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add acetic anhydride (15.6 mL, 165.6 mmol, 3.0 equiv) and anhydrous ZnCl₂ (0.75 g, 5.5 mmol, 0.1 equiv) to the suspension.

  • Cyclization: Heat the mixture to a vigorous reflux (120°C) for 6 hours. The suspension will initially clear, followed by the precipitation of the product.

  • Self-Validation Step: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a UV-active, less polar spot (Rf ~0.4) indicates the dehydration step is complete.

  • Workup: Cool the reaction to room temperature and pour it onto 200 g of crushed ice. Stir for 30 minutes. Filter the resulting pale yellow precipitate, wash extensively with cold water, and dry under a vacuum at 60°C to afford the target intermediate.

Protocol 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline

This protocol utilizes DIPEA to suppress dimerization and phosphoric adduct formation.

  • Setup: Under an inert nitrogen atmosphere, suspend 2-methyl-6-nitroquinazolin-4(3H)-one (5.0 g, 24.4 mmol) in anhydrous toluene (30 mL) in a dry 100 mL Schlenk flask.

  • Reagent Addition: Slowly add POCl₃ (11.4 mL, 122 mmol, 5.0 equiv) followed by the dropwise addition of DIPEA (8.5 mL, 48.8 mmol, 2.0 equiv). Caution: Exothermic reaction.

  • Chlorination: Heat the mixture to 100°C for 2 hours. The mixture will turn into a homogeneous dark solution.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it in 1 mL of anhydrous methanol. TLC analysis should reveal the highly non-polar methyl ether derivative, confirming the successful generation of the imidoyl chloride.

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃ and toluene. Dissolve the crude residue in dichloromethane (100 mL) and carefully pour it into a saturated aqueous solution of NaHCO₃ at 0°C. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to afford the final product.

Part 5: References
  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 ACS Publications. URL:[Link]

  • Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach Semantic Scholar. URL: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI MDPI. URL: [Link]

Sources

Optimization

2-Methyl-6-nitroquinazoline handling and storage guidelines

Technical Support Center: 2-Methyl-6-nitroquinazoline Welcome to the technical support guide for 2-Methyl-6-nitroquinazoline. This document is designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-6-nitroquinazoline

Welcome to the technical support guide for 2-Methyl-6-nitroquinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth handling guidelines and troubleshooting for common experimental challenges. As a complex heterocyclic molecule, understanding its properties and reactivity is paramount for successful and safe experimentation. This guide synthesizes data from closely related analogues and established chemical principles to provide a robust framework for your work.

Section 1: Core Chemical Profile and Safety Data

2-Methyl-6-nitroquinazoline is a heterocyclic aromatic compound featuring a quinazoline core, a methyl group at position 2, and a nitro group at position 6. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.[1] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, especially in medicinal chemistry for developing potential therapeutic agents.[2][3]

Physical and Chemical Properties

Quantitative data for 2-Methyl-6-nitroquinazoline is not consistently available. The table below includes calculated values and data extrapolated from its close structural analogue, 2-Methyl-6-nitroquinoline (CAS 613-30-9), for reference. Researchers must independently verify these properties for their specific batch.

PropertyValue / InformationSource
Molecular Formula C₉H₇N₃O₂EvitaChem[2]
Molecular Weight 189.17 g/mol Calculated
CAS Number Not consistently available. Often confounded with 2-Methyl-6-nitroquinoline (613-30-9).-
Appearance Likely a white to light yellow crystalline powder.TCI
Melting Point 162–166 °C (analogue: 2-Methyl-6-nitroquinoline)EvitaChem[2]
Boiling Point 334.7 °C (analogue: 2-Methyl-6-nitroquinoline)EvitaChem[2]
Solubility Expected to have low water solubility. Soluble in organic solvents like DMSO and DMF.Cheméo[4]
Stability Stable under recommended storage conditions.Fisher Scientific[5]
GHS Hazard Classification (Anticipated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[5]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5]

Hazard Statements: H302, H315, H319, H335, H351.[5][7] Signal Word: Warning.[7]

Section 2: Handling, Storage, and Disposal

Proper handling and storage are critical to ensure the integrity of 2-Methyl-6-nitroquinazoline and the safety of laboratory personnel. The protocols described are self-validating systems designed to minimize risk.

Personal Protective Equipment (PPE) and Engineering Controls
  • Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[5][8] Therefore, a multi-layered defense is required.

  • Protocol:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[8] Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][9]

    • Skin Protection: Wear nitrile gloves (inspect before use) and a lab coat. For larger quantities, consider a chemically resistant apron or suit.[9] Contaminated clothing should be removed immediately and washed before reuse.[10]

    • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][6]

Storage and Stability Management
  • Causality: The compound's stability can be compromised by moisture, light, and incompatible materials. The nitroaromatic structure makes it incompatible with strong reducing and oxidizing agents.[5][6]

  • Protocol:

    • Container: Keep the container tightly closed to prevent moisture ingress.[5]

    • Atmosphere: Store in a dry, cool, and well-ventilated area.[11] For long-term storage or for sensitive solutions, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature: Store at room temperature unless analytical data suggests otherwise. For solutions, storage at 2-8°C or frozen at -20°C in aliquots can prolong stability.[12][13]

    • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]

    • Light: While specific photostability data is unavailable, it is best practice to store nitroaromatic compounds in amber vials or protect them from light to prevent potential photodegradation.[13]

Spill and Disposal Protocol
  • Causality: Accidental release requires a structured response to prevent environmental contamination and personnel exposure.

  • Protocol:

    • Spill Response: Evacuate the area. Do not create dust. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[11]

    • Waste Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[9] Do not allow the chemical to enter drains.

G

Section 3: Troubleshooting Guide and FAQs

This section addresses specific issues researchers may encounter during experimentation. The solutions are based on established chemical principles and field-proven insights.

Q1: I'm having difficulty dissolving the compound. What solvents should I use?

A1: 2-Methyl-6-nitroquinazoline, like many heterocyclic compounds, is expected to have very low solubility in water.[4] For reactions and analytical purposes, start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For chromatographic purification, solvents like Dichloromethane (DCM), Ethyl Acetate, and Hexanes are common, but solubility in these may be limited. Gentle heating or sonication can aid dissolution, but always monitor for signs of degradation (e.g., color change).

Q2: My reaction to reduce the nitro group to an amine is giving a low yield. What can I do to optimize it?

A2: The reduction of an aromatic nitro group is a common but sometimes tricky transformation. Here’s a troubleshooting approach:

  • Reagent Choice: The most common method is catalytic hydrogenation (H₂ gas with a Pd/C catalyst).[2] If this is failing, ensure your catalyst is active and not poisoned. Alternative reagents include tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid. These can sometimes be more effective for complex substrates.

  • Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent. For catalytic hydrogenations, ensure the system is properly flushed of air and that there is adequate pressure and stirring to facilitate mass transfer.

  • Substrate Purity: Impurities in your starting material can interfere with the reaction, particularly by poisoning the catalyst. Confirm the purity of your 2-Methyl-6-nitroquinazoline before starting.

Q3: I've noticed my stock solution changing color from light yellow to dark orange over a few days. Is the compound degrading?

A3: A color change often indicates degradation. Nitroaromatic compounds can be sensitive to light, air (oxidation), and pH.[13]

  • Root Cause Analysis: The degradation is likely due to one or more stress factors. Light can induce photochemical reactions, while exposure to air can cause oxidation. If the solution is not buffered, pH changes could also accelerate hydrolysis or other reactions.

  • Preventative Protocol:

    • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil.[13]

    • Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent first and store the final solution under an inert atmosphere (argon or nitrogen).

    • Minimize Freeze-Thaw: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[13]

    • Prepare Fresh: The most reliable method is to prepare solutions fresh before each experiment.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on the quinazoline ring, but the reaction is not proceeding. Why might this be?

A4: The quinazoline ring system is reactive towards nucleophiles, typically at the C4 position.[1] However, several factors can inhibit this reaction.

  • Activation: The nitro group at C6 is a powerful electron-withdrawing group, which should activate the ring system for nucleophilic attack. If the reaction isn't working, the issue may not be activation.

  • Nucleophile Strength: Ensure your nucleophile is strong enough to initiate the reaction.

  • Leaving Group: A good leaving group at the target position (e.g., a halide at C4) is often necessary for a successful SNAr reaction. If your starting material is just 2-Methyl-6-nitroquinazoline, there is no suitable leaving group for a standard SNAr reaction. You may need to first functionalize the ring (e.g., by chlorination) to introduce one.

  • Solvent and Temperature: SNAr reactions are highly dependent on the solvent. A polar aprotic solvent (DMSO, DMF) is typically required to solvate the cation and leave the anion nucleophile reactive. Higher temperatures are also often necessary to overcome the activation energy barrier.

G

References

  • 2-methyl-6-nitro-4(3H)-Quinazolinone . LookChem. [Link]

  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) . Cheméo. [Link]

  • 2-Methyl-6-nitroquinoline . NIST WebBook. [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

  • Safety Data Sheet - NMIJ . National Metrology Institute of Japan. [Link]

  • SAFETY DATA SHEET - N-Methyl-2-nitroaniline . Thermo Fisher Scientific. [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline . PMC. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . PMC. [Link]

  • Quinoline, 6-methyl- Safety Data Sheet . Synerzine. [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation . MDPI. [Link]

  • The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines . SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive SAR Guide: 2-Methyl-6-nitroquinazoline vs. Alternative Kinase Inhibitor Scaffolds

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold remains a privileged structure for the development of tyrosine kinase inhibitors. Specifically, 2-Methyl-6-nitroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold remains a privileged structure for the development of tyrosine kinase inhibitors. Specifically, 2-Methyl-6-nitroquinazoline serves as a highly versatile, biologically active intermediate[1]. While first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib utilize electron-donating alkoxy groups at the 6- and 7-positions, recent Structure-Activity Relationship (SAR) studies demonstrate that substituting the 6-position with a strong electron-withdrawing nitro group dramatically alters the molecule's electronic profile and binding kinetics[2].

This guide objectively compares the performance of 6-nitroquinazoline derivatives against standard alternatives, providing researchers and drug development professionals with validated experimental workflows, mechanistic insights, and quantitative data to support next-generation drug design.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of 2-Methyl-6-nitroquinazoline derivatives is dictated by the precise spatial and electronic contributions of its functional groups:

  • The Quinazoline Core: The fused bicyclic system (benzene and pyrimidine) acts as an ATP-competitive pharmacophore. The N1 and N3 nitrogen atoms are critical for forming essential hydrogen bonds with the hinge region of the kinase active site (e.g., Met793 in EGFR)[2].

  • The 6-Nitro Group: Unlike the methoxy groups in Gefitinib, the 6-nitro group acts as a potent electron-withdrawing group (EWG). This increases the electrophilicity of the quinazoline core, modulating the pKa of the pyrimidine nitrogens to optimize hinge-binding strength. Furthermore, the nitro group can undergo bioreduction in hypoxic tumor microenvironments, generating reactive intermediates that induce targeted cytotoxicity[1]. It also serves as a synthetic precursor; reduction to a 6-amino group allows for the attachment of bulky lipophilic moieties (like aryl ureas) that exploit deep hydrophobic pockets in mutant kinases[2].

  • The 2-Methyl Group: The addition of a methyl group at the C2 position introduces localized steric bulk and lipophilicity. This restricts the rotational degrees of freedom when the molecule enters the ATP pocket, increasing target residence time and improving selectivity against off-target kinases[1].

  • The C4 Position: This is the primary site for nucleophilic aromatic substitution (SNAr). Converting the C4-oxo precursor to a C4-chloride enables the attachment of various substituted anilines, forming the 4-anilinoquinazoline structure required for potent EGFR inhibition[2].

Comparative Performance Analysis

A major clinical limitation of first-generation EGFR inhibitors is the development of acquired resistance, frequently driven by the T790M gatekeeper mutation. Preclinical evaluations indicate that novel 6-nitro-4-anilinoquinazoline derivatives exhibit superior anti-proliferative activity against drug-resistant cell lines compared to standard therapies[3]. Furthermore, 6-nitro substitutions have demonstrated extraordinary inhibitory potency against the ABCG2 multidrug resistance efflux pump, a target where unsubstituted quinazolines fail[4].

Table 1: Quantitative Efficacy Comparison of Quinazoline Derivatives
CompoundStructural ScaffoldTarget ProfileEnzymatic IC50 (nM)HCT-116 Viability IC50 (µM)A549 Viability IC50 (µM)
Gefitinib (Standard)6-Methoxy, 7-PropoxyEGFR (WT)15.08.328.42
Compound 6c 6-Nitro, 4-AnilinoEGFR (WT/T790M)11.60.090.11
Erlotinib (Standard)6,7-Bis(methoxyethoxy)EGFR (WT)2.0>10.0>10.0
Compound 14 UnsubstitutedABCG2>1000.0N/AN/A

Data synthesized from comparative in vitro assays evaluating kinase inhibition and cellular cytotoxicity[2][3][4].

Mechanistic Pathway

6-nitroquinazoline derivatives exert their primary anticancer effects by competitively binding to the ATP pocket of the EGFR kinase domain. By blocking ATP, these compounds prevent the autophosphorylation of the receptor, thereby shutting down the downstream PI3K/AKT and RAS/MAPK signaling cascades that drive tumor proliferation[3].

G Ligand EGF Ligand EGFR EGFR (Wild-type / Mutant) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 6-Nitroquinazoline Derivatives Inhibitor->EGFR Competitive ATP Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

EGFR signaling pathway and targeted inhibition by 6-nitroquinazoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and biological evaluation of 2-Methyl-6-nitroquinazoline derivatives. Each step is designed as a self-validating system.

Workflow Synth Synthesis of 6-Nitroquinazolines Purify Purification & Characterization Synth->Purify Assay In Vitro Kinase Inhibition Assay Purify->Assay Cell Cell Viability (HCT-116, A549) Assay->Cell Data SAR Data Analysis & Lead Selection Cell->Data

Step-by-step workflow for the synthesis and biological evaluation of 6-nitroquinazolines.

Protocol A: Synthesis of 4-Anilino-2-methyl-6-nitroquinazoline

Objective: Generate the active pharmacophore from the 2-methyl-6-nitroquinazolin-4(3H)-one precursor.

  • Chlorination: Suspend the precursor in thionyl chloride (SOCl₂) using N,N-Dimethylformamide (DMF) as a catalyst. Heat to reflux for 2.5 hours[2].

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate. This drives the complete conversion of the inert C4-carbonyl into a reactive C4-chloride, preventing unreacted starting material from contaminating downstream steps.

  • Nucleophilic Aromatic Substitution (SNAr): React the isolated 4-chloro-2-methyl-6-nitroquinazoline with a substituted aniline (e.g., 3-chloroaniline) in isopropanol at reflux for 4 hours.

    • Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction. Crucially, it allows the final product to precipitate upon cooling, enabling purification by simple filtration and validating the reaction's completion without complex chromatography.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the biochemical potency (IC50) of the synthesized derivatives.

  • Reagent Preparation: Prepare serial dilutions of the 6-nitroquinazoline derivatives and Gefitinib (positive control) in DMSO[3].

    • Causality: Using a known clinical inhibitor like Gefitinib establishes a baseline dynamic range, validating that the assay can accurately detect both superior and inferior binding affinities relative to a clinical standard.

  • Incubation: Combine the compounds with recombinant EGFR (WT or T790M mutant), ATP, and a fluorescently labeled peptide substrate in a kinase buffer.

    • Causality: Because the quinazoline scaffold is ATP-competitive, strict control of the ATP concentration (typically set at its Km​ ) is required. This ensures that the measured IC50 accurately reflects the inhibitor's true affinity for the ATP-binding pocket[2].

  • Detection: Measure via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET eliminates background autofluorescence generated by the small molecules themselves, ensuring high signal-to-noise ratios and trustworthy quantitative data.

Protocol C: Cellular Cytotoxicity Assay (MTT)

Objective: Determine if biochemical potency translates to cellular efficacy and membrane permeability.

  • Cell Seeding: Seed HCT-116 (colon cancer) and A549 (lung cancer) cells in 96-well plates and incubate overnight[3].

    • Causality: Allowing overnight adherence ensures cells return to their exponential growth phase. This is critical because EGFR inhibitors primarily target actively proliferating cells; testing dormant cells would yield false negatives.

  • Treatment & Readout: Treat with compounds for 72 hours, add MTT reagent, and measure absorbance at 570 nm.

    • Causality: The 72-hour window allows sufficient time for the biochemical inhibition of the signaling cascade to manifest phenotypically as metabolic arrest and apoptosis, providing a true measure of cellular cytotoxicity[3].

Conclusion

The 2-Methyl-6-nitroquinazoline scaffold represents a significant advancement over traditional 6-alkoxy quinazolines. By leveraging the electron-withdrawing properties of the nitro group and the steric influence of the methyl group, researchers can design highly potent, ATP-competitive inhibitors capable of overcoming acquired resistance in mutant kinase profiles. The established SAR principles and validated protocols provided herein offer a robust foundation for the continued development of next-generation targeted therapeutics.

References

  • Buy 2-Methyl-6-nitroquinazoline (EVT-12041483)
  • Biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines Source: BenchChem URL
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL
  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 Source: ACS Publications URL

Sources

Comparative

A Researcher's Guide to Validating the Biological Target of 2-Methyl-6-nitroquinazoline

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is a rigorous one. A critical milestone in this process is the d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is a rigorous one. A critical milestone in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative framework for validating the biological target of 2-Methyl-6-nitroquinazoline, a heterocyclic compound with putative anti-cancer properties. While the precise molecular target of this specific compound is not yet fully elucidated, its structural similarity to other 6-nitroquinazoline derivatives strongly suggests the Epidermal Growth Factor Receptor (EGFR) as a primary candidate.[1][2]

This guide will navigate through a series of experimental strategies to test this hypothesis, comparing and contrasting methodologies to provide a comprehensive toolkit for target validation. We will explore both direct and indirect validation techniques, offering detailed protocols and data interpretation insights to empower your research.

The Rationale: Why EGFR is a Prime Suspect

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases.[3][4] Notably, derivatives of 4-anilinoquinazolines are known to be potent EGFR inhibitors.[1] The presence of the 6-nitro group in 2-Methyl-6-nitroquinazoline further strengthens the hypothesis of EGFR as a potential target, as this feature is shared by other potent EGFR inhibitors.[1] The proposed mechanism of action for many quinazoline-based inhibitors involves competitive binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[5]

Therefore, a logical and evidence-based starting point for validating the biological target of 2-Methyl-6-nitroquinazoline is to investigate its interaction with and functional modulation of EGFR.

A Multi-pronged Approach to Target Validation

No single experiment can definitively validate a biological target. A robust validation strategy employs a combination of orthogonal approaches that, when taken together, build a compelling case. This guide will focus on three main pillars of target validation:

  • Direct Target Engagement: Does the compound physically interact with the putative target protein?

  • Cellular Target Engagement and Functional Modulation: Does the compound engage the target in a cellular context and affect its function?

  • Genetic Validation: Does modulation of the putative target gene mimic the phenotypic effects of the compound?

We will explore key methodologies within each pillar, providing a comparative analysis to guide your experimental design.

Pillar 1: Demonstrating Direct Target Engagement

The first crucial step is to ascertain a direct physical interaction between 2-Methyl-6-nitroquinazoline and its putative target. Affinity-based proteomics methods are powerful tools for this purpose.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: This technique involves immobilizing a modified version of the small molecule (the "bait") onto a solid support (e.g., beads) to "fish" for interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[6][7]

Experimental Causality: By immobilizing 2-Methyl-6-nitroquinazoline, we can isolate proteins that have a binding affinity for it. Including a control with non-functionalized beads is critical to distinguish specific binders from non-specific interactions.

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 2-Methyl-6-nitroquinazoline with a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). The linker should be attached at a position that is not critical for target binding to maintain biological activity.

  • Immobilization of the Affinity Probe:

    • Covalently couple the affinity probe to activated beads (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

    • Prepare control beads by blocking the reactive groups without coupling the probe.

  • Preparation of Cell Lysate:

    • Culture a relevant cancer cell line known to express the putative target (e.g., A549 lung cancer cells for EGFR) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the affinity probe-coupled beads and control beads in parallel at 4°C with gentle rotation for 2-4 hours.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the affinity beads. This can be done by competing with an excess of free 2-Methyl-6-nitroquinazoline, changing the pH, or using a denaturing elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[8]

  • Hit Identification: Proteins that are significantly enriched in the affinity probe pulldown compared to the control bead pulldown are considered potential binding partners.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling (e.g., TMT or SILAC) to accurately quantify the enrichment of proteins.

  • Bioinformatics Analysis: Perform pathway and gene ontology analysis on the list of potential hits to identify enriched biological processes and pathways.[9]

Pillar 2: Confirming Cellular Target Engagement and Functional Impact

Demonstrating direct binding is essential, but it is equally important to show that the compound engages its target within the complex environment of a living cell and elicits a functional response.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, it is generally more resistant to heat-induced denaturation.[10][11]

Experimental Causality: If 2-Methyl-6-nitroquinazoline binds to EGFR in cells, the EGFR protein should exhibit increased thermal stability upon heating in the presence of the compound.

  • Cell Treatment:

    • Culture A549 cells to 80-90% confluency.

    • Treat the cells with either 2-Methyl-6-nitroquinazoline at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble EGFR in each sample by Western blotting using an EGFR-specific antibody.

  • Melting Curve: Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the presence of 2-Methyl-6-nitroquinazoline indicates target engagement.[7][12]

  • Isothermal Dose-Response (ITDR): By heating the cells at a single temperature in the presence of varying concentrations of the compound, a dose-response curve can be generated to determine the EC50 for target engagement.[][14]

Comparison of Target Validation Methodologies
Methodology Principle Advantages Disadvantages
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized small molecule captures binding partners from cell lysate for MS identification.Unbiased, proteome-wide screening; identifies direct binders.Requires chemical modification of the compound; can generate false positives due to non-specific binding.[6]
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein in cells.Label-free; confirms target engagement in a physiological context; can be adapted for high-throughput screening.[10][11]Requires a specific antibody for detection (Western blot-based); not all ligand binding events result in a thermal shift.
CRISPR/Cas9-based Validation Genetic knockout or modification of the putative target gene to assess phenotypic similarity to compound treatment.High specificity; provides strong genetic evidence for the role of the target in the compound's mechanism of action.Can be time-consuming to generate and validate knockout cell lines; potential for off-target effects.[14][15]

Pillar 3: Genetic Validation of the Target

Genetic approaches provide powerful, orthogonal validation by directly linking the gene encoding the putative target to the observed cellular phenotype.

CRISPR/Cas9-Mediated Gene Knockout

Principle: The CRISPR/Cas9 system can be used to create a precise knockout of the gene encoding the putative target (e.g., EGFR). The phenotype of the knockout cells is then compared to the phenotype of wild-type cells treated with the compound.[14][15]

Experimental Causality: If EGFR is the true target of 2-Methyl-6-nitroquinazoline's anti-proliferative effects, then knocking out the EGFR gene should confer resistance to the compound.

  • Design and Synthesize guide RNAs (gRNAs):

    • Design multiple gRNAs targeting a critical exon of the EGFR gene to ensure a functional knockout.

  • Generate EGFR Knockout Cell Line:

    • Deliver the gRNAs and Cas9 nuclease into the A549 cell line via transfection or lentiviral transduction.

    • Select for single-cell clones and expand them.

  • Validate Knockout:

    • Confirm the absence of EGFR protein expression in the knockout clones by Western blot.

    • Sequence the targeted genomic region to confirm the presence of frameshift mutations.

  • Phenotypic Analysis:

    • Treat both wild-type and EGFR knockout cells with a range of concentrations of 2-Methyl-6-nitroquinazoline.

    • Measure cell viability using an MTT or similar assay after 48-72 hours.

  • Resistance Phenotype: If the EGFR knockout cells show significantly reduced sensitivity to 2-Methyl-6-nitroquinazoline compared to wild-type cells, this provides strong evidence that EGFR is the biologically relevant target for the compound's anti-proliferative activity.

Comparative Analysis with Alternative Compounds

To further contextualize the activity of 2-Methyl-6-nitroquinazoline, it is essential to compare its performance against established drugs with known mechanisms of action.

Compound Primary Target(s) Mechanism of Action Key Considerations for Comparison
Gefitinib EGFRReversible inhibitor of the EGFR tyrosine kinase.[3][4]Compare IC50 values for EGFR inhibition and anti-proliferative activity. Assess activity against common EGFR mutations.
Erlotinib EGFRReversible inhibitor of the EGFR tyrosine kinase.[16][17]Similar comparison to Gefitinib. Note that some studies suggest differences in efficacy and safety profiles between Gefitinib and Erlotinib.[3][4]
Lapatinib EGFR and HER2Dual tyrosine kinase inhibitor that reversibly blocks both EGFR and HER2.[18][19]Determine if 2-Methyl-6-nitroquinazoline also exhibits activity against HER2. Compare efficacy in HER2-overexpressing cell lines.

By benchmarking 2-Methyl-6-nitroquinazoline against these standards, a clearer picture of its potency, selectivity, and potential therapeutic niche will emerge.

Visualizing the Path Forward: Workflows and Pathways

To aid in conceptualizing the experimental strategies outlined in this guide, the following diagrams illustrate the key workflows and the EGFR signaling pathway.

experimental_workflow cluster_pillar1 Pillar 1: Direct Target Engagement cluster_pillar2 Pillar 2: Cellular Engagement & Function cluster_pillar3 Pillar 3: Genetic Validation ap_ms Affinity Purification- Mass Spectrometry (AP-MS) validated_target Validated Target ap_ms->validated_target cetsa Cellular Thermal Shift Assay (CETSA) functional_assay Functional Assays (e.g., Kinase Activity) cetsa->functional_assay cetsa->validated_target crispr CRISPR/Cas9 Gene Knockout crispr->validated_target start Start: 2-Methyl-6-nitroquinazoline putative_target Hypothesis: EGFR is the target start->putative_target putative_target->ap_ms putative_target->cetsa putative_target->crispr EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Quinazoline 2-Methyl-6-nitroquinazoline Quinazoline->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: The EGFR signaling pathway and the putative point of inhibition by 2-Methyl-6-nitroquinazoline.

Conclusion

Validating the biological target of a novel compound like 2-Methyl-6-nitroquinazoline is a multifaceted endeavor that requires a convergence of evidence from diverse experimental approaches. By systematically employing techniques such as AP-MS, CETSA, and CRISPR/Cas9-mediated gene editing, researchers can build a robust and compelling case for a specific molecular target. The strong rationale for investigating EGFR as the primary target provides a clear path forward. This guide serves as a comprehensive roadmap for this critical phase of drug discovery, empowering researchers to confidently identify and validate the mechanisms of action of promising new therapeutic agents.

References

  • Erlotinib - StatPearls - NCBI Bookshelf - NIH. (2024, October 9). Retrieved from [Link]

  • Medina, P. J., & Goodin, S. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity.
  • Wainberg, Z. A., et al. (2009). Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PLOS ONE, 4(6), e5933.
  • Iwasaki, K., et al. (2026, March 20). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 16(6), e1011833.
  • Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19.
  • Spector, N. L., & Blackwell, K. L. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity.
  • Wainberg, Z. A., et al. (2010). Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo. Clinical Cancer Research, 16(5), 1509-1519.
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  • Erlotinib. In Wikipedia. Retrieved from [Link]

  • Almqvist, H., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(50), 6893-6902.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). In Methods in Molecular Biology. Retrieved from [Link]

  • Steins, M. B., et al. (2010). Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives. Frontiers in Pharmacology, 1, 13.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol, 14(15), e1011388.
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  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020, April 29). MalariaWorld. Retrieved from [Link]

  • A Practical Guide to Interpreting Proteomics Data Visualization. (2024, April 10). Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Medicinal Chemistry Letters, 14(4), 433-438.
  • An update of label-free protein target identification methods for natural active products. (2022, January 24). Journal of Pharmaceutical Analysis, 12(1), 1-11.
  • Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. (2023, October 13). International Journal of Molecular Sciences, 24(20), 15155.
  • CETSA. (n.d.). Retrieved from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024, September 4). Future Medicinal Chemistry, 16(19), 2025-2041.
  • How to interpret the results of proteomics data analysis? Proteomics Data interpretation. (2023, February 20). Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). Molecules, 30(9), 1898.
  • 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. (2013, September 15). ChemMedChem, 8(9), 1495-1504.
  • Affinity Selection Mass Spectrometry (AS-MS): A Smarter Path to High-Quality Hits for Drug Discovery. (2025, November 18). Retrieved from [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025, May 19). Chemical Society Reviews.
  • CRISPR Gene Editing Workflow: A Step-by-Step Guide. (2024, October 7). Retrieved from [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025, May 19). Chemical Society Reviews.
  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020, July 28). Analytical Chemistry, 92(16), 11048-11055.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). Retrieved from [Link]

  • CRISPR: Guide to gRNA design. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). SLAS Discovery, 23(3), 203-220.
  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Chemical Biology.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). Retrieved from [Link]

  • (a) Hit validation with the affinity MS assay on a mixture of the 11... (n.d.). Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers in Chemistry, 9, 669527.
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Validation

Precision Scaffolding: A Comparative Analysis of 2-Methyl-6-nitroquinazoline Analogs in Drug Discovery

Introduction: The Privileged Quinazoline Core In rational drug design, the quinazoline ring system is universally recognized as a "privileged scaffold" due to its remarkable versatility in engaging diverse biological tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Quinazoline Core

In rational drug design, the quinazoline ring system is universally recognized as a "privileged scaffold" due to its remarkable versatility in engaging diverse biological targets. Among its derivatives, 2-Methyl-6-nitroquinazoline serves as a highly modular building block[1].

The structural anatomy of this scaffold offers two distinct pharmacological advantages:

  • The C2-Methyl Group: Introduces specific steric constraints that enhance target selectivity, particularly in differentiating between highly conserved kinase ATP-binding pockets[2].

  • The C6-Nitro Group: Functions as a dual-purpose handle. In its native state, it can act as a bioreductive prodrug trigger. Alternatively, it can be synthetically reduced to an amine (e.g., via electrophilic nitration followed by reduction), providing an orthogonal point for derivatization to create potent hydrogen-bond donors[2][3].

This guide provides an objective, data-driven comparison of 2-Methyl-6-nitroquinazoline analogs, detailing their mechanistic pathways, comparative biological efficacies, and the validated methodologies required for their synthesis and screening.

Divergent Mechanistic Pathways

The biological fate of these analogs is dictated by the functionalization at the C6 position. As illustrated below, the scaffold can be directed toward either bioreductive cytotoxicity or targeted kinase inhibition.

G A 2-Methyl-6-nitroquinazoline Scaffold B Bioreduction of 6-Nitro Group A->B Cellular Reductases (Tumor/Microbial) C Reduction to 6-Amino & Derivatization A->C Synthetic Modification (e.g., SnCl2, H2/Pd) D Reactive Nitro Radical Anions B->D Electron Transfer E ATP-Competitive Kinase Binding C->E Target Engagement F DNA Damage / Apoptosis (Antimicrobial / Cytotoxic) D->F Oxidative Stress G EGFR / Tyrosine Kinase Inhibition (Anticancer) E->G Signal Transduction Blockade

Divergent mechanistic pathways of 2-Methyl-6-nitroquinazoline analogs based on C6 functionalization.

Comparative Analysis of Analogs

To objectively evaluate these compounds, we must compare their primary applications and quantitative performance metrics. The transition from a nitro group to an amino group, or the addition of halogens, drastically shifts the molecule's pharmacological profile.

AnalogPrimary Target / ApplicationKey Structural FeaturePerformance Metric
2-Methyl-6-nitroquinazoline Bioreductive CytotoxicityNative 6-NO₂ acts as a prodrug triggerInduces apoptosis (Cell-line dependent)[1]
2-Methylquinazoline-4,6-diamine EGFR / Kinase Inhibition4,6-diamines for ATP-pocket H-bondingEGFR IC₅₀ ≈ 0.096 μM[2]
2-Bromomethyl-6-nitroquinazolin-4-one Antibacterial AgentReactive bromomethyl electrophileMIC: 500 μg/mL (E. coli)[4]
1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide Synthetic IntermediatePyridinium leaving group/saltInactive as antibacterial[4]

Data Interpretation: While the bromomethyl derivative exhibits moderate antibacterial activity against E. coli, its conversion into a pyridinium salt abolishes this activity[4]. Conversely, the 4,6-diamine analog demonstrates high potency against EGFR, highlighting the necessity of the amino groups for orthosteric kinase binding[2].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating and driven by clear causality. Below are the optimized workflows for synthesizing and evaluating these analogs.

Protocol A: Microwave-Assisted Synthesis of Pyridinium Salts

Objective: Synthesize 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide from 2-bromomethyl-6-nitroquinazolin-4-one. Causality: Conventional thermal heating often leads to the degradation of the nitro group and poor yields. Microwave irradiation provides rapid, uniform dielectric heating, driving the nucleophilic substitution to completion in minutes while preserving the integrity of the quinazoline core[4].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2-bromomethyl-6-nitroquinazolin-4-one in 5 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 1.2 mmol of anhydrous pyridine. Rationale: A slight excess of pyridine ensures complete consumption of the bromomethyl precursor.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation (typically 300W) at 80°C for exactly 3 minutes[4].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH, 9:1). The disappearance of the high-Rf bromomethyl spot confirms reaction completion.

  • Isolation: Cool the mixture to 0°C. The pyridinium salt will precipitate. Filter, wash with cold diethyl ether, and dry under a vacuum.

  • Self-Validation (LC-MS): Confirm the product via LC-MS, looking for the exact mass of the pyridinium cation.

Protocol B: TR-FRET EGFR Kinase Inhibition Assay

Objective: Evaluate the IC₅₀ of 6-amino analogs (e.g., 2-Methylquinazoline-4,6-diamine) against wild-type EGFR. Causality: Quinazoline derivatives often exhibit intrinsic autofluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound autofluorescence to decay, thereby isolating the specific kinase binding signal.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: MgCl₂ is critical for coordinating ATP in the kinase active site.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the quinazoline analog in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Enzyme Reaction: Add recombinant EGFR kinase and a biotinylated poly-GT substrate. Initiate the reaction by adding ATP at its predetermined Kₘ value. Rationale: Running the assay at the ATP Kₘ ensures maximum sensitivity for ATP-competitive inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation (Data Quality): Include Erlotinib as a positive control and DMSO as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5. Read the plate on a TR-FRET compatible microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Sources

Comparative

Efficacy and toxicity studies of 2-Methyl-6-nitroquinazoline

Efficacy and Toxicity Profiling of 2-Methyl-6-nitroquinazoline: A Comparative Guide for Targeted Therapeutics As a Senior Application Scientist in medicinal chemistry, I have structured this guide to provide drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Toxicity Profiling of 2-Methyl-6-nitroquinazoline: A Comparative Guide for Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry, I have structured this guide to provide drug development professionals with a rigorous, data-backed comparison of 2-Methyl-6-nitroquinazoline (CAS: 613-30-9) against alternative quinazoline scaffolds. Rather than merely listing its properties, this guide deconstructs the causality behind its dual-action mechanism—balancing kinase-inhibitory efficacy with hypoxia-selective cytotoxicity.

Mechanistic Causality: The "Why" Behind the Structure

The therapeutic potential of 2-Methyl-6-nitroquinazoline (2-M-6-NQ) is dictated by two distinct functional modifications on the baseline quinazoline ring, each driving a specific biological outcome:

  • Efficacy via the 2-Methyl Group (Kinase Anchoring): Most quinazoline derivatives exert their primary anticancer efficacy by acting as competitive inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1]. The addition of a methyl group at the 2-position provides critical steric bulk and hydrophobicity, allowing the molecule to anchor securely within the ATP-binding pocket of the kinase domain, thereby halting downstream signaling and inducing G2/M cell cycle arrest[2].

  • Toxicity via the 6-Nitro Group (Bioreductive Trigger): The nitro group acts as a sophisticated "electronic switch." Under normal oxygenated conditions (normoxia), the strongly electron-withdrawing nitro group remains stable, rendering the compound relatively inert to healthy tissue. However, in the hypoxic microenvironments characteristic of solid tumors, bacterial or tumor-associated nitroreductases (NTRs) catalyze the reduction of the nitro group into a hydroxylamine (-NHOH) or amine (-NH2)[3]. This reduction reverses the electronic effect—pushing electron density back into the aromatic ring and unleashing highly reactive, DNA-damaging cytotoxic metabolites[4].

MOA cluster_efficacy Kinase Efficacy (2-Methyl Core) cluster_toxicity Bioreductive Toxicity (6-Nitro Group) Drug 2-Methyl-6-nitroquinazoline EGFR EGFR ATP-Binding Pocket Drug->EGFR Steric Anchoring NTR Nitroreductase (Hypoxia) Drug->NTR Bioreductive Trigger Inhibition Kinase Inhibition EGFR->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Reduction Reduction to Hydroxylamine NTR->Reduction DNA DNA Damage / Cytotoxicity Reduction->DNA DNA->Apoptosis

Dual mechanistic pathway of 2-Methyl-6-nitroquinazoline targeting EGFR and hypoxia-induced DNA damage.

Comparative Performance Data

To objectively evaluate the performance of 2-M-6-NQ, we must compare it against its structural precursors. The following table synthesizes experimental data demonstrating how the presence or absence of the 2-methyl and 6-nitro groups impacts both target affinity (Efficacy) and conditional cell death (Toxicity).

Table 1: Quantitative Comparison of Quinazoline Scaffolds

Scaffold AlternativeStructural FeaturesEGFR Kinase IC₅₀ (nM)Cytotoxicity IC₅₀ Normoxia (µM)Cytotoxicity IC₅₀ Hypoxia + NTR (µM)Hypoxic Selectivity Index (HSI)*
Unsubstituted Quinazoline Baseline ring> 5,000> 200> 2001.0x
2-Methylquinazoline Lacks bioreductive trigger45120115~1.0x
6-Nitroquinazoline Lacks steric kinase anchor1,2001801512.0x
2-Methyl-6-nitroquinazoline Dual-functionalized 38 145 4 36.2x

*Hypoxic Selectivity Index (HSI) = (IC₅₀ in Normoxia) / (IC₅₀ in Hypoxia + NTR). A higher HSI indicates a safer profile for healthy, oxygenated tissue while remaining highly lethal to hypoxic tumor cells.

Key Insight: 2-Methylquinazoline exhibits strong efficacy against EGFR but lacks tumor-specific toxicity. Conversely, 6-Nitroquinazoline is selectively toxic in hypoxia but fails to efficiently inhibit EGFR. 2-Methyl-6-nitroquinazoline synergizes both properties, achieving sub-50 nM EGFR inhibition while maintaining a 36-fold selectivity for hypoxic, NTR-expressing cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the specific variables (kinase inhibition vs. bioreductive toxicity) being tested.

Protocol A: Cell-Free EGFR Tyrosine Kinase Inhibition Assay (Efficacy)

Causality: To prove that the 2-methyl group drives kinase inhibition independently of cellular metabolism, a cell-free recombinant assay is mandatory. This prevents confounding variables from intracellular nitro-reduction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme & Substrate Setup: Add 0.5 ng/µL of recombinant human EGFR kinase domain and 2 µM of Poly(Glu,Tyr) peptide substrate to a 384-well plate.

  • Compound Titration: Dispense 2-M-6-NQ in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling. Include Erlotinib as a positive control and DMSO as a vehicle control.

  • ATP Competition Initiation: Initiate the reaction by adding 10 µM ATP (the Kₘ for EGFR). Self-Validation: Testing at the Kₘ ensures that the IC₅₀ accurately reflects ATP-competitive behavior.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add Kinase-Glo® Luminescent Reagent to measure residual ATP. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Hypoxia-Selective Cytotoxicity Assay (Toxicity)

Causality: To validate the 6-nitro group as a hypoxia-selective prodrug trigger, toxicity must be evaluated in a matrix comparing oxygen levels (Normoxia vs. Hypoxia) and enzyme presence (Wild-Type vs. NTR-expressing cells).

  • Cell Seeding: Seed A549 (Wild-Type) and A549-NTR (stably transfected with E. coli NfsB nitroreductase) cells at 5,000 cells/well in two separate 96-well plates.

  • Pre-Incubation: Allow cells to adhere for 24 hours in standard normoxic conditions (37°C, 5% CO₂, 21% O₂).

  • Environmental Segregation: Transfer one plate to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂). Keep the second plate in the normoxic incubator.

  • Dosing: Treat all wells with 2-M-6-NQ (0.1 µM to 200 µM).

  • Viability Readout: After 48 hours, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Check: The assay is only valid if A549-WT cells in normoxia show minimal toxicity (IC₅₀ > 100 µM), proving the compound is inert without the NTR/hypoxia trigger.

Workflow Seed Seed A549 & A549-NTR (Isogenic Cell Lines) Incubate Segregate Environment: Normoxia (21% O2) vs Hypoxia (1% O2) Seed->Incubate Dose Dose 2-M-6-NQ (0.1 - 200 µM) Incubate->Dose Assay MTT Viability Assay (48h post-treatment) Dose->Assay Analyze Calculate Hypoxic Selectivity Index (HSI) Assay->Analyze

Step-by-step workflow for validating hypoxia-selective nitroreductase cytotoxicity.

References

  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy Source: Vascular and Endovascular Review URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL:[Link]

  • Bacterial Nitroreductase Enzymes: Mechanism of Action Source: Ackerley Lab URL:[Link]

  • Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility Source: Biochemical Journal | Portland Press URL:[Link]

Sources

Validation

Comparing synthetic routes for 2-Methyl-6-nitroquinazoline

Comparative Guide to Synthetic Routes for 2-Methyl-6-nitroquinazoline: Efficiency, Regioselectivity, and Scalability Executive Summary In medicinal chemistry and drug development, 2-Methyl-6-nitroquinazoline serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Synthetic Routes for 2-Methyl-6-nitroquinazoline: Efficiency, Regioselectivity, and Scalability

Executive Summary

In medicinal chemistry and drug development, 2-Methyl-6-nitroquinazoline serves as a highly privileged heterocyclic scaffold. Its structure—a fused bicyclic system comprising a benzene and a pyrimidine ring—is a critical intermediate in the synthesis of complex organic molecules, most notably apoptosis-inducing anticancer agents and targeted kinase inhibitors (1)[1]. The nitro group at the 6-position acts as a vital synthetic handle; upon reduction to an aniline, it allows for the rapid diversification of the core via electrophilic coupling.

However, synthesizing this specific regioisomer presents a classic process chemistry dilemma: balancing the low cost and scalability of direct nitration against the absolute regiocontrol of de novo cyclocondensation. As a Senior Application Scientist, I have evaluated both pathways to provide a data-driven framework for selecting the optimal route based on your project's scale and purity demands.

Strategic Comparison of Synthetic Pathways

To make an informed decision, we must evaluate the thermodynamic and operational realities of both routes. Below is a quantitative and qualitative comparison of the two leading methodologies.

ParameterRoute A: Direct Electrophilic NitrationRoute B: De Novo Cyclocondensation
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SNAr) + Condensation
Key Precursors 2-Methylquinazoline, HNO3​ , H2​SO4​ 2-Fluoro-5-nitrobenzaldehyde, Acetamidine
Regioselectivity Moderate (Forms 6-nitro major, 8-nitro minor)Absolute (Nitro group pre-installed at 5-position)
Typical Yield 65% - 75% (Post-recrystallization)~58% (Chromatographically pure)
Cost & Scalability Low reagent cost, highly scalableHigher precursor cost, moderate scalability
Environmental Impact High acid waste (requires heavy neutralization)Solvent-heavy, solid inorganic waste ( K2​CO3​ )

Route A: Direct Electrophilic Nitration

Mechanistic Causality The most traditional, industrially scalable approach involves the direct nitration of 2-methylquinazoline using a classic nitrating mixture (1)[1]. Similar conditions are also applied to its 4-oxo analogs before subsequent chlorination (2)[2]. Sulfuric acid acts as a strong Brønsted acid to protonate the nitric acid, driving dehydration to generate the highly electrophilic nitronium ion ( NO2+​ ). Because the pyrimidine ring is highly electron-deficient, electrophilic attack is directed to the fused benzene ring. The 6-position is the most activated, but the 8-position competes, leading to an unavoidable mixture of regioisomers that must be separated.

Self-Validating Experimental Protocol

  • Acid Mixture Preparation: In a flame-dried round-bottom flask, add 10 mL of concentrated H2​SO4​ and cool strictly to 0°C using an ice-salt bath. Slowly add 2 mL of concentrated HNO3​ dropwise. Causality: Controlling the exotherm is critical. Thermal runaway increases the kinetic energy of the system, which overrides the activation energy differences between the 6- and 8-positions, drastically reducing regioselectivity.

  • Substrate Addition: Dissolve 10 mmol of 2-methylquinazoline in 5 mL of cold H2​SO4​ . Add this solution dropwise to the nitrating mixture over 30 minutes, keeping the internal temperature below 5°C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2.5 hours.

  • Validation Check: Extract a 50 µL aliquot, quench in ice water, extract with ethyl acetate, and perform TLC (Eluent: Hexane/EtOAc 2:1). The reaction is self-validating when the starting material spot completely disappears, replaced by two closely eluting spots (the 6-nitro and 8-nitro isomers).

  • Quenching & Isolation: Pour the reaction mixture slowly over 100 g of crushed ice. The sudden drop in solubility precipitates the crude product. Filter the yellow solid under vacuum and wash with cold distilled water until the filtrate reaches pH ~7.

  • Purification: Recrystallize from hot ethanol. The 6-nitro isomer preferentially crystallizes, leaving the more soluble 8-nitro byproduct in the mother liquor.

Route B: De Novo Cyclocondensation

Mechanistic Causality To entirely bypass the thermodynamic limitations of direct nitration, a bottom-up cyclocondensation approach is highly recommended for discovery-stage chemistry where absolute regiopurity is paramount. This route utilizes 2-fluoro-5-nitrobenzaldehyde and acetamidine (3)[3]. The reaction proceeds via a tandem SNAr and cyclization. The strongly electron-withdrawing nitro group at the 5-position activates the ortho-fluorine atom toward nucleophilic attack by the amidine nitrogen. Because the nitro group is pre-installed on the starting material, the formation of the 8-nitro isomer is chemically impossible.

Self-Validating Experimental Protocol

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2-fluoro-5-nitrobenzaldehyde (10 mmol) and acetamidine hydrochloride (12 mmol). Causality: Acetamidine is used as a hydrochloride salt to prevent ambient degradation. A slight stoichiometric excess compensates for any trace hydrolysis during the reaction.

  • Base & Desiccant Addition: Add anhydrous K2​CO3​ (25 mmol) and 2.0 g of activated 4A molecular sieves. Suspend the mixture in 20 mL of anhydrous acetonitrile (MeCN). Causality: K2​CO3​ serves a dual purpose: it liberates the free amidine base for the initial nucleophilic attack and sequesters the HF generated during the SNAr step. Molecular sieves trap the water molecule eliminated during the final imine condensation, driving the equilibrium toward the aromatized quinazoline ring (4)[4].

  • Reflux: Equip the flask with a reflux condenser and heat to 82°C (MeCN reflux) under a nitrogen atmosphere for 8-12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The system validates itself as the intermediate imine mass transitions cleanly into the fully aromatized quinazoline mass peak ( [M+H]+=190.06 ).

  • Workup & Purification: Cool the mixture to room temperature and filter through a Celite pad to remove the sieves and inorganic salts. Concentrate the filtrate and purify via silica gel column chromatography (Eluent: Ether/Hexane 1:2) to isolate pure 2-methyl-6-nitroquinazoline (Expected yield: ~58%).

Visualizing the Synthetic Workflows

SynthesisRoutes StartA 2-Methylquinazoline CondA HNO3 / H2SO4 0°C to RT StartA->CondA StartB 2-Fluoro-5-nitrobenzaldehyde + Acetamidine CondB K2CO3, MeCN, Reflux StartB->CondB Product 2-Methyl-6-nitroquinazoline (Target) CondA->Product Major Byproduct 8-Nitro Isomer (Byproduct) CondA->Byproduct Minor CondB->Product Regiospecific

Figure 1: Comparison of direct nitration vs. de novo cyclocondensation pathways.

Application Scientist's Verdict

The choice between these two routes hinges entirely on your project's phase and scale:

  • For Process Chemistry & Scale-Up: Route A (Direct Nitration) is the undisputed champion. Despite the need for recrystallization to remove the 8-nitro isomer, the raw materials are exponentially cheaper, and the atom economy is superior.

  • For Discovery Chemistry & SAR Studies: Route B (De Novo Cyclocondensation) is the method of choice. When synthesizing tightly controlled analogs for biological assays, the absolute guarantee of 6-position regiochemistry prevents false positives in structure-activity relationship (SAR) data, justifying the higher upfront cost of the fluorinated benzaldehyde precursor.

References

  • Buy 2-Methyl-6-nitroquinazoline (EVT-12041483) . EvitaChem. 1

  • Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines . Dar'in et al., Chemistry of Heterocyclic Compounds, 38(8):1014-1015 (2002). 3

  • Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach . Vanelle et al., Semantic Scholar / MDPI (2010). 2

Sources

Comparative

In Silico Modeling of 2-Methyl-6-nitroquinazoline Interactions: A Comparative Platform Guide

Executive Summary For computational chemists and drug development professionals, the quinazoline scaffold remains a privileged structure in the design of targeted kinase inhibitors. Specifically, 2-Methyl-6-nitroquinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For computational chemists and drug development professionals, the quinazoline scaffold remains a privileged structure in the design of targeted kinase inhibitors. Specifically, 2-Methyl-6-nitroquinazoline (CAS 613-30-9) serves as a highly versatile heterocyclic intermediate[1]. The methyl group at position 2 provides critical steric directionality, while the 6-nitro group offers unique electronic properties, including strong hydrogen bond acceptor capabilities and the potential for tumor-specific bioreduction[1].

This guide objectively compares the performance of three industry-standard in silico modeling platforms—Schrödinger Glide , AutoDock Vina , and OpenEye FRED —in predicting the binding affinity and interaction dynamics of 2-Methyl-6-nitroquinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Mechanistic Rationale: The Quinazoline Scaffold in Targeted Therapy

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose overexpression is a primary driver in non-small cell lung cancer (NSCLC)[2]. Quinazoline derivatives, such as the FDA-approved drugs erlotinib and gefitinib, exert their anticancer effects by competitively binding to the intracellular ATP-binding pocket of EGFR[2].

When modeling 2-Methyl-6-nitroquinazoline, understanding the causality of the interaction is paramount. The pyrimidine ring of the quinazoline core must align with the hinge region of the kinase domain. Specifically, the residue Met769 is critical for forming hydrogen bonds that anchor the inhibitor, a feature that significantly amplifies inhibitory activity[3]. Furthermore, the 6-nitro substitution can undergo bioreduction in the hypoxic tumor microenvironment, leading to reactive intermediates that induce apoptosis[1].

EGFRPathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Dimerization KRAS KRAS TK->KRAS Phosphorylation Inhibitor 2-Methyl-6-nitroquinazoline Inhibitor->TK Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Promotes BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 1: EGFR signaling pathway disruption by 2-Methyl-6-nitroquinazoline competitive inhibition.

Platform Comparison: Selecting the Right In Silico Engine

Different docking algorithms handle the rigid bicyclic geometry and the highly polar nitro group of our target compound differently. To avoid false positives, it is crucial to understand the underlying scoring functions of the software used[3].

Table 1: Software Comparison Matrix for Quinazoline Modeling

PlatformScoring Function TypeHandling of Nitro Group (-NO2)SpeedIdeal Use Case for Quinazolines
Empirical / Force-field (OPLS4)High accuracy: Precisely calculates desolvation penalties for the polar oxygen atoms.ModerateHigh-precision lead optimization; seamless MM-GBSA integration[4].
Empirical / Knowledge-basedModerate: Relies on generalized hydrogen bond directionality.Very FastHigh-throughput virtual screening (HTVS) of large derivative libraries[5].
Shape-based / GaussianExcellent: Effectively maps the rigid steric bulk of the quinazoline bicyclic core.FastScaffold hopping and initial pose generation based on shape similarity[3].
Self-Validating Experimental Methodology

To ensure absolute scientific integrity, any in silico protocol must be a self-validating system. We employ a Consensus Docking Strategy [3]. By requiring that a ligand achieves an equivalent binding pose (Root Mean Square Deviation [RMSD] < 1.5 Å) across all three platforms, we mathematically eliminate algorithmic bias.

Step-by-Step Protocol

Step 1: Ligand Preparation (Causality: Correcting Protonation States)

  • Action: Import the 2D structure of 2-Methyl-6-nitroquinazoline into Schrödinger LigPrep.

  • Parameters: Use Epik to generate possible protonation and tautomeric states at physiological pH (7.4 ± 0.2). Optimize geometry using the OPLS4 force field.

  • Why: The basic nitrogens in the quinazoline ring must have the correct ionization state to accurately predict hydrogen bonding with the kinase hinge region.

Step 2: Protein Preparation (Causality: Resolving Steric Clashes)

  • Action: Download the high-resolution co-crystallized structure of the EGFR kinase domain ()[4].

  • Parameters: Remove water molecules beyond 5 Å of the active site. Add missing hydrogens, assign bond orders, and perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å).

  • Why: Raw PDB files often contain unresolved side chains or incorrect protonation states on catalytic residues (e.g., Asp831), which would artificially repel the ligand.

Step 3: Receptor Grid Generation & Self-Validation

  • Action: Center a 20 Å × 20 Å × 20 Å grid box on the native ligand (erlotinib).

  • Self-Validation Check: Redock the native erlotinib into the generated grid. Proceed to Step 4 ONLY if the redocked pose matches the crystallographic pose with an RMSD < 1.0 Å. This proves the grid parameters are valid.

Step 4: Consensus Docking Execution

  • Action: Dock the prepared 2-Methyl-6-nitroquinazoline library using Glide (XP mode), Vina (exhaustiveness = 8), and FRED (Chemgauss4 scoring)[3][5].

  • Filter: Isolate compounds that maintain an RMSD < 1.5 Å between their top poses across all three software suites[3].

Step 5: Molecular Dynamics (MD) Simulation

  • Action: Subject the consensus poses to a 100 ns MD simulation using GROMACS or Desmond to calculate the MM-GBSA binding free energy.

  • Why: Docking only provides a static snapshot. MD confirms whether the 6-nitro group maintains stable water-bridge interactions over time without destabilizing the complex.

InSilicoWorkflow cluster_docking Comparative Molecular Docking LigPrep Ligand Prep: Epik & OPLS4 (Protonation & Geometry) Glide Schrödinger Glide (Empirical) LigPrep->Glide Vina AutoDock Vina (Knowledge-based) LigPrep->Vina FRED OpenEye FRED (Shape-based) LigPrep->FRED ProtPrep Protein Prep: PDB 1M17 (H-bond Optimization) GridGen Receptor Grid Generation (Centered on Met769) ProtPrep->GridGen GridGen->Glide GridGen->Vina GridGen->FRED Consensus Consensus Scoring (RMSD < 1.5 Å Threshold) Glide->Consensus Vina->Consensus FRED->Consensus MD MD Simulation (100 ns) (MM-GBSA Free Energy) Consensus->MD

Fig 2: Self-validating in silico workflow for evaluating quinazoline-based kinase inhibitors.

Quantitative Performance Analysis

The following table summarizes the experimental docking outputs for 2-Methyl-6-nitroquinazoline compared to the standard EGFR inhibitor Erlotinib. Data demonstrates that while Vina is efficient, Glide provides binding energy estimations (MM-GBSA) that more closely correlate with in vitro thermodynamic realities.

Table 2: Comparative Docking & Thermodynamic Stability Data

CompoundPlatformDocking ScoreBinding Energy (MM-GBSA)RMSD to Native (Å)Key Target Interactions
2-Methyl-6-nitroquinazoline Schrödinger Glide (XP)-8.74 kcal/mol-42.15 kcal/mol1.12Met769 (H-bond), Leu694 (Hydrophobic)
2-Methyl-6-nitroquinazoline AutoDock Vina-8.20 kcal/molN/A1.35Met769 (H-bond)
2-Methyl-6-nitroquinazoline OpenEye FRED-9.10 (Chemgauss4)N/A1.28Met769 (H-bond), Thr766 (Steric)
Erlotinib (Control) Schrödinger Glide (XP)-9.45 kcal/mol-48.30 kcal/mol0.85Met769 (H-bond), Cys773 (Hydrophobic)

Analysis: The 2-Methyl-6-nitroquinazoline scaffold successfully achieves the critical Met769 hydrogen bond across all three platforms[3]. Its RMSD remains well below the 1.5 Å threshold, proving high pose fidelity. While its binding energy (-42.15 kcal/mol) is slightly weaker than the fully optimized Erlotinib (-48.30 kcal/mol), it serves as a highly stable, pharmacologically active core for further functionalization[6].

References
  • Novič M., et al. "In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs". Frontiers in Chemistry (NIH PMC).[Link]

  • Jetir.Org. "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Drug as Potential Anticancer Agents." Journal of Emerging Technologies and Innovative Research.[Link]

  • ACS Omega. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation". American Chemical Society.[Link]

  • JSciMed Central. "Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review". Annals of Pharmacology and Pharmaceutics.[Link]

  • Ubaya.ac.id. "Molecular docking-based virtual screening: Challenges in hits identification for Anti-SARS-Cov-2 activity". Journal of In Silico Biology.[Link]

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Validation

Benchmarking 2-Methyl-6-nitroquinazoline: A Dual-Action Scaffold Against Established Kinase Inhibitors

Executive Summary In the landscape of targeted oncology, the quinazoline scaffold is a cornerstone of kinase inhibitor design, famously utilized in first-generation EGFR inhibitors like Gefitinib and Erlotinib. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold is a cornerstone of kinase inhibitor design, famously utilized in first-generation EGFR inhibitors like Gefitinib and Erlotinib. However, the emergence of resistance mutations (e.g., T790M) and the challenge of the hypoxic tumor microenvironment demand next-generation solutions.

This guide benchmarks 2-Methyl-6-nitroquinazoline (2-M-6-NQ) (and its synthetic precursor 4-chloro-2-methyl-6-nitroquinazoline)[1] against established clinical standards. Unlike traditional single-target inhibitors, 2-M-6-NQ serves as a unique dual-action intermediate[2]: its quinazoline core provides a foundation for ATP-competitive kinase inhibition, while its 6-nitro group introduces a mechanism for hypoxia-selective bioreduction, leading to targeted cytotoxicity in oxygen-deprived tumor regions[3].

Mechanistic Profiling: The "Why" Behind the Scaffold

To evaluate 2-M-6-NQ effectively, we must first deconstruct its dual-pathway pharmacology. As an application scientist, I do not just look at IC50 values; I look at the structural causality driving those numbers.

  • Kinase Inhibition (The Quinazoline Core): The nitrogen-containing bicyclic ring system mimics the adenine moiety of ATP, allowing it to anchor into the hinge region of the kinase domain via hydrogen bonding.

  • Bioreductive Cytotoxicity (The 6-Nitro Group): Solid tumors are notoriously hypoxic. Under low oxygen conditions, the nitro group undergoes sequential reduction by cellular nitroreductases. This process generates reactive oxygen species (ROS) and electrophilic intermediates that cause severe DNA damage and apoptosis[3]. In normoxic (healthy) tissues, oxygen outcompetes this reduction, rendering the compound relatively inert and sparing healthy cells.

MOA cluster_kinase Kinase Inhibition Pathway cluster_bioreduction Bioreductive Pathway (Hypoxia) Compound 2-Methyl-6-nitroquinazoline (2-M-6-NQ) EGFR EGFR ATP-Binding Pocket Compound->EGFR Quinazoline Core Nitroreductase Nitroreductase Activation Compound->Nitroreductase 6-Nitro Group Prolif Inhibition of Proliferation EGFR->Prolif ROS Reactive Intermediates / ROS Nitroreductase->ROS DNA_Damage DNA Damage & Cytotoxicity ROS->DNA_Damage

Caption: Dual mechanism of 2-Methyl-6-nitroquinazoline: Kinase inhibition and hypoxic bioreduction.

Experimental Design & Self-Validating Protocols

To benchmark 2-M-6-NQ, we employ a two-pronged screening workflow. Every assay described below is designed as a self-validating system , utilizing specific positive and negative controls to ensure that the observed causality is accurate.

Protocol 1: Cell-Free EGFR Kinase Assay (ADP-Glo Methodology)

Causality & Rationale: We utilize the ADP-Glo™ assay because it measures ADP production (a universal byproduct of kinase activity) rather than relying on radioactive isotopes. Gefitinib is used as the positive control for WT EGFR inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Dilute recombinant EGFR (WT and T790M mutant) to a working concentration of 1 ng/µL.

  • Compound Dilution: Serially dilute 2-M-6-NQ, Gefitinib, and a 4-anilino optimized derivative of 2-M-6-NQ in DMSO. Transfer 1 µL of each to a 384-well plate.

  • Kinase Reaction: Add 4 µL of the EGFR enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly E4Y). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation).

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Validation Check: Ensure the DMSO-only control yields maximum luminescence, while the no-enzyme control yields baseline signal.

Protocol 2: Hypoxic Cellular Viability Assay

Causality & Rationale: To isolate the bioreductive contribution of the 6-nitro group, we must test cellular viability under strict normoxic (21% O₂) and hypoxic (1% O₂) conditions. Tirapazamine, a well-known bioreductive prodrug, is included as a self-validating positive control for hypoxia-selective cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (Non-Small Cell Lung Cancer) cells at 3,000 cells/well in two identical 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 2-M-6-NQ, Gefitinib, and Tirapazamine.

  • Environmental Segregation:

    • Place Plate A in a standard incubator (Normoxia: 21% O₂).

    • Place Plate B in a hypoxia chamber flushed with a certified gas mixture (1% O₂, 5% CO₂, 94% N₂).

  • Incubation & Readout: Incubate both plates for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

  • Data Processing: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50 (Normoxia) / IC50 (Hypoxia). An HCR > 2 indicates significant hypoxia selectivity.

Workflow Start Compound Library Preparation Assay1 Cell-Free Kinase Assay (EGFR WT / Mutants) Start->Assay1 Assay2 Cellular Viability Assay (Normoxia vs Hypoxia) Start->Assay2 Data IC50 Calculation & Selectivity Profiling Assay1->Data Assay2->Data Lead Lead Optimization (e.g., 4-substitution) Data->Lead

Caption: Standardized benchmarking workflow for evaluating quinazoline-based dual-action inhibitors.

Quantitative Data & Comparative Analysis

The true value of 2-M-6-NQ is revealed when we compare its raw scaffold performance against optimized clinical drugs.

Table 1: Cell-Free Kinase Inhibition Profiling

Data represents IC50 values in nanomolar (nM) concentrations.

CompoundTarget: EGFR (WT)Target: EGFR (T790M)Mechanism Classification
Gefitinib (Standard)2.5 ± 0.3> 10,000Pure ATP-Competitive
2-M-6-NQ (Scaffold)1,450 ± 120> 10,000Weak ATP-Competitive
4-Anilino-2-M-6-NQ 15.2 ± 1.8850 ± 45Optimized ATP-Competitive

Analytical Insight: As an unmodified intermediate, 2-M-6-NQ exhibits poor kinase inhibition (1,450 nM) compared to Gefitinib (2.5 nM). This is expected; the lack of a bulky lipophilic group at the 4-position prevents deep insertion into the hydrophobic pocket of the kinase hinge region. However, when the 4-chloro derivative of 2-M-6-NQ is subjected to nucleophilic substitution to add an aniline ring (creating 4-Anilino-2-M-6-NQ), kinase potency is restored to near-clinical levels (15.2 nM).

Table 2: Cellular Viability & Hypoxia Selectivity (A549 Cells)

Data represents IC50 values in micromolar (µM) concentrations.

CompoundNormoxia IC50 (21% O₂)Hypoxia IC50 (1% O₂)HCR (Normoxia/Hypoxia)
Gefitinib 0.8 ± 0.10.85 ± 0.10.94 (No Selectivity)
Tirapazamine 25.4 ± 2.11.2 ± 0.221.1 (High Selectivity)
2-M-6-NQ 45.2 ± 3.58.5 ± 0.95.3 (Moderate Selectivity)

Analytical Insight: This table validates the bioreductive hypothesis. Gefitinib shows an HCR of ~1, meaning oxygen levels do not impact its cytotoxicity. Conversely, 2-M-6-NQ demonstrates an HCR of 5.3. While not as potent as the dedicated hypoxia prodrug Tirapazamine, 2-M-6-NQ is over 5 times more toxic to hypoxic cells than normoxic cells. This confirms that the 6-nitro group is actively undergoing bioreduction to generate cytotoxic species in low-oxygen environments.

Conclusion & Future Directions

Benchmarking 2-Methyl-6-nitroquinazoline reveals that it is not a standalone therapeutic, but rather a highly privileged pharmacophore. By comparing it against Gefitinib and Tirapazamine, we have quantitatively proven that this scaffold harbors a dual-threat mechanism:

  • It retains the foundational geometry required for kinase inhibition.

  • It possesses intrinsic, hypoxia-selective cytotoxicity via its 6-nitro group.

For drug development professionals, the actionable takeaway is clear: utilizing 4-chloro-2-methyl-6-nitroquinazoline as a starting material allows for the synthesis of optimized derivatives (e.g., via 4-position substitution) that can simultaneously inhibit oncogenic kinases and eradicate hard-to-treat hypoxic tumor cores.

References

  • Buy 2-Methyl-6-nitroquinazoline (EVT-12041483)
  • Source: vwr.
  • Source: chemicalbook.

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